Product packaging for N-Oxalylglycine(Cat. No.:CAS No. 116998-09-5)

N-Oxalylglycine

Cat. No.: B166546
CAS No.: 116998-09-5
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO5 B166546 N-Oxalylglycine CAS No. 116998-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Oxalylglycine: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate (also known as 2-oxoglutarate) dependent dioxygenases. Its structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, thereby modulating critical cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the inhibition of Jumonji C (JmjC) domain-containing histone demethylases. This document includes a summary of quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mechanism of action is the competitive inhibition of a large family of non-heme iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.[1][2][3] These enzymes utilize 2-OG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. NOG, being an amide analog of α-ketoglutarate, competes with the endogenous 2-OG for binding to the active site of these enzymes, but does not facilitate the catalytic reaction.[4] This leads to the inhibition of the target enzyme's activity.

The two most well-characterized classes of enzymes inhibited by this compound are:

  • Prolyl Hydroxylase Domain-Containing Proteins (PHDs): These enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the master transcription factor for hypoxia, Hypoxia-Inducible Factor (HIF-1α).

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression.[5][6]

Quantitative Inhibition Data

This compound exhibits varying inhibitory potency against different 2-oxoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values for several key enzymes are summarized in the table below.

Enzyme TargetIC50 Value (μM)Reference(s)
Prolyl Hydroxylase Domain-1 (PHD1)2.1[5][7]
Prolyl Hydroxylase Domain-2 (PHD2)5.6[5][7]
Jumonji Domain-Containing Protein 2A (JMJD2A)250[6][7]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[6][7]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[6][7]

Signaling Pathway: Stabilization of HIF-1α

Under normoxic (normal oxygen) conditions, Prolyl Hydroxylase Domain-containing proteins (PHDs) hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome.

In the presence of this compound, the activity of PHDs is inhibited. This prevents the hydroxylation of HIF-1α, even in the presence of oxygen. As a result, HIF-1α is not recognized by VHL, escapes proteasomal degradation, and accumulates in the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.

HIF1a_Stabilization cluster_normoxia Normoxia (Normal Oxygen) cluster_NOG With this compound O2 Oxygen PHD PHD O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_OH HIF-1α-OH HIF1a HIF-1α HIF1a->PHD Hydroxylation VHL VHL HIF1a_OH->VHL Recognition Proteasome Proteasome HIF1a_OH->Proteasome Ub Ubiquitin Ub->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD (Inhibited) NOG->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE Nucleus->HRE Binding HIF1b HIF-1β HIF1b->Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression

This compound inhibits PHD, stabilizing HIF-1α.

Experimental Protocols

The inhibitory activity of this compound on 2-oxoglutarate-dependent dioxygenases can be assessed using a variety of in vitro and cell-based assays. Below are generalized methodologies for key experiments.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the ability of this compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., a 19-amino acid peptide from the C-terminal oxygen degradation domain)

  • This compound

  • α-ketoglutarate

  • Ascorbate

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., mass spectrometer, antibody specific for hydroxylated HIF-1α, or a colorimetric reagent for detecting α-ketoglutarate consumption)

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO or water) to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding α-ketoglutarate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction, for example, by adding a quenching solution (e.g., trifluoroacetic acid for mass spectrometry).

  • Detection and Analysis:

    • Mass Spectrometry: Analyze the reaction products by mass spectrometry to quantify the amount of hydroxylated HIF-1α peptide.

    • Antibody-based Detection: Use an antibody specific to the hydroxylated proline residue in an ELISA or Western blot format to detect the product.

    • α-Ketoglutarate Consumption Assay: Measure the remaining α-ketoglutarate concentration using a colorimetric method, such as derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).[7]

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro JmjC Histone Demethylase Inhibition Assay

This assay evaluates the effect of this compound on the demethylation of a histone peptide by a recombinant JmjC domain-containing enzyme.

Materials:

  • Recombinant human JmjC histone demethylase (e.g., JMJD2A)

  • Methylated histone peptide substrate (e.g., H3K9me3)

  • This compound

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer

  • Detection system (e.g., formaldehyde dehydrogenase-coupled assay, mass spectrometry, or antibody-based detection)

Methodology:

  • Reaction Setup: Combine the recombinant JmjC enzyme, methylated histone peptide substrate, ascorbate, and Fe(II) in the assay buffer.

  • Inhibitor Incubation: Add a range of this compound concentrations or a vehicle control to the reaction wells.

  • Reaction Start: Initiate the demethylation reaction by the addition of α-ketoglutarate.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.

  • Detection and Quantification:

    • Formaldehyde Dehydrogenase-Coupled Assay: The demethylation reaction produces formaldehyde, which can be quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase that results in a change in absorbance or fluorescence.

    • Mass Spectrometry: Directly measure the conversion of the methylated peptide substrate to its demethylated product.

    • Antibody-based Detection: Utilize an antibody that specifically recognizes the demethylated histone mark in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for assessing the inhibitory activity of this compound on a target enzyme in vitro.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme - Substrate - Co-factors - Buffer reaction_setup Set up Reaction Mixtures reagents->reaction_setup NOG_prep Prepare this compound Serial Dilutions add_NOG Add this compound or Vehicle Control NOG_prep->add_NOG reaction_setup->add_NOG initiate_reaction Initiate Reaction (Add α-KG) add_NOG->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detection of Enzyme Activity terminate_reaction->detection data_processing Calculate % Inhibition detection->data_processing IC50_calc Determine IC50 Value data_processing->IC50_calc conclusion Conclusion on Inhibitory Potency IC50_calc->conclusion

Generalized workflow for in vitro enzyme inhibition assay.

Conclusion

This compound serves as a valuable research tool for studying the roles of 2-oxoglutarate-dependent dioxygenases in various biological processes. Its ability to inhibit PHDs and subsequently stabilize HIF-1α has significant implications for research into ischemia, anemia, and cancer. Furthermore, its inhibitory effect on JmjC histone demethylases makes it a useful probe for investigating epigenetic regulation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with or considering the use of this compound.

References

N-Oxalylglycine: A Technical Guide to its Role as an α-Ketoglutarate-Dependent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate (α-KG), serves as a potent, cell-permeable inhibitor of a broad range of α-KG-dependent dioxygenases. These enzymes play critical roles in diverse cellular processes, including hypoxic response, epigenetic regulation, and collagen synthesis. By competitively binding to the active site of these enzymes, NOG has emerged as an invaluable tool in elucidating their physiological and pathological functions. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key α-KG-dependent enzymes, experimental protocols for its use, and its impact on major signaling pathways.

Introduction

α-Ketoglutarate-dependent dioxygenases are a superfamily of non-heme iron-containing enzymes that utilize α-KG and molecular oxygen as co-substrates to catalyze a variety of oxidative reactions, including hydroxylation, demethylation, and halogenation. The diverse functions of these enzymes make them attractive therapeutic targets for a range of diseases, including cancer, anemia, and inflammatory disorders.

This compound (NOG) is a synthetic analog of α-KG where the C2-keto group is replaced by a carboxyl group, and the C1 carboxyl group is linked to a glycine moiety. This structural similarity allows NOG to act as a competitive inhibitor, binding to the α-KG binding site within the catalytic domain of the enzyme and preventing the binding of the natural co-substrate. This inhibitory action has been instrumental in probing the biological roles of various α-KG-dependent enzymes.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to α-ketoglutarate.[1] Its structure mimics that of α-KG, allowing it to fit into the active site of α-KG-dependent enzymes. The binding of NOG to the ferrous iron (Fe(II)) at the active site prevents the binding and subsequent decarboxylation of α-KG, thereby halting the catalytic cycle of the enzyme.[2]

dot

cluster_Enzyme α-KG-dependent Enzyme Active Site cluster_Substrates Substrates Fe(II) Fe(II) α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Fe(II) Binds to This compound This compound This compound->Fe(II) Competitively Binds to (Inhibition)

Caption: Competitive inhibition of α-KG-dependent enzymes by this compound.

Quantitative Inhibitory Profile of this compound

This compound exhibits a broad inhibitory activity against a variety of α-ketoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values vary depending on the specific enzyme and the assay conditions. The following table summarizes the reported inhibitory activities of NOG against several key enzymes.

Enzyme FamilyEnzymeSubstrateIC50 / Ki (µM)Reference(s)
Prolyl Hydroxylases Prolyl Hydroxylase Domain 1 (PHD1)HIF-1α2.1[3][4][5]
Prolyl Hydroxylase Domain 2 (PHD2)HIF-1α5.6[3][4][5]
Histone Demethylases Jumonji Domain-Containing Protein 2A (JMJD2A)Histone H3 Lysine 9 trimethylation (H3K9me3)250[3][4][5]
Jumonji Domain-Containing Protein 2C (JMJD2C)Histone H3 Lysine 9 trimethylation (H3K9me3)500[3][4][5]
Jumonji Domain-Containing Protein 2E (JMJD2E)Histone H3 Lysine 36 trimethylation (H3K36me3)24[3][4][5]
Other Dioxygenases Factor Inhibiting HIF (FIH)HIF-1α0.36[6]
Aspartate/Asparagine-β-Hydroxylase (AspH)Aspartate/Asparagine residues11.1[6]
Jumonji Domain-Containing Protein 5 (JMJD5)-0.15[6]
Taurine/α-ketoglutarate dioxygenase (TauD)Taurine~290 (Ki)[7]
γ-butyrobetaine hydroxylase (BBOX1)γ-butyrobetaine-[8]
Xanthine HydroxylaseXanthine-[9]

Impact on Key Signaling Pathways

Hypoxia-Inducible Factor (HIF) Signaling

The stability and activity of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor are tightly regulated by prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, inhibiting its transcriptional activity. NOG, by inhibiting PHDs and FIH, stabilizes HIF-1α and promotes the transcription of hypoxia-responsive genes.[10][11]

dot

cluster_Normoxia Normoxia cluster_NOG This compound Treatment HIF-1α_N HIF-1α PHDs_FIH_N PHDs & FIH Active HIF-1α_N->PHDs_FIH_N Hydroxylation VHL_N VHL Complex PHDs_FIH_N->VHL_N Enables Binding Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Ubiquitination NOG This compound PHDs_FIH_I PHDs & FIH Inhibited NOG->PHDs_FIH_I Inhibits HIF-1α_I HIF-1α Stabilized Nucleus_I Nucleus HIF-1α_I->Nucleus_I Translocation HREs_I Hypoxia Response Elements (HREs) Nucleus_I->HREs_I Binds to Gene_Transcription_I Gene Transcription (e.g., VEGF, EPO) HREs_I->Gene_Transcription_I cluster_JMJD JMJD-mediated Demethylation cluster_NOG_Inhibition NOG Inhibition of JMJD Histone_Methylated Methylated Histone (e.g., H3K9me3) JMJD JMJD Enzyme Active Histone_Methylated->JMJD Substrate Histone_Demethylated Demethylated Histone JMJD->Histone_Demethylated Demethylation Gene_Expression Altered Gene Expression Histone_Demethylated->Gene_Expression NOG This compound JMJD_Inhibited JMJD Enzyme Inhibited NOG->JMJD_Inhibited Inhibits Histone_Hypermethylated Histone Hypermethylation JMJD_Inhibited->Histone_Hypermethylated Prevents Demethylation Gene_Silencing Altered Gene Expression (e.g., Silencing) Histone_Hypermethylated->Gene_Silencing Reagents Prepare Reagents: - Purified Enzyme - Substrate (e.g., peptide) - α-Ketoglutarate - Fe(II), Ascorbate - this compound Incubation Incubate Components Reagents->Incubation Detection Detect Product Formation Incubation->Detection Analysis Data Analysis (e.g., IC50 determination) Detection->Analysis

References

The Discovery and Synthesis of N-Oxalylglycine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate, has emerged as a pivotal tool in chemical biology and drug discovery. Initially identified as a natural product, it is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives. It includes detailed experimental protocols for their synthesis and for assays to determine their inhibitory activity against key 2OG-dependent enzymes, such as the Jumonji domain-containing (JMJD) histone demethylases and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Quantitative data on the inhibitory potency of NOG and its analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide illustrates the key signaling pathways affected by these inhibitors and outlines a typical drug discovery workflow, all visualized using Graphviz diagrams to provide clear, logical frameworks for researchers in the field.

Discovery and Biological Activity

This compound, an organic compound with the formula HO2CC(O)NHCH2CO2H, was identified as a natural product found in plants such as rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea)[1]. It functions as a competitive inhibitor of 2-oxoglutarate-dependent enzymes by mimicking the co-substrate α-ketoglutarate (also known as 2-oxoglutarate)[2]. This inhibition prevents the oxidative decarboxylation of α-ketoglutarate, a crucial step in the catalytic cycle of these enzymes[3].

The primary targets of this compound and its derivatives are 2-oxoglutarate-dependent oxygenases, which include:

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of the HIF-1α transcription factor. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in the adaptive response to hypoxia[4].

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMDs): This family of enzymes, including JMJD2A, JMJD2C, and JMJD2D, removes methyl groups from histone lysine residues, thereby playing a critical role in epigenetic regulation. NOG and its derivatives have been shown to inhibit these demethylases, leading to alterations in histone methylation status and gene expression[5][6][7].

Due to their ability to modulate these key cellular processes, this compound and its derivatives are valuable research tools and potential therapeutic agents for conditions such as cancer and anemia.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for NOG and a selection of its derivatives against various 2-oxoglutarate-dependent enzymes.

Table 1: Inhibitory Activity of this compound (NOG)

Target EnzymeIC50 (μM)
JMJD2A250[6]
JMJD2C500[6]
JMJD2E24[6]
PHD12.1
PHD25.6

Table 2: Inhibitory Activity of this compound Derivatives

DerivativeTarget EnzymeIC50 (μM)
N-Oxalyl-D-phenylalanineFIHInhibitor, but not PHD2
N-Oxalyl-D-(O-benzyl)tyrosine (NOBT)JMJD2AInhibitor, but not PHD2
N-Oxalyl-L-alaninePHDsMore potent than D-enantiomer
Dimethyloxalylglycine (DMOG)General 2OG OxygenasesCell-permeable pro-drug of NOG[4]

Synthesis and Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general protocols for assessing the inhibitory activity of these compounds against JMJD and PHD enzymes.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor.

Experimental Protocol: Synthesis of this compound

  • Materials: N-(Methoxyoxalyl)glycine ethyl ester, Potassium hydroxide (KOH), Methanol (MeOH), 1 M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes.

  • Procedure:

    • To a vial containing N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol), add KOH (88 mg, 1.6 mmol) and MeOH (5.0 mL).

    • Heat the reaction mixture to 60°C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Dissolve the crude product in water (2 mL) and adjust the pH to 3-4 with 1 M HCl.

    • Concentrate the aqueous solution under reduced pressure.

    • Dissolve the residue in boiling EtOAc, then cool, filter, and concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in a minimal amount of DCM, dilute with hexanes, and concentrate under reduced pressure. Repeat this step three times.

    • Dry the final product under high vacuum to yield this compound as a white solid.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by reacting various amino acids with an oxalyl chloride derivative, followed by deprotection. A general green synthesis approach for N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in water.

Experimental Protocol: General Synthesis of N-Alkyl Glycine Derivatives

  • Materials: Primary amine (e.g., propylamine, butylamine), Chloroacetic acid, Water.

  • Procedure:

    • Dissolve the primary amine and chloroacetic acid in water.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction and isolate the N-substituted glycine derivative, often by crystallization or chromatography.

Note: For specific N-oxalyl derivatives, the appropriate amino acid would be reacted with a suitable oxalylating agent.

Enzyme Inhibition Assays

Experimental Protocol: JMJD2A Inhibition Assay (MALDI-TOF Mass Spectrometry-based)

  • Reagents: JMJD2A enzyme, Fe(II), Ascorbate, 2-Oxoglutarate (2OG), Trimethylated histone H3 peptide substrate (e.g., ARK(me3)STGGK-NH2), HEPES buffer (50 mM, pH 7.5), Methanol, Triammonium citrate (20 mM), α-Cyano-4-hydroxycinnamic acid (MALDI matrix).

  • Procedure:

    • Prepare an assay mix containing JMJD2A (2 μM), Fe(II) (10 μM), and ascorbate (100 μM) in HEPES buffer.

    • Add the inhibitor at various concentrations (with a final DMSO concentration of 5%).

    • Incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 2OG (10 μM) and the peptide substrate (10 μM).

    • Incubate for 30 minutes at 37°C.

    • Quench the reaction with an equal volume of methanol, followed by the addition of four volumes of 20 mM triammonium citrate.

    • Mix 1 μL of the diluted assay mixture with 1 μL of the MALDI matrix and spot onto a MALDI-TOF-MS plate.

    • Analyze the relative intensities of the different methylation states of the peptide to calculate the percentage of demethylation and determine the IC50 value.

Experimental Protocol: HIF Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

  • Principle: This assay monitors the consumption of the co-substrate α-ketoglutarate by its derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).

  • Reagents: PHD enzyme (e.g., PHD2), HIF-1α peptide substrate (e.g., containing the P564 residue), α-ketoglutarate, 2,4-DNPH, Concentrated base.

  • Procedure:

    • Set up the hydroxylation reaction with the PHD enzyme, HIF-1α peptide, α-ketoglutarate, and varying concentrations of the inhibitor.

    • After the reaction, derivatize the remaining α-ketoglutarate with 2,4-DNPH.

    • Treat the derivatized product with a concentrated base to develop a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the consumption of α-ketoglutarate to determine the enzyme activity and inhibitor potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for the discovery of enzyme inhibitors.

HIF-1α Signaling Pathway

HIF1a_Pathway Normoxia Normoxia (Normal O2) PHDs PHD Enzymes Normoxia->PHDs Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates NOG This compound NOG->PHDs Inhibits VHL VHL E3 Ligase HIF1a->VHL Binds Proteasome Proteasomal Degradation HIF1a->Proteasome Degraded HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Dimerizes with VHL->HIF1a Ubiquitinates HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and its inhibition by this compound.

JMJD2A Signaling Pathway in Cancer

JMJD2A_Pathway Upstream_Signals Upstream Signals (e.g., SET7/9) JMJD2A JMJD2A Upstream_Signals->JMJD2A Regulates H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) JMJD2A->H3K9me3 Demethylates PDK1_Promoter PDK1 Gene Promoter JMJD2A->PDK1_Promoter Activates YAP1_Promoter YAP1 Gene Promoter JMJD2A->YAP1_Promoter Activates NOG_Derivatives This compound Derivatives NOG_Derivatives->JMJD2A Inhibits H3K9me3->PDK1_Promoter Represses PDK1 PDK1 Expression PDK1_Promoter->PDK1 Leads to Akt_mTOR Akt-mTOR Pathway PDK1->Akt_mTOR Activates Protein_Synthesis Protein Synthesis Akt_mTOR->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Drives ETV1 ETV1 ETV1->JMJD2A Recruits to YAP1 YAP1 Expression YAP1_Promoter->YAP1 Leads to Tumorigenesis Tumorigenesis YAP1->Tumorigenesis Promotes

Caption: A simplified signaling pathway of JMJD2A in cancer, highlighting its inhibition and downstream effects.

Experimental Workflow for Inhibitor Discovery

Inhibitor_Discovery_Workflow Start Start: Target Identification Library_Screening Compound Library Screening Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Identifies Hits Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Develops Leads Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Optimizes Leads In_Vitro_Assays In Vitro Enzyme Assays Lead_Optimization->In_Vitro_Assays Test in Cellular_Assays Cell-Based Assays Lead_Optimization->Cellular_Assays Test in In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies Test in In_Vitro_Assays->Lead_Generation Feedback for Cellular_Assays->Lead_Optimization Feedback for Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev Leads to End Clinical Trials Preclinical_Dev->End

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Conclusion

This compound and its derivatives represent a versatile class of chemical probes and potential therapeutic agents. Their ability to inhibit a broad range of 2-oxoglutarate-dependent oxygenases allows for the modulation of key cellular processes, including the hypoxic response and epigenetic regulation. This guide has provided a detailed overview of their discovery, synthesis, and biological activity, along with practical experimental protocols and visual representations of the relevant biological pathways and drug discovery workflows. It is anticipated that the information compiled herein will serve as a valuable resource for researchers and professionals in the fields of chemical biology, medicinal chemistry, and drug development, facilitating further exploration and application of these important compounds.

References

N-Oxalylglycine: A Comprehensive Technical Guide to its Biochemical and Physiological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2] Structurally, NOG is an analogue of 2-oxoglutarate (α-ketoglutarate), a key intermediate in the Krebs cycle and a crucial co-substrate for a large family of enzymes that play pivotal roles in various physiological and pathological processes.[3][4] By mimicking 2-oxoglutarate, NOG competitively inhibits these enzymes, making it an invaluable tool for studying their function and a potential therapeutic agent in various diseases, including cancer and ischemia.[5][6] This technical guide provides an in-depth overview of the biochemical and physiological properties of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Biochemical Properties and Mechanism of Action

This compound, with the chemical formula C4H5NO5, is a colorless solid.[3] Its primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases.[3] These enzymes utilize 2-oxoglutarate, ferrous iron (Fe2+), and molecular oxygen to catalyze a variety of oxidative reactions, including hydroxylation and demethylation.[7] NOG, being isosteric with 2-oxoglutarate, binds to the active site of these enzymes but does not facilitate the catalytic reaction, thereby blocking their activity.[3][5]

The two major classes of 2OG-dependent dioxygenases inhibited by NOG are:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (predominantly PHD1, PHD2, and PHD3) are responsible for the hydroxylation of proline residues in the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for proteasomal degradation under normoxic conditions. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia.[8][9]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): This family of enzymes removes methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation of gene expression. NOG inhibits various JHDMs, leading to alterations in histone methylation patterns.[5][10][11]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies among different 2OG-dependent dioxygenases. The following tables summarize the available quantitative data.

Enzyme TargetIC50 Value (µM)Notes
Prolyl Hydroxylase Domain 1 (PHD1)2.1[9][12]Inhibition leads to HIF-1α stabilization.
Prolyl Hydroxylase Domain 2 (PHD2)5.6[9][12]A key regulator of HIF-1α stability.
JMJD2A (KDM4A)250[9][12]A histone H3K9 and H3K36 demethylase.
JMJD2C (KDM4C)500[9][12]Involved in histone demethylation.
JMJD2E (KDM4E)24[12]A histone demethylase.
FIH-1 (Factor Inhibiting HIF-1)0.36An asparaginyl hydroxylase that also regulates HIF-1α activity.
Aspartate/asparagine-β-hydroxylase (AspH)11.1A 2OG-dependent oxygenase with various cellular roles.
JMJD5 (KDM8)0.15A histone demethylase.
Enzyme TargetKi Value (µM)Notes
Taurine/α-ketoglutarate dioxygenase (TauD)~290[3]A model enzyme for studying 2OG-dependent dioxygenases.

Physiological Properties and Effects

The primary physiological effect of this compound stems from its ability to stabilize HIF-1α. Under normal oxygen levels (normoxia), HIF-1α is continuously hydroxylated by PHD enzymes and subsequently degraded. By inhibiting PHDs, NOG mimics a hypoxic state, leading to the accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to:

  • Angiogenesis: Increased expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

  • Erythropoiesis: Upregulation of erythropoietin (EPO), stimulating red blood cell production.

  • Metabolic Adaptation: Shift towards anaerobic glycolysis by increasing the expression of glucose transporters and glycolytic enzymes.

  • Cell Survival and Proliferation: Activation of genes involved in cell survival pathways.

Through its inhibition of JmjC domain-containing histone demethylases, NOG can also modulate gene expression epigenetically, impacting a wide range of cellular processes, including differentiation and proliferation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Solutions

This compound is a crystalline solid that is soluble in aqueous solutions and some organic solvents.[10]

  • Aqueous Stock Solution: Dissolve this compound in sterile water or phosphate-buffered saline (PBS) at a concentration of up to 100 mg/mL (679.86 mM) with the aid of ultrasonication.[9] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[10] For cell culture experiments, filter-sterilize the solution through a 0.22 µm filter before use.[9]

  • Organic Stock Solution: this compound is soluble in DMSO.[9] Prepare a stock solution in DMSO and store it at -20°C for up to one month or -80°C for up to six months.[9] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified 2OG-dependent dioxygenase.

Materials:

  • Purified recombinant enzyme (e.g., PHD2, JMJD2A)

  • Substrate (e.g., a peptide corresponding to the HIF-1α hydroxylation site for PHDs, or a methylated histone peptide for JHDMs)

  • Co-substrates: 2-oxoglutarate, Ascorbate, (NH4)2Fe(SO4)2·6H2O

  • This compound

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

  • Detection reagent/method (specific to the assay, e.g., antibody-based detection, mass spectrometry)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified enzyme, ascorbate, and ferrous sulfate.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate and 2-oxoglutarate.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Quantify the product formation using a suitable detection method. For PHD activity, this could be an antibody that specifically recognizes the hydroxylated peptide. For JHDM activity, mass spectrometry can be used to measure the change in the methylation state of the peptide substrate.[13]

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes how to assess the effect of this compound on the stabilization of HIF-1α in cultured cells using Western blotting.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-24 hours). Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][14]

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[14]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in HIF-1α levels.

In Vivo Administration (Adapted from a protocol for a derivative)

This protocol is adapted from a study using a derivative of this compound in mice and should be optimized for NOG.[1]

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS, or a formulation with DMSO and PEG300 for improved solubility and stability)

  • Experimental animals (e.g., mice)

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the average weight of the animals.

  • Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).[1]

  • At specified time points after administration, collect tissues of interest.[1]

  • Process the tissues for downstream analysis, such as Western blotting for HIF-1α or analysis of gene expression of HIF target genes.

Mandatory Visualizations

HIF1a_Stabilization_Pathway cluster_Normoxia Normoxia cluster_NOG_Treatment This compound Treatment cluster_Nucleus This compound Treatment PHD PHD HIF1a_p HIF-1α-OH PHD->HIF1a_p Hydroxylation O2 O2 O2->PHD alphaKG α-KG alphaKG->PHD VHL VHL HIF1a_p->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a HIF-1α HIF1a->PHD NOG This compound PHD_inhibited PHD NOG->PHD_inhibited HIF1a_stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription alphaKG_2 α-KG alphaKG_2->PHD_inhibited HIF1_complex_n HIF-1 Complex HIF1_complex_n->HRE Binding

Caption: Mechanism of HIF-1α stabilization by this compound.

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, NOG) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate + α-KG) pre_incubation->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Product stop_reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

References

N-Oxalylglycine: A Technical Guide to its Function as a Jumonji C-Domain-Containing Histone Lysine Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Oxalylglycine (NOG), a small molecule inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). As a structural analog of α-ketoglutarate, NOG acts as a competitive inhibitor, occupying the active site of these Fe(II) and α-ketoglutarate-dependent dioxygenases and preventing the demethylation of histone lysine residues. This guide details the mechanism of action of NOG, summarizes its inhibitory activity against various JmjC KDMs, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the key signaling pathways and experimental workflows involved in its study. This document is intended to be a valuable resource for researchers in epigenetics, drug discovery, and related fields who are investigating the therapeutic potential of targeting histone demethylation.

Introduction to this compound and JmjC Histone Demethylases

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The dynamic nature of this modification is maintained by the balanced activity of histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing proteins represent the largest family of histone lysine demethylases. These enzymes utilize a conserved JmjC domain to catalyze the oxidative demethylation of mono-, di-, and trimethylated lysine residues on histone tails.[1] The catalytic mechanism of JmjC KDMs is dependent on Fe(II) and α-ketoglutarate (αKG) as cofactors.[2][3]

This compound (NOG) is a cell-permeable small molecule that functions as a broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases, including the JmjC family of histone demethylases.[4][5] By mimicking the cofactor α-ketoglutarate, NOG binds to the active site of these enzymes, thereby preventing the binding of the natural cofactor and inhibiting the demethylation reaction.[2][6] This inhibitory activity makes NOG a valuable tool for studying the biological roles of JmjC demethylases and a potential starting point for the development of therapeutic agents targeting diseases associated with aberrant histone methylation, such as cancer.[4]

Quantitative Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a range of JmjC domain-containing histone demethylases, as well as other α-ketoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Target EnzymeIC50 (μM)Notes
JmjC Histone Demethylases
JMJD2A250[4][5][7]
JMJD2C500[4][5][7]
JMJD2E24[4][8]
Other α-Ketoglutarate-Dependent Dioxygenases
Prolyl Hydroxylase Domain-1 (PHD1)2.1[5][7][9]
Prolyl Hydroxylase Domain-2 (PHD2)5.6[5][7][9]

Mechanism of Action of this compound

The catalytic cycle of JmjC histone demethylases involves the binding of Fe(II) and α-ketoglutarate to the active site, followed by the histone substrate. Molecular oxygen then binds, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2, and the formation of a highly reactive Fe(IV)=O intermediate. This intermediate hydroxylates the methyl group on the lysine residue, which then spontaneously decomposes to release formaldehyde and the demethylated lysine.

This compound's inhibitory action stems from its structural similarity to α-ketoglutarate. It binds to the Fe(II) center in the active site, but because it cannot be oxidatively decarboxylated, it locks the enzyme in an inactive state, preventing the catalytic cycle from proceeding.

cluster_0 JmjC Demethylase Catalytic Cycle cluster_1 Inhibition by this compound Active_Enzyme JmjC Enzyme (Fe(II) Active Site) aKG_Binding α-Ketoglutarate Binds Active_Enzyme->aKG_Binding Inactive_Complex Inactive Enzyme-NOG Complex Active_Enzyme->Inactive_Complex Substrate_Binding Methylated Histone Substrate Binds aKG_Binding->Substrate_Binding O2_Binding O2 Binds Substrate_Binding->O2_Binding Oxidative_Decarboxylation Oxidative Decarboxylation O2_Binding->Oxidative_Decarboxylation FeIV_Intermediate Fe(IV)=O Intermediate Formation Oxidative_Decarboxylation->FeIV_Intermediate Hydroxylation Methyl Group Hydroxylation FeIV_Intermediate->Hydroxylation Product_Release Release of: - Demethylated Histone - Succinate - CO2 - Formaldehyde Hydroxylation->Product_Release Product_Release->Active_Enzyme NOG This compound (α-KG Analog) NOG->Inactive_Complex Binds to Active Site

Mechanism of JmjC demethylase inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against JmjC histone demethylases.

In Vitro Histone Demethylase Assay using MALDI-TOF Mass Spectrometry

This assay directly measures the change in mass of a histone peptide substrate upon demethylation.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2A)

  • Methylated histone peptide substrate (e.g., H3K9me3 peptide)

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate

  • This compound (inhibitor)

  • Quenching Solution: 1% (v/v) aqueous formic acid

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

Procedure:

  • Prepare a reaction mixture containing the JmjC enzyme, Fe(II), and ascorbate in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

  • Initiate the demethylase reaction by adding the methylated histone peptide substrate and α-ketoglutarate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding the quenching solution.

  • Spot 1 µL of the quenched reaction mixture onto a MALDI target plate, followed by 1 µL of the MALDI matrix solution. Allow to air dry.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in reflectron positive mode.

  • Analyze the spectra to determine the relative intensities of the peaks corresponding to the methylated and demethylated peptide substrates.

  • Calculate the percentage of demethylation and determine the IC50 value of this compound.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, Fe(II), Ascorbate) Start->Prepare_Reaction_Mix Add_NOG Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_NOG Pre_Incubate Pre-incubate (15 min, RT) Add_NOG->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate & α-KG) Pre_Incubate->Initiate_Reaction Incubate Incubate (37°C, 30-60 min) Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (Formic Acid) Incubate->Quench_Reaction MALDI_Spotting Spot on MALDI Plate with Matrix Quench_Reaction->MALDI_Spotting Acquire_Spectra Acquire Mass Spectra (MALDI-TOF MS) MALDI_Spotting->Acquire_Spectra Analyze_Data Analyze Spectra & Calculate IC50 Acquire_Spectra->Analyze_Data End End Analyze_Data->End

Workflow for MALDI-TOF MS-based histone demethylase assay.
Formaldehyde Dehydrogenase (FDH)-Coupled In Vitro Demethylase Assay

This is a continuous spectrophotometric assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.

Materials:

  • Recombinant JmjC histone demethylase

  • Methylated histone peptide substrate

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate

  • Formaldehyde Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound (inhibitor)

Procedure:

  • Prepare a master mix containing the assay buffer, FDH, and NAD+.

  • In a microplate, add the JmjC enzyme and varying concentrations of this compound.

  • Add the master mix to each well.

  • Initiate the reaction by adding the methylated histone peptide substrate and α-ketoglutarate.

  • Immediately begin monitoring the increase in absorbance at 340 nm (due to the conversion of NAD+ to NADH) using a microplate reader at room temperature or 37°C.

  • Record measurements at regular intervals (e.g., every 30 seconds) for a set period.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value of this compound by plotting the initial velocities against the inhibitor concentration.

Signaling Pathways Influenced by this compound

By inhibiting JmjC histone demethylases and other α-ketoglutarate-dependent dioxygenases, this compound can modulate various cellular signaling pathways.

The Hypoxia-Inducible Factor (HIF)-1α Pathway

Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are α-ketoglutarate-dependent dioxygenases that regulate the stability and activity of the HIF-1α transcription factor. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. FIH hydroxylates an asparagine residue in HIF-1α, inhibiting its transcriptional activity. This compound, by inhibiting PHDs and FIH, can stabilize HIF-1α even under normoxic conditions, leading to the transcription of hypoxia-responsive genes.[5][9]

cluster_normoxia Normoxia cluster_hypoxia_NOG Hypoxia or this compound HIF1a_normoxia HIF-1α Hydroxylation Hydroxylation HIF1a_normoxia->Hydroxylation PHD_FIH PHDs & FIH (Active) PHD_FIH->Hydroxylation VHL VHL Hydroxylation->VHL p300_CBP_blocked p300/CBP Binding Blocked Hydroxylation->p300_CBP_blocked Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome No_Transcription No Transcription of Hypoxia-Responsive Genes p300_CBP_blocked->No_Transcription NOG This compound PHD_FIH_inhibited PHDs & FIH (Inhibited) NOG->PHD_FIH_inhibited HIF1a_stabilized HIF-1α (Stabilized) PHD_FIH_inhibited->HIF1a_stabilized prevents hydroxylation Nucleus Translocation to Nucleus HIF1a_stabilized->Nucleus HIF1_Complex HIF-1 Complex Nucleus->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex p300_CBP_binding p300/CBP Binding HIF1_Complex->p300_CBP_binding HRE Hypoxia Response Element (HRE) p300_CBP_binding->HRE Transcription Transcription of Hypoxia-Responsive Genes (e.g., VEGF, EPO) HRE->Transcription

Modulation of the HIF-1α pathway by this compound.

Conclusion

This compound serves as a powerful research tool for elucidating the roles of JmjC domain-containing histone lysine demethylases and other α-ketoglutarate-dependent dioxygenases in health and disease. Its ability to competitively inhibit these enzymes provides a means to manipulate cellular epigenetic states and signaling pathways. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the specificity and off-target effects of NOG and the development of more selective inhibitors based on its structure will be crucial for translating the therapeutic potential of targeting histone demethylation into clinical applications.

References

The Role of N-Oxalylglycine in Gene Regulation and Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate or 2OG). This mimicry allows it to competitively inhibit a broad range of 2-oxoglutarate-dependent dioxygenases. This whitepaper provides an in-depth technical guide on the role and application of this compound in gene regulation and neuroscience research. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a derivative of the amino acid glycine, has emerged as a powerful tool in biomedical research due to its ability to inhibit key enzymes involved in cellular signaling and epigenetic modification.[1] Its primary targets are 2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes that play critical roles in various biological processes, including hypoxic response, histone demethylation, and DNA repair.[2][3] By inhibiting these enzymes, NOG can modulate gene expression and influence cellular fate, making it a molecule of significant interest in fields ranging from oncology to neurobiology.

This guide will focus on two major areas of NOG's influence: its role in gene regulation via the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) and its impact on epigenetic landscapes through the inhibition of Jumonji C (JmjC) domain-containing histone demethylases. Furthermore, we will explore the implications of these mechanisms in the context of neuroscience research, particularly in studies of neuroprotection and neuronal response to injury.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. These enzymes utilize 2-oxoglutarate as a co-substrate to catalyze the hydroxylation of various target proteins. NOG, by binding to the 2-oxoglutarate binding site, prevents the catalytic activity of these enzymes.

Inhibition of Prolyl Hydroxylases (PHDs) and HIF-1α Stabilization

Under normoxic conditions, the transcription factor HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODDD) by a family of enzymes known as prolyl hydroxylases (PHDs).[4] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[4]

In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[5][6] This transcriptional activation leads to the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, facilitating cellular adaptation to low oxygen.[6][7]

This compound and its cell-permeable ester prodrug, Dimethyloxalylglycine (DMOG), mimic the hypoxic state by directly inhibiting PHDs, thereby stabilizing HIF-1α even under normoxic conditions.[8][9]

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JmjC domain-containing proteins are a major family of histone lysine demethylases (KDMs) that play a crucial role in epigenetic regulation.[10] These enzymes remove methyl groups from lysine residues on histone tails, thereby altering chromatin structure and gene accessibility. The catalytic activity of JmjC demethylases is also dependent on 2-oxoglutarate.[11]

This compound acts as an inhibitor of several JmjC demethylases, including members of the JMJD2/KDM4 subfamily.[12][13] By inhibiting these enzymes, NOG can prevent the removal of repressive histone marks (e.g., H3K9me3) or activating marks, leading to changes in gene expression patterns.[14] This mechanism highlights NOG's role as an epigenetic modulator.

Quantitative Data

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of NOG required to inhibit 50% of the enzyme's activity.

Enzyme Target FamilySpecific EnzymeIC50 (μM)Reference(s)
Prolyl Hydroxylases (PHDs) PHD12.1[12]
PHD25.6[12]
Jumonji C (JmjC) Histone Demethylases JMJD2A250[15]
JMJD2C500[15]
JMJD2E24[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

In Vitro HIF-1α Stabilization Assay using Western Blot

This protocol details the steps to assess the ability of NOG or DMOG to stabilize HIF-1α in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, or neuronal cell lines)

  • Complete cell culture medium

  • This compound (NOG) or Dimethyloxalylglycine (DMOG)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of NOG or DMOG for a specified time course (e.g., 4-24 hours). Include a vehicle-treated control. For a positive control, cells can be exposed to hypoxic conditions (e.g., 1% O2) or treated with cobalt chloride (CoCl2).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.[16]

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

In Vitro Histone Demethylase Activity Assay

This protocol outlines a method to assess the inhibitory effect of NOG on the activity of JmjC histone demethylases.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2A)

  • Histone substrate (e.g., methylated histone H3 peptides or core histones)

  • This compound

  • Assay buffer (containing Fe(II) and α-ketoglutarate)

  • Primary antibody specific to the methylated histone mark of interest (e.g., anti-H3K9me3)

  • HRP-conjugated secondary antibody

  • ELISA plate or Western blot apparatus

  • Detection reagent (e.g., TMB for ELISA or ECL for Western blot)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the recombinant JmjC demethylase, histone substrate, and assay buffer.

    • Add varying concentrations of this compound to different reaction wells. Include a no-inhibitor control.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Demethylation:

    • Western Blot Method:

      • Stop the reaction by adding Laemmli sample buffer and boiling.

      • Run the samples on an SDS-PAGE gel and transfer to a membrane.

      • Probe the membrane with a primary antibody specific to the methylated histone mark. A decrease in signal in the presence of the enzyme indicates demethylase activity, and the retention of the signal in the presence of NOG indicates inhibition.

    • ELISA Method:

      • Coat an ELISA plate with the histone substrate.

      • Add the enzyme and NOG to the wells and incubate.

      • Wash the wells and add the primary antibody against the specific histone methylation mark.

      • Wash and add the HRP-conjugated secondary antibody.

      • Wash and add a colorimetric substrate (e.g., TMB). The color intensity will be inversely proportional to the demethylase activity.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Methylation

This protocol allows for the investigation of NOG's effect on histone methylation at specific gene loci in cells.

Materials:

  • Cells treated with NOG or vehicle control

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonication or micrococcal nuclease (MNase) for chromatin shearing

  • Antibody specific to a histone methylation mark of interest (e.g., anti-H3K9me3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting specific gene promoters

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cultured cells with NOG or vehicle.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or MNase digestion.[2]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin with an antibody specific to the histone methylation mark of interest overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the chromatin from the antibody-bead complexes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis by qPCR:

    • Perform quantitative PCR using primers designed to amplify specific genomic regions (e.g., promoters of genes of interest).

    • Analyze the enrichment of the specific histone mark at these regions in NOG-treated versus control cells.

Neuronal Cell Culture and Neuroprotection Assay

This protocol describes how to assess the neuroprotective effects of DMOG in a primary neuronal culture model of excitotoxicity.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • Dimethyloxalylglycine (DMOG)

  • Excitotoxic agent (e.g., glutamate or NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Neuronal Culture:

    • Isolate primary neurons from embryonic or neonatal rodents and plate them on poly-D-lysine coated surfaces.

    • Maintain the cultures in Neurobasal medium with appropriate supplements.

  • Treatment:

    • After the neurons have matured in culture (e.g., 7-10 days in vitro), pre-treat the cells with various concentrations of DMOG for a specified duration (e.g., 24 hours).

    • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate or NMDA for a short period (e.g., 15-30 minutes).

    • Wash the cells and replace with fresh medium (with or without DMOG).

  • Assessment of Neuroprotection:

    • After 24 hours of recovery, assess cell viability.

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using fluorescence microscopy.

    • Quantify the percentage of viable neurons in each treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_hypoxia_NOG Hypoxia or this compound O2 O2 PHDs PHDs O2->PHDs Activates HIF-1a HIF-1a PHDs->HIF-1a Hydroxylates VHL VHL HIF-1a->VHL Binds to Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHDs Inhibits HIF-1a_stable HIF-1α (Stable) HIF-1b HIF-1β HIF-1a_stable->HIF-1b Dimerizes with HIF-1_Complex HIF-1 Complex Nucleus Nucleus HRE Hypoxia Response Element HIF-1_Complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates

Caption: HIF-1α stabilization pathway under normoxia versus hypoxia/N-Oxalylglycine treatment.

JmjC_Histone_Demethylase_Inhibition cluster_activity JmjC Demethylase Activity cluster_inhibition Inhibition by this compound JmjC JmjC Demethylase Histone_Methylated Histone H3K9me3 JmjC->Histone_Methylated Demethylates 2OG α-ketoglutarate 2OG->JmjC Histone_Demethylated Histone H3K9 Gene_Repression Gene Repression Histone_Methylated->Gene_Repression NOG This compound JmjC_inhibited JmjC Demethylase NOG->JmjC_inhibited Inhibits Histone_Methylated_stable Histone H3K9me3 Sustained_Repression Sustained Gene Repression Histone_Methylated_stable->Sustained_Repression

Caption: Inhibition of JmjC histone demethylase activity by this compound.

ChIP_Workflow Cell_Treatment 1. Cell Treatment (NOG vs. Vehicle) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Chromatin_Shearing 3. Chromatin Shearing (Sonication/MNase) Crosslinking->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Specific Antibody) Chromatin_Shearing->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution_Reverse 6. Elution & Reverse Cross-linking Washing->Elution_Reverse DNA_Purification 7. DNA Purification Elution_Reverse->DNA_Purification qPCR 8. qPCR Analysis DNA_Purification->qPCR

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Applications in Neuroscience Research

The ability of this compound and its derivatives to modulate HIF-1α and histone methylation has significant implications for neuroscience.

Neuroprotection

The stabilization of HIF-1α by DMOG has been shown to be neuroprotective in various models of neuronal injury, including stroke and traumatic brain injury.[17][18] The upregulation of HIF-1α target genes can promote neuronal survival by enhancing glucose metabolism, reducing apoptosis, and promoting angiogenesis.

Spinal Cord Injury

In models of spinal cord injury, treatment with DMOG has been demonstrated to improve functional recovery. This is attributed to the HIF-1α-mediated reduction in neural apoptosis and enhancement of axon regeneration.[6]

Epigenetic Regulation in Neuronal Function

Histone methylation dynamics are critical for learning, memory, and neuronal plasticity. The ability of NOG to inhibit JmjC histone demethylases provides a tool to investigate the role of specific histone methylation marks in these processes.

Conclusion

This compound is a versatile and potent inhibitor of 2-oxoglutarate-dependent dioxygenases. Its ability to stabilize HIF-1α and modulate histone methylation makes it an invaluable research tool for elucidating fundamental mechanisms of gene regulation. In the field of neuroscience, NOG and its derivatives hold promise for understanding and potentially treating a range of neurological disorders characterized by neuronal stress and injury. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing research and drug development.

References

N-Oxalylglycine: A Comprehensive Technical Guide to its Natural Sources and Endogenous Presence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a structural analog of α-ketoglutarate that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibition has significant implications for various cellular processes, including the hypoxia response and epigenetic regulation, making NOG a valuable tool in biomedical research and a potential therapeutic agent. This technical guide provides a detailed overview of the known natural sources of NOG, its endogenous presence in biological systems, and the methodologies used for its detection and quantification. Additionally, it elucidates the key signaling pathways affected by NOG, providing a foundation for further investigation into its biological roles and therapeutic potential.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in a limited number of plant species. The primary sources identified to date are rhubarb and spinach.

Quantitative Data

The concentrations of this compound in these plant sources have been quantified in a key study. The data from this study is summarized in Table 1.

Natural SourcePlant PartConcentrationReference
Rheum rhabarbarum (Rhubarb)LeavesData not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3]Al-Qahtani et al., 2015[1][2][3]
Spinacia oleracea (Spinach)LeavesData not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3]Al-Qahtani et al., 2015[1][2][3]

Note: The precise concentrations are contained within the full text of the cited reference, which was not publicly accessible during the compilation of this guide.

Endogenous Presence and Biosynthesis

The endogenous presence of this compound in mammals, including humans, is a subject of ongoing investigation. Current evidence suggests that NOG is not endogenously synthesized in mammals and its presence in human biological fluids is likely of exogenous (e.g., dietary) origin.

Presence in Mammalian Systems

Studies have failed to detect this compound in human embryonic kidney (HEK 293T) cells.[1][2] While NOG has been listed in the Human Metabolome Database as being detected in human blood, it is categorized as part of the "exposome," which includes compounds from external sources. This suggests that its presence is likely due to the consumption of plants containing NOG, such as rhubarb and spinach.

Biosynthesis Pathway in Plants (Hypothetical)

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the biosynthesis of other N-acyl amino acids in plants and other organisms, a plausible pathway can be hypothesized.[4][5][6] This likely involves the enzymatic condensation of glycine with an activated form of oxalic acid, such as oxalyl-CoA.

G Hypothetical Biosynthesis of this compound in Plants cluster_precursors Precursors cluster_activation Activation cluster_condensation Condensation Oxalic Acid Oxalic Acid Oxalyl-CoA Synthetase Oxalyl-CoA Synthetase Oxalic Acid->Oxalyl-CoA Synthetase Glycine Glycine N-acyl-amino acid synthetase N-acyl-amino acid synthetase Glycine->N-acyl-amino acid synthetase CoA Coenzyme A CoA->Oxalyl-CoA Synthetase ATP ATP ATP->Oxalyl-CoA Synthetase ATP -> AMP + PPi Oxalyl-CoA Oxalyl-CoA Oxalyl-CoA Synthetase->Oxalyl-CoA Oxalyl-CoA->N-acyl-amino acid synthetase This compound This compound N-acyl-amino acid synthetase->this compound

Hypothetical enzymatic synthesis of this compound in plants.

Experimental Protocols

The detection and quantification of this compound from biological matrices typically involve chromatographic separation coupled with mass spectrometry.

Extraction of this compound from Plant Material (General Protocol)

The specific protocol for extracting NOG from rhubarb and spinach is detailed in Al-Qahtani et al., 2015.[1] A general workflow for the extraction of small polar molecules from plant tissues is as follows:

G General Workflow for NOG Extraction from Plants start Plant Material (e.g., Rhubarb Leaves) homogenization Homogenization (e.g., in liquid nitrogen) start->homogenization extraction Extraction with Solvent (e.g., Methanol/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (e.g., 0.22 µm filter) supernatant->filtration analysis LC-MS/MS Analysis filtration->analysis

Generalized workflow for extracting NOG from plant samples.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Quantification of NOG is achieved by using a stable isotope-labeled internal standard and analyzing the samples via LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer.

General LC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

General MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 146.0 -> Product ions (e.g., m/z 102.0, 58.0).

    • Internal Standard (e.g., 13C2, 15N-N-Oxalylglycine): Appropriate precursor and product ions.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases. This has profound effects on two major signaling pathways: the hypoxia-inducible factor (HIF) pathway and histone demethylation.

Inhibition of HIF Prolyl Hydroxylases (PHDs) and Stabilization of HIF-1α

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. NOG, by inhibiting PHDs, prevents this degradation, causing HIF-1α to accumulate and activate the transcription of hypoxia-responsive genes.

G NOG-Mediated Inhibition of HIF-1α Degradation cluster_normoxia Normoxia cluster_inhibition Inhibition by NOG cluster_hypoxia_like Hypoxia-like State HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Prolyl Hydroxylation HIF1a_stable Stable HIF-1α O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome NOG This compound (NOG) NOG->PHD Competitive Inhibition HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Activates

Mechanism of HIF-1α stabilization by this compound.
Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

JmjC domain-containing histone demethylases are another class of 2OG-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histones. NOG can inhibit these enzymes, leading to alterations in histone methylation status and downstream gene expression.[7][8][9]

G NOG-Mediated Inhibition of Histone Demethylation cluster_demethylation Histone Demethylation cluster_inhibition_jm Inhibition by NOG cluster_consequence Consequence of Inhibition Histone_me Methylated Histone (e.g., H3K9me3) JmjC JmjC Histone Demethylase Histone_me->JmjC Histone_dem Demethylated Histone JmjC->Histone_dem Demethylation Histone_hyper Histone Hypermethylation O2_jm O2 O2_jm->JmjC Fe2_jm Fe(II) Fe2_jm->JmjC TwoOG_jm 2-Oxoglutarate TwoOG_jm->JmjC Gene_regulation Altered Gene Expression Histone_dem->Gene_regulation NOG_jm This compound (NOG) NOG_jm->JmjC Competitive Inhibition Chromatin Altered Chromatin Structure Histone_hyper->Chromatin Gene_silencing Gene Silencing/ Activation Chromatin->Gene_silencing

Mechanism of histone demethylase inhibition by this compound.

Conclusion

This compound is a naturally occurring inhibitor of 2-oxoglutarate-dependent dioxygenases found in rhubarb and spinach. Its presence in humans is likely due to dietary intake. By inhibiting key enzymes involved in the hypoxia response and epigenetic regulation, NOG serves as a powerful research tool and holds promise for therapeutic applications. Further research is needed to fully elucidate its biosynthetic pathway in plants, quantify its presence in a wider range of natural sources, and explore its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development and biomedical science.

References

N-Oxalylglycine's Impact on Hypoxic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, most notably the prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound effectively stabilizes the alpha subunit of the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1α). This stabilization prevents its proteasomal degradation, leading to its accumulation and translocation to the nucleus. Once in the nucleus, HIF-1α dimerizes with HIF-1β and initiates the transcription of a wide array of genes crucial for the cellular response to hypoxia. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative impact on the hypoxic signaling pathway, and detailed experimental protocols for its study.

Core Mechanism of Action: Prolyl Hydroxylase Inhibition

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODDD) by PHD enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound, as an analog of the PHD co-substrate α-ketoglutarate, competitively inhibits the catalytic activity of PHDs.[1][2] This inhibition prevents the hydroxylation of HIF-1α, thereby disrupting the degradation cascade and leading to its stabilization and accumulation within the cell, even under normoxic conditions.

Quantitative Inhibition Data

This compound has been shown to inhibit multiple α-ketoglutarate-dependent enzymes. Its inhibitory activity against the key HIF-regulating prolyl hydroxylases, PHD1 and PHD2, is summarized in the table below.

Enzyme TargetIC50 Value (μM)
Prolyl Hydroxylase Domain 1 (PHD1)2.1[3]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[3]

Impact on Hypoxic Signaling Pathways

The stabilization of HIF-1α by this compound initiates a signaling cascade that mimics the cellular response to hypoxia. The accumulated HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

Hypoxic_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_NOG Hypoxia / this compound Treatment cluster_nucleus HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation (Proline Residues) VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHD Inhibition HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β HIF1b->HIF1_complex Dimerization HIF1b->Nucleus HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation Cell_Treatment_Workflow start Start cell_culture Culture cells to 70-80% confluency start->cell_culture prepare_NOG Prepare fresh this compound stock solution in appropriate solvent (e.g., DMSO, PBS) cell_culture->prepare_NOG treat_cells Add this compound to cell culture medium at desired final concentration prepare_NOG->treat_cells incubate Incubate cells for desired time period (e.g., 4-24 hours) treat_cells->incubate harvest Harvest cells for downstream analysis (e.g., Western Blot, qPCR) incubate->harvest end End harvest->end Western_Blot_Workflow start Start cell_lysis Lyse NOG-treated and control cells in RIPA buffer with protease inhibitors start->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE (7.5% gel) protein_quant->sds_page transfer Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab Incubate with primary antibody against HIF-1α (overnight at 4°C) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL and image the blot secondary_ab->detection end End detection->end

References

An In-depth Technical Guide to N-Oxalylglycine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a cell-permeable small molecule that functions as a structural analog of α-ketoglutarate (2-oxoglutarate). This mimicry allows it to act as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases.[1] Key targets of this compound include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of epigenetic modifications and the hypoxia-inducible factor (HIF) signaling pathway, respectively.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its inhibitory potency against various enzymes, detailed descriptions of relevant signaling pathways, and generalized experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is an amino dicarboxylic acid characterized by a glycine molecule acylated with an oxalyl group.[4] This structure is isosteric to α-ketoglutarate, enabling it to bind to the active site of α-ketoglutarate-dependent enzymes.[5] A summary of its chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(carboxymethylamino)-2-oxoacetic acid[4]
Synonyms NOG, Oxalylglycine[2][4]
CAS Number 5262-39-5[4]
Molecular Formula C₄H₅NO₅[5]
Molecular Weight 147.09 g/mol [4]
Appearance Colorless to white crystalline solid[5]
SMILES OC(=O)CNC(=O)C(O)=O[5]
pKa 2.83 ± 0.20 (Predicted)[5]
Solubility ~10 mg/mL in Ethanol, DMSO, and PBS (pH 7.2); ~5 mg/mL in DMF
Storage Store at -20°C as a solid

Biological Activity and Mechanism of Action

This compound's primary biological function is the competitive inhibition of Fe(II) and α-ketoglutarate-dependent dioxygenases. By binding to the α-ketoglutarate binding site, it prevents the binding of the natural co-substrate, thereby inhibiting the enzyme's catalytic activity.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JMJD2 subfamily of histone demethylases is responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2] Specifically, they catalyze the demethylation of trimethylated and dimethylated forms of these residues.[2] The methylation status of these histone residues is crucial for regulating chromatin structure and gene expression; H3K9me3 is a well-established marker of heterochromatin and transcriptional repression.

By inhibiting JMJD2 enzymes such as JMJD2A and JMJD2C, this compound leads to an increase in the global levels of H3K9me3 and H3K36me3. This altered epigenetic landscape can result in the repression of target genes, affecting cellular processes such as proliferation and differentiation.

Inhibition of HIF Prolyl Hydroxylase Domain (PHD) Enzymes

The prolyl hydroxylase domain (PHD) enzymes, particularly PHD1 and PHD2, are key cellular oxygen sensors. In the presence of oxygen (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and ubiquitinate HIF-1α, targeting it for proteasomal degradation.

Under hypoxic conditions, the activity of PHDs is reduced due to the lack of their co-substrate, oxygen. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound, by inhibiting PHD enzymes, mimics a hypoxic state even under normoxic conditions.[3] This leads to the stabilization of HIF-1α and the subsequent activation of the hypoxic response pathway.

Signaling Pathways

The inhibitory action of this compound has significant downstream consequences on major cellular signaling pathways. The following diagrams illustrate the pathways affected by the inhibition of JMJD2A and PHD2.

JMJD2A_Inhibition_Pathway cluster_nucleus Nucleus NOG This compound JMJD2A JMJD2A NOG->JMJD2A Inhibits H3K9me3 Histone H3 (Lysine 9 Trimethylated) JMJD2A->H3K9me3 Demethylates H3K9me2 Histone H3 (Lysine 9 Dimethylated) Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Promotes Gene_Repression Target Gene Repression Heterochromatin->Gene_Repression Leads to

Figure 1. this compound's effect on the JMJD2A signaling pathway.

HIF1a_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOG This compound PHD2 PHD2 NOG->PHD2 Inhibits HIF1a HIF-1α PHD2->HIF1a Hydroxylates HIF1a_OH HIF-1α-OH HIF1b HIF-1β HIF1a->HIF1b Dimerizes with HIF1_complex HIF-1 Complex VHL VHL Complex HIF1a_OH->VHL Binds to Proteasome Proteasome HIF1a_OH->Proteasome Targeted to VHL->HIF1a_OH Ubiquitinates Degradation Degradation Proteasome->Degradation Mediates HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes Activates HIF1a_cyt->HIF1a Stabilization & Translocation

Figure 2. this compound's effect on the HIF-1α signaling pathway.

Quantitative Data Summary

Table 2: Inhibitory Activity of this compound against α-Ketoglutarate-Dependent Dioxygenases

Target EnzymeEnzyme FamilyIC50 Value (µM)Reference(s)
JMJD2AHistone Demethylase250[2][5]
JMJD2CHistone Demethylase500[2][5]
JMJD2EHistone Demethylase24[2][5]
PHD1Prolyl Hydroxylase2.1[2][3]
PHD2Prolyl Hydroxylase5.6[2][3]

Experimental Protocols

This section provides generalized methodologies for the chemical synthesis of this compound and for assays to determine its inhibitory activity against its primary biological targets.

Chemical Synthesis of this compound (Generalized Method)

A standard method for the synthesis of this compound involves the acylation of glycine with an oxalyl derivative. While a specific, detailed protocol from the literature for this exact transformation was not found, a general procedure can be outlined based on standard organic synthesis principles.

Reaction Scheme:

Glycine + Oxalyl Chloride → this compound

Materials:

  • Glycine

  • Oxalyl chloride

  • A suitable non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Aqueous acid (e.g., 1M HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Suspend glycine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add the base to the suspension to deprotonate the amine group of glycine, increasing its nucleophilicity. The reaction mixture is typically cooled in an ice bath (0 °C).

  • Addition of Acylating Agent: Slowly add a solution of oxalyl chloride in the same solvent to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Workup: Quench the reaction with water or a dilute aqueous acid. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and has not been optimized. Researchers should consult standard organic chemistry literature and perform appropriate safety assessments before attempting this synthesis.

In Vitro Enzyme Inhibition Assays

The inhibitory effect of this compound on JMJD2 and PHD enzymes can be assessed using various in vitro assay formats.

This assay measures the demethylase activity of JMJD2A on a trimethylated histone H3K9 peptide substrate.

Principle: A trimethylated H3K9 peptide substrate is immobilized on a microplate. JMJD2A enzyme is added in the presence or absence of this compound. The demethylated product is then detected using a specific antibody and a secondary antibody conjugated to a fluorophore. The fluorescence intensity is inversely proportional to the inhibitory activity of this compound.

Generalized Protocol:

  • Substrate Coating: Coat microplate wells with a tri-methylated histone H3-K9 substrate.

  • Inhibitor and Enzyme Incubation: Add varying concentrations of this compound to the wells, followed by the addition of recombinant JMJD2A enzyme.

  • Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to proceed.

  • Detection: Wash the wells and add a primary antibody specific for the demethylated product, followed by a fluorophore-conjugated secondary antibody.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This assay quantifies the hydroxylation of a HIF-1α peptide by PHD2.

Principle: A biotinylated HIF-1α peptide substrate is incubated with PHD2 in the presence or absence of this compound. The reaction product, hydroxylated HIF-1α, is detected using an antibody-conjugated acceptor bead and a streptavidin-coated donor bead. When in proximity, laser excitation of the donor bead results in a chemiluminescent signal from the acceptor bead, which is proportional to the amount of hydroxylated product.

Generalized Protocol:

  • Reaction Setup: In a microplate, combine a biotinylated HIF-1α peptide substrate, recombinant PHD2 enzyme, and varying concentrations of this compound in an appropriate assay buffer containing necessary co-factors (e.g., Fe(II), ascorbate).

  • Enzymatic Reaction: Incubate the plate at room temperature or 37°C.

  • Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an anti-hydroxy-HIF-1α antibody and streptavidin-coated donor beads.

  • Signal Measurement: Incubate in the dark and read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Determine the IC50 value of this compound by analyzing the dose-response curve.

Experimental and Logical Workflows

The discovery and characterization of enzyme inhibitors like this compound typically follow a structured workflow. The diagram below outlines a general workflow from initial screening to detailed characterization.

Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase Lib_Screen Compound Library Screening Primary_Assay Primary Enzyme Assay (e.g., HTS) Lib_Screen->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Selectivity Selectivity Profiling (vs. related enzymes) Dose_Response->Selectivity Kinetics Kinetic Analysis (e.g., Ki determination) Selectivity->Kinetics Cell_Assay Cell-Based Assays (Target Engagement & Phenotype) Kinetics->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Validated Hits

References

N-Oxalylglycine as a Potent Inhibitor of PHD-1 and PHD-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG), a cell-permeable analog of α-ketoglutarate, has emerged as a significant tool in the study of oxygen sensing pathways due to its inhibitory action on prolyl hydroxylase domain (PHD) enzymes. This technical guide provides an in-depth analysis of the inhibitory effects of NOG on two key isoforms, PHD-1 and PHD-2, which are central regulators of the hypoxia-inducible factor (HIF) signaling cascade.

Core Mechanism of Action

This compound functions as a competitive inhibitor of PHD enzymes with respect to their co-substrate, 2-oxoglutarate (2-OG).[1][2][3] The structural similarity between NOG and 2-OG allows it to bind to the active site of PHDs, thereby preventing the hydroxylation of their primary substrate, the α-subunit of HIF (HIF-α).[4] This inhibition of PHD activity leads to the stabilization of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a multitude of genes involved in the cellular response to hypoxia.[5][6][7]

Quantitative Analysis of PHD Inhibition

Multiple studies have quantified the inhibitory potency of this compound against PHD-1 and PHD-2, primarily through the determination of the half-maximal inhibitory concentration (IC50). The data consistently demonstrates that NOG is a potent inhibitor of both isoforms, with a slightly higher preference for PHD-1.

EnzymeInhibitorIC50 Value (µM)
PHD-1This compound2.1[8][9][10][11]
PHD-2This compound5.6[8][9][10][11]

Signaling Pathway and Experimental Workflow

The role of this compound in the HIF-1α signaling pathway and a typical experimental workflow for assessing PHD inhibition are illustrated in the following diagrams.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation PHD-1/2 PHD-1/2 PHD-1/2->Hydroxylated HIF-1α 2-OG 2-OG 2-OG->PHD-1/2 co-substrate O2 O2 O2->PHD-1/2 co-substrate VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination This compound This compound PHD-1/2_inhibited PHD-1/2 This compound->PHD-1/2_inhibited Inhibits HIF-1α_stabilized HIF-1α PHD-1/2_inhibited->HIF-1α_stabilized Stabilization Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation HRE Hypoxia Response Element Nucleus->HRE Dimerization & Binding HIF-1β HIF-1β HIF-1β->Nucleus Gene Transcription Gene Transcription HRE->Gene Transcription Activation

Caption: HIF-1α Signaling Pathway and Inhibition by this compound.

PHD Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Recombinant PHD-1 or PHD-2 - HIF-1α peptide substrate - 2-Oxoglutarate (2-OG) - Fe(II), Ascorbate - this compound (various conc.) Start->Prepare Reagents Incubation Incubate reaction mixture (e.g., 37°C for 30-60 min) Prepare Reagents->Incubation Quench Reaction Quench the reaction (e.g., with acid or EDTA) Incubation->Quench Reaction Detection Detect product formation or substrate consumption Quench Reaction->Detection Data Analysis Analyze data to determine IC50 values Detection->Data Analysis End End Data Analysis->End

References

N-Oxalylglycine as an Isostere of α-Ketoglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent, cell-permeable molecule widely utilized in biological research as a structural and functional mimic, or isostere, of α-Ketoglutaric acid (α-KG, also known as 2-oxoglutarate). Its ability to act as a competitive inhibitor for a broad class of enzymes known as α-KG-dependent dioxygenases has made it an invaluable tool for interrogating cellular processes ranging from hypoxia sensing to epigenetic regulation. This guide provides an in-depth examination of the mechanisms, quantitative parameters, and experimental considerations of NOG's function.

The Principle of Isosterism: Structural Mimicry

The inhibitory action of this compound is rooted in its profound structural similarity to the endogenous enzyme co-substrate, α-Ketoglutaric acid. Both molecules possess two carboxylate groups and a carbonyl moiety, which are critical for coordinating with the Fe(II) ion and binding to the active site of α-KG-dependent dioxygenases.

However, a key structural divergence defines NOG's function as an inhibitor: the replacement of the C-3 methylene group (-CH2-) in α-KG with an amide group (-NH-). This substitution prevents the oxidative decarboxylation that is central to the catalytic cycle of the dioxygenase enzymes.[1] While NOG can effectively occupy the α-KG binding site, it cannot be turned over, thus acting as a competitive antagonist.[1][2]

G cluster_aKG α-Ketoglutaric Acid (α-KG) cluster_NOG This compound (NOG) cluster_enzyme Enzyme Active Site aKG BindingPocket Co-substrate Binding Pocket aKG->BindingPocket Binds & turnover NOG NOG->BindingPocket Binds, no turnover (Inhibition) Fe Fe(II)

Figure 1: Isosteric relationship and binding competition.

Quantitative Analysis of Inhibition

This compound is a broad-spectrum inhibitor, affecting numerous α-KG-dependent dioxygenases, albeit with varying potencies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify its efficacy against different enzymes.

The tables below summarize reported IC50 and Ki values for NOG against several major classes of these enzymes. It is important to note that IC50 values can vary depending on the substrate concentration used in the assay.[3] The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of binding affinity.[3]

Enzyme Target FamilySpecific EnzymeIC50 (µM)Source
Prolyl Hydroxylases (PHDs) PHD12.1[4][5]
PHD25.6[4][5]
Prolyl 4-hydroxylase (microsomal)23[1][6]
Histone Demethylases (JMJD) JMJD2A250[4][5]
JMJD2C500[4][5]
JMJD2E24[4][5]
Enzyme TargetKi (µM)ConditionsSource
Prolyl 4-hydroxylase 1.9 - 7.8Competitive with α-KG[1][6]
Taurine/α-KG dioxygenase (TauD) ~290Competitive with α-KG[7]

Impact on Cellular Signaling: The HIF-1α Pathway

One of the most extensively studied consequences of NOG administration is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen levels (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize α-KG and O2 to hydroxylate specific proline residues on HIF-1α.[8][9] This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[9][10]

By competitively inhibiting PHD enzymes, NOG prevents this hydroxylation. Consequently, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of hypoxia-responsive genes, even in the presence of oxygen.[9][11]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_NOG_inhibition NOG Inhibition (Normoxia) HIF_normoxia HIF-1α PHD PHD Enzymes HIF_normoxia->PHD HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylation aKG α-KG + O2 aKG->PHD VHL VHL Complex HIF_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG NOG PHD_inhibited PHD Enzymes NOG->PHD_inhibited Inhibition HIF_nog HIF-1α Stabilized_HIF Stabilized HIF-1α PHD_inhibited->Stabilized_HIF No Hydroxylation Nucleus Nucleus Stabilized_HIF->Nucleus Translocation HRE Gene Transcription (Hypoxic Response) Nucleus->HRE IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme, Substrate, & Cofactor Solutions p2 Create Serial Dilution of this compound a1 Dispense Reagents (Enzyme, Substrate, NOG) into 96-well Plate p2->a1 a2 Pre-incubate Enzyme with Inhibitor a1->a2 a3 Initiate Reaction (Add α-KG) a2->a3 a4 Quench Reaction after Fixed Time a3->a4 d1 Quantify Product Formation (e.g., ELISA, Mass Spec) a4->d1 d2 Calculate % Inhibition vs. Control d1->d2 d3 Plot % Inhibition vs. log[NOG] d2->d3 d4 Fit Sigmoidal Curve & Determine IC50 d3->d4

References

Methodological & Application

Application Notes and Protocols for N-Oxalylglycine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent, cell-permeable inhibitor of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes. Its application in cell culture is primarily centered on its ability to mimic a hypoxic state by preventing the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. This document provides detailed application notes and protocols for the effective use of this compound and its widely used pro-drug, Dimethyloxalylglycine (DMOG), in cell culture experiments.

Mechanism of Action

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues by PHD enzymes. This post-translational modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound, as a structural analog of the PHD co-substrate α-ketoglutarate, competitively inhibits PHD activity.[3] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival.[1][4][5]

Applications in Cell Culture

  • Induction of a Hypoxia-Like State: The primary application of this compound is to chemically induce a hypoxic response in cells cultured under normoxic conditions. This is particularly useful for studying the downstream effects of HIF-1α stabilization without the need for specialized hypoxic incubators.

  • Angiogenesis and Vascularization Studies: By upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound is a valuable tool in studies focused on angiogenesis and the formation of vascular networks.[6][7]

  • Ischemia and Reperfusion Injury Models: this compound can be used to precondition cells to withstand ischemic insults by activating the protective pathways regulated by HIF-1α.

  • Cancer Research: Given the role of hypoxia and HIF-1α in tumor progression and metastasis, this compound is utilized to investigate the molecular mechanisms underlying these processes.[1]

  • Stem Cell Research: Studies have shown that HIF-1α stabilization can influence stem cell proliferation and differentiation.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Dimethyloxalylglycine (DMOG), the cell-permeable pro-drug of this compound, on various cell lines. DMOG is rapidly hydrolyzed to this compound within the cell.

Table 1: Dose-Dependent Effects of DMOG on HIF-1α Stabilization and Target Gene Expression

Cell LineDMOG ConcentrationIncubation TimeObserved EffectReference
Human Tendon Stem Cells (hTSCs)0.01 mM, 0.1 mM, 1 mM96 hoursDose-dependent increase in HIF-1α nuclear localization and VEGF mRNA expression.[8]
Canine Adipose Tissue-Derived Mesenchymal Stem Cells (cAT-MSCs)0.5 mM24 hoursHighest expression of HIF-1α protein.[7]
Human Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells (hiPSC-MSCs)1000 µM (1 mM)24 hoursStable and high expression of HIF-1α protein.[9]
MCF-7 (Human Breast Cancer)1 mM24 hoursSignificant accumulation of HIF-1α protein.[10]
Rat Palatal Mucosa Cells0 - 2 mM24 hoursDose-dependent increase in VEGF mRNA and protein expression, with significant effects starting at lower concentrations.[11]

Table 2: Time-Course Effects of DMOG on HIF-1α Stabilization and Target Gene Expression

Cell LineDMOG ConcentrationIncubation TimepointsObserved EffectReference
Canine Adipose Tissue-Derived Mesenchymal Stem Cells (cAT-MSCs)0.5 mM12, 24, 48, 72 hoursVEGF mRNA expression increased at 12 hours, peaked at 24 hours, and remained elevated for 72 hours.[7]
Human Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells (hiPSC-MSCs)1000 µM (1 mM)12, 24, 72 hoursHIF-1α protein expression increased and reached stable high levels at 24 hours, which was maintained at 72 hours. VEGF protein expression increased with treatment duration.[9]
Adipose Tissue-Derived Stem Cells (ASCs)100 µM and 500 µM (single dose)3, 6, 9 daysVEGF production increased at day 3 but significantly decreased by day 6 and 9.[6]
Adipose Tissue-Derived Stem Cells (ASCs)100 µM and 500 µM (repeated doses)9 days3- to 7-fold increased VEGF levels.[6]

Experimental Protocols

Preparation of this compound and DMOG Stock Solutions

Materials:

  • This compound (NOG) powder

  • Dimethyloxalylglycine (DMOG) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

Protocol for NOG Stock Solution:

  • This compound has a solubility of approximately 10 mg/mL in PBS (pH 7.2).

  • To prepare a 100 mM stock solution (MW: 147.09 g/mol ), weigh out 14.71 mg of NOG powder and dissolve it in 1 mL of sterile PBS.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. It is recommended not to store aqueous solutions for more than one day.

Protocol for DMOG Stock Solution:

  • DMOG is more cell-permeable and is often preferred for cell culture experiments. It is readily soluble in DMSO.

  • To prepare a 1 M stock solution (MW: 175.14 g/mol ), weigh out 175.14 mg of DMOG powder and dissolve it in 1 mL of sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes.

  • Store the aliquots at -20°C.

Treatment of Cells with this compound or DMOG

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

  • Complete cell culture medium

  • NOG or DMOG stock solution

Protocol:

  • Seed the cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight.

  • On the day of the experiment, prepare the working concentrations of NOG or DMOG by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Important: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old medium from the cell culture vessels.

  • Add the medium containing the desired concentration of NOG or DMOG (or the vehicle control) to the cells.

  • Incubate the cells for the desired period (e.g., 4, 8, 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis of HIF-1α Stabilization

Materials:

  • Treated and untreated cell lysates

  • Nuclear extraction kit (recommended)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation:

    • HIF-1α is rapidly degraded under normoxic conditions. Therefore, it is critical to lyse the cells quickly.

    • For optimal results, prepare nuclear extracts according to the manufacturer's protocol, as stabilized HIF-1α translocates to the nucleus.

    • Alternatively, lyse the cells directly in 1x Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the lysates.

    • Load 20-40 µg of total protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of HIF-1α is approximately 110-120 kDa.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VEGF, GLUT1, PGK1) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells after treatment with NOG/DMOG.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR detection system. The cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[12]

Visualizations

N-Oxalylglycine_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_NOG Hypoxia / this compound Treatment HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O2 O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD NOG->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stable) HIF1a_hypoxia->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Binding Nucleus->HIF1_complex TargetGenes Target Genes (e.g., VEGF, GLUT1) HRE->TargetGenes Activation Transcription Transcription TargetGenes->Transcription Experimental_Workflow start Start: Seed Cells treatment Treat with this compound/DMOG (and Vehicle Control) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (HIF-1α Stabilization) analysis->western qpcr qRT-PCR (Target Gene Expression) analysis->qpcr functional Functional Assays (e.g., Angiogenesis, Metabolism) analysis->functional

References

N-Oxalylglycine: A Tool for Interrogating Histone Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a structural analog of α-ketoglutarate (α-KG).[1][2] This property makes it a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that play crucial roles in various biological processes.[3][4] Among the most prominent targets of NOG are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are key regulators of epigenetic states.[5][6] By removing methyl groups from histone lysine residues, JmjC KDMs modulate chromatin structure and gene expression.[7] The aberrant activity of these enzymes has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), are widely used as pan-inhibitors of JmjC domain-containing histone demethylases to study the functional roles of histone demethylation in cellular processes and to validate these enzymes as drug targets.[6][8]

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the active site of α-KG-dependent dioxygenases, including the JmjC domain-containing histone demethylases. The catalytic mechanism of these enzymes involves the α-KG cofactor binding to a ferrous iron (Fe(II)) center within the enzyme's active site. This binding allows for the coordination of molecular oxygen and the subsequent oxidative decarboxylation of α-KG to succinate, which in turn generates a highly reactive ferryl intermediate. This intermediate is responsible for hydroxylating the methyl group on the histone lysine residue, leading to its removal as formaldehyde.

NOG mimics the binding of α-KG to the Fe(II) center but is resistant to the oxidative decarboxylation step.[4] This stable binding effectively blocks the binding of the endogenous α-KG cofactor, thereby inhibiting the demethylase activity of the enzyme.

cluster_0 JmjC Histone Demethylase Catalytic Cycle cluster_1 Inhibition by this compound Enzyme_FeII JmjC Demethylase (Fe(II)) Enzyme_aKG_O2 Enzyme-Fe(II)-αKG-O2 Complex Enzyme_FeII->Enzyme_aKG_O2 + αKG + O2 aKG α-Ketoglutarate O2 O2 Succinate Succinate Enzyme_aKG_O2->Succinate CO2 CO2 Enzyme_aKG_O2->CO2 Enzyme_Ferryl Enzyme-Ferryl Intermediate Enzyme_aKG_O2->Enzyme_Ferryl Oxidative Decarboxylation Methylated_Histone Methylated Histone (H3K9me3, etc.) Hydroxylated_Histone Hydroxylated Intermediate Demethylated_Histone Demethylated Histone Hydroxylated_Histone->Demethylated_Histone Formaldehyde Formaldehyde Hydroxylated_Histone->Formaldehyde Demethylated_Histone->Enzyme_FeII Product Release Enzyme_FerrylMethylated_Histone Enzyme_FerrylMethylated_Histone Enzyme_FerrylMethylated_Histone->Hydroxylated_Histone Hydroxylation NOG This compound (NOG) Enzyme_NOG Enzyme-Fe(II)-NOG Complex (Inactive) aKG_2 α-Ketoglutarate Enzyme_FeII_2 JmjC Demethylase (Fe(II)) Enzyme_FeII_2NOG Enzyme_FeII_2NOG Enzyme_FeII_2NOG->Enzyme_NOG Competitive Binding aKG_2->Enzyme_NOG Blocked

Fig. 1: Mechanism of JmjC histone demethylase inhibition by this compound.

Data Presentation

This compound exhibits inhibitory activity against a range of JmjC domain-containing histone demethylases and other α-KG-dependent dioxygenases. The following table summarizes the reported IC50 values for NOG against various enzymes.

Target EnzymeIC50 (µM)Reference
JMJD2A250[1][8]
JMJD2C500[1][8]
JMJD2E24[1][8]
PHD12.1[1]
PHD25.6[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to study histone demethylation.

Protocol 1: In Vitro Histone Demethylase Activity Assay

This protocol describes a general method for measuring the activity of a purified JmjC histone demethylase in the presence and absence of this compound. Detection of demethylation can be achieved through various methods, including Western blotting, mass spectrometry, or fluorescence-based readouts.

Materials:

  • Purified recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)

  • Methylated histone substrate (e.g., H3K9me3 peptide, bulk histones)

  • This compound (NOG)

  • α-Ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Reaction quench solution (e.g., EDTA, methanol)

  • Detection reagents (e.g., specific antibodies for Western blotting, MALDI matrix for mass spectrometry)

Procedure:

  • Prepare Assay Buffer: Prepare a fresh assay buffer containing 50 mM HEPES, pH 7.5.

  • Prepare Reagent Stocks:

    • NOG: Dissolve in assay buffer to a stock concentration of 10 mM.

    • α-KG: Dissolve in assay buffer to a stock concentration of 10 mM.

    • Ascorbate: Dissolve in assay buffer to a stock concentration of 10 mM.

    • FeSO₄: Dissolve in assay buffer to a stock concentration of 1 mM. Prepare fresh.

  • Set up Reactions: In a microcentrifuge tube or a 96-well plate, assemble the following reaction components on ice:

    • Assay Buffer: to a final volume of 50 µL

    • Purified JmjC demethylase: to a final concentration of 1-5 µM

    • Methylated histone substrate: to a final concentration of 5-10 µM

    • Ascorbate: to a final concentration of 100 µM

    • FeSO₄: to a final concentration of 10 µM

    • NOG or vehicle control (assay buffer): Add NOG to the desired final concentrations for inhibition studies.

  • Initiate Reaction: Start the demethylation reaction by adding α-KG to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding a quench solution. For Western blot analysis, add SDS-PAGE loading buffer. For mass spectrometry, add an equal volume of methanol.

  • Detection:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the demethylated and methylated histone marks.

    • Mass Spectrometry: Analyze the reaction products using MALDI-TOF or LC-MS to detect the mass shift corresponding to the removal of methyl groups.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NOG, Cofactors) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mix (Enzyme, Substrate, Ascorbate, FeSO4, NOG/Vehicle) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction with α-KG Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Quench Reaction Incubate->Quench Detection Detection Quench->Detection Western_Blot Western Blot Detection->Western_Blot Antibody-based Mass_Spec Mass Spectrometry Detection->Mass_Spec Mass-based End End Western_Blot->End Mass_Spec->End

Fig. 2: Workflow for an in vitro histone demethylase assay using this compound.
Protocol 2: Cell-Based Histone Demethylation Assay

This protocol outlines a method to assess the effect of this compound or its cell-permeable analog, DMOG, on histone methylation levels within cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • Dimethyloxalylglycine (DMOG) or this compound (NOG)

  • Vehicle control (e.g., DMSO, PBS)

  • Histone extraction buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for methylated histone marks (e.g., anti-H3K9me3, anti-H3K27me3) and total histone H3 (as a loading control)

  • Secondary antibodies

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of DMOG (or NOG) or the vehicle control. Incubate for a desired period (e.g., 24-48 hours).

  • Cell Lysis and Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract histones using a suitable histone extraction protocol.

  • Quantify Protein: Determine the protein concentration of the histone extracts.

  • Western Blot Analysis:

    • Normalize the histone extracts by protein concentration and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the specific histone methylation mark of interest and total histone H3.

    • Incubate with the appropriate secondary antibodies.

    • Develop the blot using a chemiluminescence detection system and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in histone methylation upon treatment with DMOG/NOG.

Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat Cells with DMOG/NOG or Vehicle Cell_Culture->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Histone_Extraction Histone Extraction Incubation->Histone_Extraction Quantification Protein Quantification Histone_Extraction->Quantification Western_Blot Western Blot Analysis Quantification->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Fig. 3: Workflow for a cell-based histone demethylation assay.

Concluding Remarks

This compound is an invaluable chemical probe for studying the roles of JmjC domain-containing histone demethylases in various biological contexts. Its ability to competitively inhibit these enzymes provides a powerful tool for researchers to investigate the downstream consequences of altered histone methylation patterns. The protocols provided here offer a starting point for utilizing NOG and its derivatives in both in vitro and cellular systems to advance our understanding of epigenetic regulation and to explore the therapeutic potential of targeting histone demethylases. As with any inhibitor, it is crucial to consider its specificity and potential off-target effects, particularly its inhibition of other α-KG-dependent dioxygenases. Appropriate controls and complementary experimental approaches, such as genetic knockdown or knockout of specific demethylases, are recommended to validate findings obtained using this compound.

References

N-Oxalylglycine: A Versatile Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). This property allows it to competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[1][2] In the context of cancer research, NOG's inhibitory activity against two main families of these enzymes, the prolyl hydroxylase domain (PHD) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases, makes it a valuable tool for investigating tumor progression, metabolism, and epigenetics.[3]

The primary mechanism of action of NOG in cancer research revolves around its inhibition of PHDs.[3] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event marks HIF-1α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, NOG prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of genes involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming (e.g., a shift to glycolysis), cell survival, and metastasis.

Furthermore, NOG's inhibition of JmjC domain-containing histone demethylases provides a tool to study the epigenetic regulation of gene expression in cancer.[3] These enzymes play a critical role in removing methyl groups from histones, thereby influencing chromatin structure and gene transcription. By inhibiting these demethylases, NOG can induce changes in the histone methylation landscape, offering insights into the epigenetic drivers of cancer.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, key applications, and detailed experimental protocols.

Data Presentation

Inhibitory Activity of this compound
Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference
Prolyl Hydroxylase Domain (PHD) Enzymes PHD12.1[3]
PHD25.6[3]
Jumonji C (JmjC) Domain-Containing Histone Demethylases JMJD2A250
JMJD2C500
JMJD2E24

Signaling Pathway

NOG_Mechanism cluster_normoxia Normoxia cluster_nog This compound (NOG) Treatment HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL HIF-1α->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG NOG NOG->PHD Inhibition HIF-1α_stabilized HIF-1α (Stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_stabilized->HIF-1 Complex Dimerization HIF-1β HIF-1β Target Genes Target Genes HIF-1 Complex->Target Genes Transcription Activation Nucleus Nucleus Cancer Progression Cancer Progression Target Genes->Cancer Progression Angiogenesis, Metabolism, Survival

Caption: Mechanism of this compound in stabilizing HIF-1α.

Experimental Protocols

Protocol 1: In Vitro HIF-1α Stabilization using Western Blot

This protocol details the procedure for assessing the ability of this compound to stabilize HIF-1α in cultured cancer cells.

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (NOG)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • NOG Treatment:

    • Prepare a stock solution of NOG in sterile water or DMSO.

    • Dilute the NOG stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle control (DMSO or water).

    • Remove the old medium from the cells and replace it with the NOG-containing medium or vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Western_Blot_Workflow Cell_Seeding 1. Seed Cells NOG_Treatment 2. Treat with NOG Cell_Seeding->NOG_Treatment Cell_Lysis 3. Lyse Cells NOG_Treatment->Cell_Lysis Protein_Quantification 4. Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Block Membrane Transfer->Blocking Primary_Ab 8. Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab 9. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Detect Signal Secondary_Ab->Detection Analysis 11. Analyze Results Detection->Analysis

Caption: Workflow for HIF-1α stabilization analysis by Western blot.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This protocol is designed to assess the effect of NOG-induced HIF-1α stabilization on the angiogenic potential of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • This compound (NOG)

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Preparation of Matrigel Plate:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Pipette 50 µL of the cold liquid Matrigel into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells and resuspend them in endothelial cell growth medium containing different concentrations of NOG (e.g., 100 µM, 250 µM, 500 µM) or a vehicle control.

  • Tube Formation:

    • Seed the HUVECs (1-2 x 10^4 cells per well) onto the solidified Matrigel.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.

  • Imaging and Analysis:

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tube-like structures at different time points.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Workflow Prepare_Matrigel 1. Coat Plate with Basement Membrane Extract Prepare_Cells 2. Prepare Endothelial Cells with NOG Seed_Cells 3. Seed Cells onto Coated Plate Prepare_Matrigel->Seed_Cells Prepare_Cells->Seed_Cells Incubate 4. Incubate to Allow Tube Formation Seed_Cells->Incubate Image_Analyze 5. Image and Quantify Tube Formation Incubate->Image_Analyze

Caption: Workflow for the in vitro tube formation assay.

Protocol 3: Cell Viability Assay (Crystal Violet)

This protocol provides a method to evaluate the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • This compound (NOG)

  • 96-well flat-bottom plate

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • 10% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • NOG Treatment:

    • Prepare serial dilutions of NOG in complete medium.

    • Remove the medium from the wells and add 100 µL of the NOG-containing medium or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • Staining:

    • Carefully aspirate the medium from each well.

    • Gently wash the cells once with PBS.

    • Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water until the water runs clear.

    • Allow the plate to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate on a shaker for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: In Vivo Xenograft Tumor Model (Conceptual Framework)

This section provides a conceptual framework for an in vivo study using the cell-permeable pro-drug of NOG, Dimethyloxalylglycine (DMOG), in a cancer xenograft model.[1][5][6][7] A specific protocol should be developed in accordance with institutional animal care and use committee (IACUC) guidelines.

Model:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line known to form tumors in mice (e.g., HCT116, A549)

Procedure Outline:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Monitor the mice for tumor formation.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • DMOG Formulation and Administration:

    • DMOG is more cell-permeable and often used for in vivo studies.[1][5][7]

    • Formulate DMOG in a suitable vehicle (e.g., saline or PBS).

    • Administer DMOG to the treatment group via a chosen route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily or every other day). The control group receives vehicle only.

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a pre-defined duration), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for HIF-1α and angiogenesis markers, or Western blot).

InVivo_Workflow Implantation 1. Implant Cancer Cells in Immunocompromised Mice Tumor_Growth 2. Monitor for Tumor Formation Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment 4. Administer DMOG or Vehicle Randomization->Treatment Monitoring 5. Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint 6. Euthanize and Collect Tumors Monitoring->Endpoint Analysis 7. Analyze Tumor Tissue Endpoint->Analysis

References

Application of N-Oxalylglycine in studying epigenetic modifications.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). This property makes it a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various biological processes, including epigenetic regulation through the demethylation of histones and DNA, as well as in the hypoxia signaling pathway. This document provides detailed application notes and experimental protocols for the use of this compound in studying epigenetic modifications, tailored for researchers, scientists, and professionals in drug development.

This compound's primary utility in epigenetic research stems from its ability to inhibit two major classes of enzymes:

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are responsible for removing methyl groups from lysine residues on histone tails, a key process in regulating chromatin structure and gene expression.

  • Ten-eleven translocation (TET) DNA demethylases: These enzymes catalyze the oxidation of 5-methylcytosine (5mC), initiating the process of active DNA demethylation.

By inhibiting these enzymes, this compound can be used to study the functional roles of histone and DNA methylation in various cellular processes, including differentiation, development, and disease. Furthermore, its inhibitory action on HIF prolyl hydroxylases (PHDs) allows for the investigation of the interplay between metabolism, hypoxia, and epigenetic regulation.

Data Presentation

The inhibitory activity of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified, with IC50 values serving as a key metric for its potency. The following tables summarize the available quantitative data for easy comparison.

Table 1: Inhibitory Activity of this compound against Histone Demethylases

Enzyme FamilyTarget EnzymeSubstrateIC50 (µM)Reference
JmjC (JMJD2)JMJD2AH3K9me3/H3K36me3250[1][2]
JmjC (JMJD2)JMJD2CH3K9me3/H3K36me3500[1][2]
JmjC (JMJD2)JMJD2DH3K9me3/H3K36me3-[3]
JmjC (JMJD2)JMJD2EH3K9me3/H3K36me324[1][2]

Table 2: Inhibitory Activity of this compound against DNA Demethylases

Enzyme FamilyTarget EnzymeSubstrateIC50 (µM)Reference
TETTET1 (catalytic domain)5mC13[4]
TETTET2 (catalytic domain)5mC9[4]
TETTET3 (catalytic domain)5mC7[4]

Table 3: Inhibitory Activity of this compound against HIF Prolyl Hydroxylases

Enzyme FamilyTarget EnzymeSubstrateIC50 (µM)Reference
PHDPHD1HIF-1α2.1[1]
PHDPHD2HIF-1α5.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study epigenetic modifications.

Protocol 1: In Vitro Histone Demethylase (KDM) Inhibition Assay using AlphaLISA

This protocol describes a high-throughput method to assess the inhibitory effect of this compound on the activity of a JmjC domain-containing histone demethylase, such as JMJD2A.

Materials:

  • Recombinant human JMJD2A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound

  • AlphaLISA anti-methyl-histone Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA assay buffer

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • This compound or vehicle control.

    • Recombinant JMJD2A enzyme diluted in assay buffer.

    • Biotinylated H3K9me3 peptide substrate.

  • Enzymatic Reaction: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes) to allow for the demethylation reaction to occur.

  • Detection:

    • Add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using a suitable software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol can be used to verify that this compound engages with its target histone demethylases within a cellular context.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples precisely

  • Standard Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 mM) or vehicle control for a specified time (e.g., 1-4 hours).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to obtain a soluble protein fraction.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the levels of the target histone demethylase (e.g., JMJD2A) in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the this compound-treated samples compared to the control indicates target engagement.

Protocol 3: Western Blot Analysis of Histone Methylation Status

This protocol details the procedure for assessing changes in global histone methylation levels in cells treated with this compound.[5][6]

Materials:

  • Cultured cells

  • This compound

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)

  • Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the specific histone modification to the total histone H3 loading control.

Protocol 4: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is for investigating the effect of this compound on the enrichment of specific histone marks at particular gene loci.

Materials:

  • Cultured cells

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • ChIP lysis buffer

  • Sonicator

  • Antibody specific for the histone modification of interest (e.g., anti-H3K9me3)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control gene loci

  • SYBR Green qPCR master mix

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest the cells, lyse them, and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with the specific antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of Proteinase K. Purify the DNA.

  • qPCR Analysis: Perform qPCR using primers for specific gene promoters or regulatory regions to quantify the enrichment of the histone mark.

  • Data Analysis: Calculate the enrichment of the histone modification at the target loci in this compound-treated cells relative to control cells, often expressed as a percentage of the input chromatin.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound.

NOG_Mechanism_of_Action cluster_0 This compound (NOG) cluster_1 Cellular Processes cluster_2 Epigenetic Consequences cluster_3 Downstream Effects NOG This compound KDMs JmjC Histone Demethylases (e.g., JMJD2A/C/D/E) NOG->KDMs Inhibits TETs TET DNA Demethylases (TET1/2/3) NOG->TETs Inhibits PHDs HIF Prolyl Hydroxylases (PHD1/2) NOG->PHDs Inhibits Histone_Meth Increased Histone Methylation (e.g., H3K9me3, H3K36me3) KDMs->Histone_Meth Leads to DNA_Hydrox Decreased DNA Hydroxymethylation (5hmC) TETs->DNA_Hydrox Leads to HIF_Stabilization HIF-1α Stabilization PHDs->HIF_Stabilization Leads to Gene_Expression Altered Gene Expression Histone_Meth->Gene_Expression DNA_Hydrox->Gene_Expression Hypoxia_Response Activation of Hypoxia Response Genes HIF_Stabilization->Hypoxia_Response

Caption: Mechanism of this compound action.

HIF1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / NOG Treatment O2_present Oxygen Present PHDs_active PHDs Active O2_present->PHDs_active Activates HIF1a_hydrox HIF-1α Hydroxylated PHDs_active->HIF1a_hydrox Hydroxylates HIF-1α VHL VHL HIF1a_hydrox->VHL Binds to Ub Ubiquitin VHL->Ub Ubiquitinates HIF-1α Proteasome Proteasomal Degradation Ub->Proteasome Targets for O2_absent Oxygen Absent PHDs_inactive PHDs Inactive O2_absent->PHDs_inactive Inactivates NOG This compound NOG->PHDs_inactive Inhibits HIF1a_stable HIF-1α Stable PHDs_inactive->HIF1a_stable Leads to HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Experimental_Workflow_Epigenetics cluster_0 Cell Culture cluster_1 Biochemical & Cellular Assays cluster_2 Genomic & Transcriptomic Analysis Start Start with Cultured Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Histone_Extraction Histone Extraction Treatment->Histone_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP RNA_Extraction RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot for Histone Marks (e.g., H3K9me3) Histone_Extraction->Western_Blot qPCR qPCR for Target Genes ChIP->qPCR RT_qPCR RT-qPCR for Gene Expression RNA_Extraction->RT_qPCR RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Pathway_Analysis Bioinformatic Pathway Analysis RNA_Seq->Pathway_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Oxalylglycine (NOG) as an inhibitor of the Jumonji domain-containing 2A (JMJD2A) histone demethylase. This document includes recommended working concentrations, detailed experimental protocols for in vitro and cellular assays, and an overview of the key signaling pathways influenced by JMJD2A activity.

Overview of this compound as a JMJD2A Inhibitor

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including the JMJD2 family of histone demethylases. By mimicking the co-substrate α-ketoglutarate, this compound binds to the active site of these enzymes and prevents their catalytic activity. JMJD2A specifically demethylates tri- and di-methylated lysine 9 and 36 on histone H3 (H3K9me3/2 and H3K36me3/2), epigenetic marks that play crucial roles in gene expression regulation. Inhibition of JMJD2A by this compound can, therefore, lead to alterations in chromatin structure and gene transcription, impacting various cellular processes.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against JMJD2A and other related enzymes has been determined in various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison. It is important to note that this compound also inhibits other α-ketoglutarate-dependent enzymes, such as the prolyl hydroxylase domain-containing proteins (PHDs).

Target EnzymeIC50 (µM)Notes
JMJD2A 250 Histone H3K9/K36 demethylase
JMJD2C500Histone H3K9/K36 demethylase
JMJD2E24Histone H3K9 demethylase
PHD12.1HIF prolyl hydroxylase
PHD25.6HIF prolyl hydroxylase

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathways Involving JMJD2A

JMJD2A has been implicated in several critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is essential for elucidating the downstream effects of this compound treatment.

JMJD2A_Signaling_Pathways cluster_akt Akt-mTOR Pathway cluster_hippo Hippo Pathway cluster_mapk MAPK Pathway JMJD2A JMJD2A PDK1 PDK1 JMJD2A->PDK1 promotes expression Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Cell_Growth Cell_Growth mTOR->Cell_Growth JMJD2A_H JMJD2A ETV1 ETV1 JMJD2A_H->ETV1 complexes with YAP1_promoter YAP1 Promoter ETV1->YAP1_promoter binds to YAP1 YAP1 YAP1_promoter->YAP1 activates transcription Proliferation Proliferation YAP1->Proliferation JMJD2A_M JMJD2A FHL1 FHL1 JMJD2A_M->FHL1 activates transcription ERK12 p-ERK1/2 FHL1->ERK12 activates Cardiac_Hypertrophy Cardiac_Hypertrophy ERK12->Cardiac_Hypertrophy

Caption: Key signaling pathways regulated by JMJD2A.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on JMJD2A.

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound are crucial for obtaining reliable experimental results.

  • Solubility: this compound is soluble in aqueous solutions like PBS (pH 7.2) at approximately 10 mg/mL and in water at 25 mg/mL.[5] It is also soluble in organic solvents such as DMSO (approx. 5 mg/mL) and ethanol (approx. 10 mg/mL).[6]

  • Stock Solution Preparation:

    • For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO or sterile water.

    • If using an organic solvent, ensure the final concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

    • For aqueous stock solutions, sterile filter the solution through a 0.22 µm filter before use.[7]

  • Storage: Store stock solutions at -20°C or -80°C.[7] Aqueous solutions are not recommended for storage for more than one day.[6]

In Vitro JMJD2A Enzymatic Inhibition Assay (MALDI-TOF MS-Based)

This protocol is adapted from established methods for measuring JMJD2A demethylase activity.[1][8]

Workflow Diagram:

MALDI_TOF_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Incubate Incubate JMJD2A, Fe(II), Ascorbate with this compound (or DMSO) Initiate Initiate reaction with α-ketoglutarate and H3K9me3 peptide Incubate->Initiate Incubate_37C Incubate at 37°C Initiate->Incubate_37C Quench Quench reaction with Methanol Incubate_37C->Quench Spot Spot sample with matrix onto MALDI plate Quench->Spot Analyze Analyze by MALDI-TOF MS Spot->Analyze Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Seed_Cells Seed cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Extract_Histones Histone extraction Harvest_Cells->Extract_Histones SDS_PAGE SDS-PAGE Extract_Histones->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-H3K9me3) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

References

Application Notes and Protocols for Measuring the Inhibitory Activity of N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable molecule that acts as a competitive inhibitor of α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) dependent dioxygenases.[1][2] By mimicking the co-substrate 2-OG, NOG effectively blocks the catalytic activity of a wide range of enzymes, including prolyl hydroxylase domain proteins (PHDs) and Jumonji C-domain-containing (JMJC) histone demethylases.[3][4] This inhibitory action has significant implications for various cellular processes, most notably the hypoxia-inducible factor (HIF) signaling pathway, making NOG a valuable tool for research in cancer, anemia, and ischemic diseases.[5][6]

These application notes provide detailed protocols for in vitro assays designed to measure the inhibitory activity of this compound against its target enzymes.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various 2-oxoglutarate-dependent dioxygenases.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference
Prolyl Hydroxylase Domain Proteins (PHDs)PHD12.1[3][7]
PHD25.6[3][7]
Jumonji C-domain-containing Histone Demethylases (JMJDs)JMJD2A250[7][8]
JMJD2C500[7][8]
JMJD2E24[7][8]

Signaling Pathway and Experimental Workflow Diagrams

HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions

Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) utilize oxygen and 2-oxoglutarate to hydroxylate proline residues on the HIF-1α subunit.[9][10] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[5] this compound, by inhibiting PHDs, prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[11] In hypoxic conditions, the lack of oxygen limits PHD activity, naturally leading to HIF-1α stabilization.[10] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[10] These target genes are involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.[12]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHDs PHDs O2->PHDs 2-OG 2-OG 2-OG->PHDs HIF-1α-OH HIF-1α-OH PHDs->HIF-1α-OH Hydroxylation HIF-1α HIF-1α HIF-1α->HIF-1α-OH HIF-1α_stable HIF-1α (stabilized) VHL VHL HIF-1α-OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG NOG NOG->PHDs Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HIF-1 HIF-1 (HIF-1α/β) Nucleus->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element HIF-1->HRE Binding Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription

Caption: HIF-1α signaling pathway regulation by oxygen and this compound.

General Experimental Workflow for Measuring NOG Inhibition

The determination of the inhibitory potential of this compound on a target 2-oxoglutarate-dependent dioxygenase typically involves a series of steps. The process begins with the preparation of the enzyme and substrate solutions. The enzymatic reaction is then initiated in the presence of varying concentrations of NOG. After a defined incubation period, the reaction is stopped, and the product formation or substrate consumption is quantified using a suitable detection method. The resulting data is then analyzed to determine the IC50 value of NOG.

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, 2-OG, NOG) B 2. Reaction Setup (Varying NOG concentrations) A->B C 3. Incubation (Defined time and temperature) B->C D 4. Reaction Termination C->D E 5. Signal Detection (e.g., Fluorescence, Absorbance) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: General workflow for in vitro NOG inhibition assays.

Experimental Protocols

Protocol 1: Fluorescence-Based Assay for PHD2 Inhibition

This protocol is adapted from a method that monitors the depletion of the co-substrate 2-oxoglutarate.[13][14] The remaining 2-OG is derivatized with o-phenylenediamine (OPD) to produce a fluorescent product.

Materials:

  • Recombinant human PHD2

  • Peptide substrate (e.g., a 19-mer of HIF-1α, residues 556-574)

  • This compound (NOG)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.5)

  • o-Phenylenediamine (OPD) in HCl

  • Sodium hydroxide (NaOH)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).[15]

    • Prepare a reaction buffer containing HEPES, DTT, and catalase.

    • Prepare substrate solution containing the HIF-1α peptide, 2-OG, ascorbate, and FeSO4 in the reaction buffer.

  • Reaction Setup:

    • Add 50 µL of the reaction buffer to each well of a 96-well plate.

    • Add varying concentrations of NOG to the wells. Include a no-inhibitor control.

    • Add 25 µL of the PHD2 enzyme solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 25 µL of OPD solution.

    • Incubate at 90°C for 10 minutes to allow for derivatization.

    • Add 25 µL of NaOH to enhance the fluorescence.

  • Signal Detection:

    • Measure the fluorescence using a plate reader with excitation at 340 nm and emission at 420 nm.[13]

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the PHD2 activity.

    • Calculate the percent inhibition for each NOG concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the NOG concentration and fitting the data to a sigmoidal dose-response curve.[16]

Protocol 2: Colorimetric Assay for PHD Inhibition

This protocol is based on the derivatization of the remaining 2-oxoglutarate with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product.[17]

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2 or PHD3)

  • HIF-1α peptide substrate

  • This compound (NOG)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) in HCl

  • Sodium hydroxide (NaOH)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of NOG and other reagents as described in Protocol 1.

  • Reaction Setup:

    • Set up the enzymatic reaction in a 96-well plate with varying concentrations of NOG, similar to Protocol 1.

  • Incubation:

    • Incubate the reaction mixture at 37°C for an appropriate duration.

  • Reaction Termination and Derivatization:

    • Terminate the reaction by adding 2,4-DNPH solution.

    • Incubate at room temperature for 10-15 minutes.

    • Add NaOH to develop the color.

  • Signal Detection:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[17]

  • Data Analysis:

    • The absorbance is inversely proportional to the enzyme activity.

    • Calculate the IC50 value of NOG as described in Protocol 1.

Protocol 3: Mass Spectrometry-Based Assay for PHD Inhibition

This method directly measures the hydroxylation of the peptide substrate and is considered a highly sensitive and direct way to assess enzyme activity.[18][19]

Materials:

  • Recombinant human PHD enzyme

  • HIF-1α peptide substrate

  • This compound (NOG)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Reaction buffer

  • Trifluoroacetic acid (TFA) to stop the reaction

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Setup:

    • Perform the enzymatic reaction in small volumes (e.g., 20-50 µL) with varying concentrations of NOG.

  • Incubation:

    • Incubate at 37°C for a defined period.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 0.1% TFA.

  • Sample Preparation for MS Analysis:

    • Mix a small aliquot of the reaction mixture with the MALDI matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

    • Identify the peaks corresponding to the unhydroxylated and hydroxylated peptide substrate.

  • Data Analysis:

    • Quantify the peak intensities of the hydroxylated and unhydroxylated peptides.

    • Calculate the percent conversion to the hydroxylated product.

    • Determine the percent inhibition at each NOG concentration and calculate the IC50 value.

References

Application Notes and Protocols for Studying Histone Demethylases in Disease Using N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure, gene expression, and other essential DNA-dependent processes.[1][2] The dynamic nature of this modification is maintained by the balanced activity of histone methyltransferases (KMTs) and histone demethylases (HDMs).[2] Aberrant activity of these enzymes, particularly histone demethylases, has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions, making them promising therapeutic targets.[1][3]

The largest family of histone demethylases are the Jumonji C (JmjC) domain-containing proteins.[1] These enzymes are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG, also known as α-ketoglutarate) dependent oxygenases that catalyze the removal of methyl groups from lysine residues on histone tails.[1][4] The catalytic mechanism involves the hydroxylation of the methyl group, which is then released as formaldehyde.[1]

N-Oxalylglycine (NOG), a structural analog of 2-oxoglutarate, serves as a valuable chemical tool for studying the biological functions of JmjC histone demethylases.[4][5] By competitively inhibiting the 2-OG binding site, NOG blocks the catalytic activity of these enzymes, leading to an increase in histone methylation levels.[1][6] As a broad-spectrum inhibitor, NOG also affects other 2-OG-dependent oxygenases, such as HIF prolyl hydroxylases (PHDs), which necessitates careful experimental design and interpretation of results.[7][8][9] Its cell-permeable ester prodrug, dimethyloxalylglycine (DMOG), is frequently used for cellular studies.[10][11]

These application notes provide detailed protocols for utilizing this compound to investigate the role of JmjC histone demethylases in cellular and biochemical contexts, aiding researchers in drug development and the elucidation of disease mechanisms.

Data Presentation

Inhibitory Activity of this compound (NOG)

NOG exhibits broad-spectrum inhibitory activity against various 2-oxoglutarate-dependent oxygenases. The following table summarizes its IC50 values against several JmjC histone demethylases and prolyl hydroxylases (PHDs).

Target EnzymeEnzyme FamilyIC50 (μM)Reference
JMJD2A (KDM4A)JmjC Histone Demethylase250[8][9]
JMJD2C (KDM4C)JmjC Histone Demethylase500[8][9]
JMJD2E (KDM4E)JmjC Histone Demethylase24[8][9]
PHD1 (EGLN2)Prolyl Hydroxylase2.1[7][8][9]
PHD2 (EGLN1)Prolyl Hydroxylase5.6[7][8][9]
Physicochemical Properties of this compound (NOG)
PropertyValueReference
Chemical NameN-(carboxycarbonyl)-glycine[12]
SynonymsNOG, Oxalylglycine[6][12]
Molecular FormulaC4H5NO5[5][12]
Molecular Weight147.1 g/mol [5][12]
CAS Number5262-39-5[5][6]
AppearanceCrystalline solid[5][12]
Purity≥98%[12]
SolubilityPBS (pH 7.2): ~10 mg/mLDMSO: ~10 mg/mLEthanol: ~10 mg/mLDMF: ~5 mg/mL[12]
Storage-20°C (as solid)[12]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of this compound (NOG) Action TwoOG 2-Oxoglutarate (2-OG) JMJD JmjC Histone Demethylase (JMJD) TwoOG->JMJD Binds to Active Site NOG This compound (NOG) NOG->JMJD Competitively Inhibits H3K9me2 Histone H3 Lysine 9 Dimethylation (H3K9me2) JMJD->H3K9me2 Demethylates IncreasedMethylation Increased Histone Methylation JMJD->IncreasedMethylation H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) H3K9me3->JMJD GeneSilencing Gene Silencing H3K9me2->GeneSilencing

Caption: Mechanism of this compound (NOG) competitive inhibition.

cluster_1 In Vitro Histone Demethylase (HDM) Inhibition Assay Workflow A 1. Prepare Assay Buffer (e.g., HEPES, Ascorbate, FeSO4) B 2. Add Recombinant HDM Enzyme (e.g., JMJD2A) A->B C 3. Add this compound (NOG) (Varying Concentrations) B->C D 4. Pre-incubate C->D E 5. Initiate Reaction with Histone Peptide Substrate (e.g., H3K9me3 peptide) D->E F 6. Incubate at 37°C E->F G 7. Stop Reaction F->G H 8. Detect Demethylation G->H I Formaldehyde Release Assay (Radiolabeled Substrate) H->I Method A J Western Blot / ELISA (Methyl-specific Antibody) H->J Method B K Mass Spectrometry (Peptide Mass Shift) H->K Method C

Caption: Workflow for in vitro histone demethylase inhibition assays.

cluster_2 Cell-Based Assay Workflow for Histone Methylation Analysis cluster_3 Histone Methylation Status cluster_4 Gene Expression Start 1. Culture Cells of Interest Treat 2. Treat Cells with DMOG (Cell-permeable NOG prodrug) or NOG Start->Treat Incubate 3. Incubate for a Defined Period (e.g., 24-48 hours) Treat->Incubate Harvest 4. Harvest Cells Incubate->Harvest Analysis 5. Downstream Analysis Harvest->Analysis HistoneExt 5a. Histone Extraction Analysis->HistoneExt RNAExt 5c. RNA Extraction Analysis->RNAExt WB 5b. Western Blot Analysis (e.g., anti-H3K9me3, anti-H3K36me2) HistoneExt->WB qPCR 5d. RT-qPCR for Target Genes RNAExt->qPCR

Caption: Workflow for analyzing cellular effects of NOG/DMOG.

cluster_5 Cellular Thermal Shift Assay (CETSA) Workflow L0 1. Treat Cells with Vehicle (e.g., DMSO) H0 2. Heat Cells Across a Temperature Gradient L0->H0 L1 1. Treat Cells with NOG H1 2. Heat Cells Across a Temperature Gradient L1->H1 C0 3. Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) H0->C0 C1 3. Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) H1->C1 W0 4. Analyze Soluble Fraction by Western Blot for Target Histone Demethylase C0->W0 W1 4. Analyze Soluble Fraction by Western Blot for Target Histone Demethylase C1->W1 P 5. Plot Protein Abundance vs. Temperature W0->P W1->P R Result: A rightward shift in the melting curve for NOG-treated cells indicates target engagement and stabilization. P->R

Caption: Workflow for CETSA to confirm NOG target engagement.

Experimental Protocols

Protocol 1: In Vitro Histone Demethylase (HDM) Inhibition Assay

This protocol describes how to measure the inhibitory activity of NOG on a purified, recombinant JmjC-domain containing histone demethylase using Western blotting for detection.[13]

Materials:

  • Recombinant human JmjC histone demethylase (e.g., JMJD2A/KDM4A)

  • Biotinylated histone peptide substrate (e.g., H3K9me3 peptide)

  • This compound (NOG)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO4, 1 mM 2-oxoglutarate (2-OG), 2 mM Ascorbic Acid

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies: Anti-H3K9me2, Anti-H3K9me3

  • Streptavidin-HRP conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plate and plate reader

Procedure:

  • Prepare NOG Dilutions: Prepare a serial dilution of NOG in the Assay Buffer. Include a vehicle control (Assay Buffer without NOG).

  • Enzyme Preparation: Dilute the recombinant HDM enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of each NOG dilution or vehicle control.

  • Add Enzyme: Add 20 µL of the diluted HDM enzyme to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Start the demethylation reaction by adding 10 µL of the histone peptide substrate (e.g., 10 µM final concentration) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2X SDS-PAGE loading buffer.

  • Western Blot Analysis: a. Run the samples on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against the demethylated mark (e.g., anti-H3K9me2) and the initial substrate (e.g., anti-H3K9me3) overnight at 4°C. e. Wash the membrane and incubate with Streptavidin-HRP secondary antibody for 1 hour at room temperature. f. Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the NOG concentration.

Protocol 2: Cell-Based Analysis of Histone Methylation by Western Blot

This protocol details how to treat cultured cells with the cell-permeable prodrug DMOG to inhibit intracellular HDMs and assess the resulting changes in global histone methylation levels.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Dimethyloxalylglycine (DMOG)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., Anti-H3K9me3, Anti-H3K36me3, Anti-Total Histone H3)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • DMOG Treatment: Prepare stock solutions of DMOG in DMSO. Dilute the DMOG stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 2.5 mM).[14] Also, prepare a vehicle control with an equivalent amount of DMSO.

  • Incubation: Replace the existing medium with the DMOG-containing or vehicle control medium. Incubate the cells for 24-48 hours.

  • Cell Harvest: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. c. Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Histone Extraction: a. Resuspend the cell pellet in a histone extraction buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the acid-soluble histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Western Blot Analysis: a. Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer. b. Separate the histones on a 15% SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K9me3). d. Use an antibody against total Histone H3 as a loading control. e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Visualize and quantify the band intensities.

  • Data Analysis: Normalize the intensity of the specific methylation mark to the total Histone H3 signal. Compare the levels of histone methylation in DMOG-treated cells to the vehicle-treated control cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a ligand (NOG) to its target protein (a histone demethylase) in a cellular environment.[15][16] Ligand binding typically increases the thermal stability of the target protein.[17]

Materials:

  • Mammalian cells expressing the target HDM

  • This compound (NOG)

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Primary antibody against the target HDM (e.g., Anti-JMJD2C)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of NOG (e.g., 500 µM) and another set with vehicle control for 1-2 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating Step: a. Aliquot the cell suspension from each treatment group into a series of PCR tubes. b. Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[18] Include an unheated control (room temperature or 37°C).

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Western Blot Analysis: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting. b. Probe the membrane with a primary antibody specific to the target histone demethylase.

  • Data Analysis: a. Quantify the band intensity for the target protein at each temperature for both NOG-treated and vehicle-treated samples. b. Normalize the data to the amount of protein in the unheated control for each group. c. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift of the curve to the right for the NOG-treated sample indicates thermal stabilization and confirms target engagement.[17][19]

References

Application Notes and Protocols: N-Oxalylglycine in Bipyridinedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases indicates that N-oxalylglycine is not utilized as a reagent for the direct synthesis of bipyridinedicarboxylates. The primary and well-documented application of this compound in the scientific community is as a competitive inhibitor for α-ketoglutarate dependent enzymes.

This document will first briefly elaborate on the known functions of this compound and then provide an overview of established synthetic routes for bipyridinedicarboxylates, which do not involve this compound.

This compound: Established Applications

This compound is a structural mimic of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate (2-oxoglutarate)-dependent dioxygenases. Its utility is prominent in the study of various biological pathways.

Key Inhibitory Activities:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.

  • Histone Demethylases: this compound inhibits Jumonji C (JmjC) domain-containing histone demethylases, playing a role in epigenetic regulation.

  • Collagen Prolyl-4-hydroxylase: This inhibition affects collagen biosynthesis.

Due to these activities, this compound and its cell-permeable derivatives (e.g., dimethyl-N-oxalylglycine) are crucial tools in cancer research, ischemia studies, and epigenetics.

Established Synthetic Routes for Bipyridinedicarboxylates

The synthesis of bipyridinedicarboxylates is well-established in organic chemistry, with several reliable methods available. These methods typically involve the coupling of pyridine rings or the construction of the pyridine rings from acyclic precursors.

Common Synthetic Strategies:

  • Transition-Metal Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: Reaction of a bromo- or iodopyridine carboxylate with a pyridylboronic acid or ester.

    • Stille Coupling: Coupling of a halopyridine carboxylate with a pyridylstannane.

    • Negishi Coupling: Reaction between a halopyridine carboxylate and a pyridylzinc reagent.

    • Ullmann Coupling: Homocoupling of halopyridine carboxylates, often mediated by copper.

  • Oxidation of Substituted Bipyridines:

    • Oxidation of dimethyl- or diethyl-bipyridines using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

  • Kröhnke Pyridine Synthesis:

    • A multi-step synthesis involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Experimental Protocol: Example Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylate via Oxidation

This protocol provides a general example of a common method for synthesizing a bipyridinedicarboxylate, which does not involve this compound.

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • A solution of 4,4'-dimethyl-2,2'-bipyridine in aqueous sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • The solution is heated to reflux.

  • Potassium permanganate is added portion-wise to the refluxing solution over several hours. The reaction mixture will turn from purple to a brown precipitate of manganese dioxide (MnO₂).

  • After the addition is complete, the mixture is refluxed for an additional period to ensure complete oxidation.

  • The hot mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 2,2'-bipyridine-4,4'-dicarboxylic acid.

  • The precipitate is collected by filtration, washed with cold deionized water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Data Presentation

As there is no experimental data for the use of this compound in bipyridinedicarboxylate synthesis, a data table cannot be generated for this topic. For the example oxidation reaction, a representative data table would include:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
4,4'-Dimethyl-2,2'-bipyridine184.24(e.g., 5.0)(e.g., 0.027)
Potassium Permanganate158.03(e.g., 17.1)(e.g., 0.108)
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2,2'-Bipyridine-4,4'-dicarboxylic acid244.20(Theoretical)(Experimental)

Visualizations

Since no reaction pathway exists for the requested synthesis, a diagram for this specific process cannot be created. Below is a conceptual workflow for a typical cross-coupling reaction used to synthesize bipyridines.

G General Workflow for Suzuki Coupling Synthesis of Bipyridines cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Halopyridine Reaction Suzuki Coupling Reaction Reactant1->Reaction Reactant2 Pyridylboronic Acid/Ester Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Bipyridine Product Purification->Product

Caption: General workflow for synthesizing bipyridines via Suzuki coupling.

Application Notes and Protocols for N-Oxalylglycine and Its Derivatives: Cell Permeability Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell permeability characteristics of N-Oxalylglycine (NOG), a potent inhibitor of α-ketoglutarate-dependent dioxygenases, and its derivatives. Understanding the ability of these compounds to cross the cell membrane is critical for the accurate interpretation of in vitro and in vivo experimental results and for the development of effective therapeutics.

Introduction to this compound and its Biological Significance

This compound (NOG) is a structural analog of α-ketoglutarate and acts as a competitive inhibitor for a broad range of α-ketoglutarate-dependent dioxygenases.[1][2][3] Among its most significant targets are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][4] By inhibiting PHDs, NOG prevents the degradation of HIF-α, leading to the stabilization and activation of the HIF-1 transcription factor. This pathway plays a crucial role in the cellular response to hypoxia and is implicated in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression.

While NOG is a powerful tool for studying these pathways, its inherent chemical properties present a significant challenge for cellular and in vivo applications: limited cell permeability .

The Challenge of this compound's Cell Permeability

This compound is a dicarboxylic acid, making it a highly polar and negatively charged molecule at physiological pH. These characteristics severely restrict its ability to passively diffuse across the lipid bilayer of the cell membrane. In fact, studies have indicated that NOG itself cannot efficiently cross the plasma membrane to reach its intracellular targets.[5] This poor permeability can lead to a misinterpretation of experimental results, as the effective intracellular concentration of NOG may be far lower than the concentration applied to the cell culture medium.

Overcoming Permeability Limitations: The Prodrug Approach with NOG Derivatives

To address the poor cell permeability of NOG, researchers have developed derivatives that act as prodrugs. A prominent and widely used example is Dimethyl-oxalylglycine (DMOG) .[5] DMOG is an esterified form of NOG where the carboxylic acid groups are masked by methyl esters. This modification significantly increases the lipophilicity of the molecule, allowing it to more readily cross the cell membrane.

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the methyl esters of DMOG, first to Mono-methyl-oxalylglycine (MOG) and subsequently to the active inhibitor, NOG.[5] This strategy ensures that the active compound is released at its site of action, achieving a significantly higher intracellular concentration than would be possible by administering NOG directly. Interestingly, MOG has been shown to be a substrate for the monocarboxylate transporter MCT2, providing another mechanism for cellular entry.[5]

Quantitative Data on the Permeability of this compound and Derivatives

While precise, universally accepted apparent permeability coefficient (Papp) values for NOG and its derivatives are not extensively documented in the literature, the qualitative differences in their ability to penetrate cells are well-established.[5] The following table summarizes the relative cell permeability of these compounds based on current understanding. Researchers aiming for precise quantification are encouraged to perform the cell permeability assays detailed in the protocols below.

CompoundStructureRelative Cell PermeabilityPredominant Mechanism of Cellular Uptake
This compound (NOG) HOOC-CO-NH-CH₂-COOHVery Low / NegligiblePoor passive diffusion
Mono-methyl-oxalylglycine (MOG) CH₃OOC-CO-NH-CH₂-COOHModerateTransport via MCT2
Dimethyl-oxalylglycine (DMOG) CH₃OOC-CO-NH-CH₂-COOCH₃HighPassive diffusion

Experimental Protocols

To experimentally determine the cell permeability of this compound, its derivatives, or other small molecules, the following standard assays are recommended.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method for predicting passive membrane permeability. It is a cost-effective initial screen for compounds that are likely to cross membranes via passive diffusion.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis microplate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Prepare the test compound solution by diluting the stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate. Add 150 µL of the test compound solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Cequilibrium) Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Filter area (cm²)

    • t = Incubation time (s)

    • [CA]t = Compound concentration in the acceptor well at time t

    • Cequilibrium = (VD[CD]t + VA[CA]t) / (VD + VA)

    • [CD]t = Compound concentration in the donor well at time t

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., Corning Costar, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay to confirm the tightness of the junctions.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer twice with pre-warmed (37°C) HBSS. b. Add 0.5 mL of HBSS containing the test compound (e.g., 10 µM, final DMSO ≤0.5%) to the apical (donor) compartment. c. Add 1.5 mL of fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample (e.g., 200 µL) from the basolateral compartment and replace it with an equal volume of fresh HBSS.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = The steady-state flux (rate of compound appearance in the acceptor compartment, in µmol/s)

    • A = Surface area of the membrane (cm²)

    • C₀ = Initial concentration of the compound in the donor compartment (µmol/cm³)

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Inhibition HIF1a HIF-1α VHL VHL HIF1a->VHL OH PHD PHD PHD->HIF1a O2 O₂ O2->PHD aKG α-KG aKG->PHD NOG This compound (or Derivative) NOG->PHD Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE Nucleus->HRE binds Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF-1α Signaling Pathway and the Role of this compound.

Permeability_Assay_Workflow start Start: Prepare Test Compound Solution prep_donor Prepare Donor Compartment (e.g., PAMPA plate or Apical side of Transwell) start->prep_donor incubate Incubate at Controlled Temperature and Time prep_donor->incubate prep_acceptor Prepare Acceptor Compartment (e.g., PAMPA plate or Basolateral side of Transwell) prep_acceptor->incubate sample Collect Samples from Donor and Acceptor Compartments at Time Points incubate->sample analyze Quantify Compound Concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Papp Value and/or Efflux Ratio analyze->calculate end End: Permeability Assessment calculate->end

Caption: General Experimental Workflow for Cell Permeability Assays.

Prodrug_Concept cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DMOG DMOG (Lipophilic Prodrug) Membrane Cell Membrane DMOG->Membrane Passive Diffusion DMOG_in DMOG NOG_active NOG (Active Drug) DMOG_in->NOG_active Esterases Esterases Esterases->DMOG_in Hydrolysis Target α-KG Dependent Dioxygenases (e.g., PHD) NOG_active->Target Inhibition

Caption: Prodrug Strategy for Intracellular Delivery of this compound.

References

Troubleshooting & Optimization

Optimizing N-Oxalylglycine Concentration: A Technical Support Guide to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of N-Oxalylglycine (NOG) and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), in your experiments. Our focus is to help you achieve desired on-target effects while minimizing off-target cellular toxicity. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, structured data tables for easy comparison of enzyme inhibition, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NOG)?

A1: this compound is a structural analog of α-ketoglutarate (α-KG). It acts as a competitive inhibitor of α-KG-dependent dioxygenases.[1] Its primary targets include Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[2][3] By inhibiting PHDs, NOG prevents the degradation of HIF-α subunits, leading to their stabilization and the activation of hypoxic response pathways even under normoxic conditions.[4] Its inhibition of KDMs can alter histone methylation patterns and consequently influence gene expression.[3][5]

Q2: What are the main on-target and off-target effects of NOG?

A2:

  • On-target effects: The primary on-target effects of NOG are the stabilization of HIF-1α through the inhibition of PHD enzymes and the alteration of histone methylation through the inhibition of JMJD enzymes.[5][6]

  • Off-target effects: At higher concentrations, NOG can inhibit other α-KG-dependent enzymes, leading to off-target effects. Notably, it can inhibit metabolic enzymes such as glutamate dehydrogenase (GDH) and isocitrate dehydrogenase (IDH), which can disrupt the tricarboxylic acid (TCA) cycle and cellular metabolism.[7][8] This can lead to cytotoxicity that is independent of its effects on HIF signaling.[8]

Q3: Why am I observing cytotoxicity at concentrations where I only expect to see HIF-1α stabilization?

A3: Cytotoxicity at lower than expected concentrations of NOG (or its prodrug DMOG) can be due to high intracellular accumulation of the compound. The monocarboxylate transporter MCT2 is a key transporter of NOG into cells.[8] Cell lines with high expression of MCT2 can accumulate NOG to millimolar concentrations, which is sufficient to inhibit lower-affinity off-target enzymes like GDH and IDH, leading to metabolic disruption and cell death.[8] It is crucial to consider the MCT2 expression levels in your experimental cell line.

Q4: How does Dimethyloxalylglycine (DMOG) work, and how is it related to NOG?

A4: DMOG is a cell-permeable ester prodrug of NOG.[9] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, NOG. DMOG is often used in cell culture experiments to achieve intracellular NOG delivery.[9]

Q5: What is a typical starting concentration for NOG or DMOG in cell culture experiments?

A5: The optimal concentration is highly cell-type and application-dependent. For HIF-1α stabilization, a common starting concentration for DMOG is 1 mM.[10][11] However, as highlighted in the troubleshooting section, it is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired outcome, balancing on-target effects with potential cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No HIF-1α Stabilization with DMOG Treatment
Possible Cause Troubleshooting Step
DMOG Degradation DMOG is unstable in aqueous solutions. Prepare fresh stock solutions in DMSO and use them promptly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Insufficient DMOG Concentration Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM DMOG) to determine the optimal concentration for your cell line.
Cell Density High cell density can lead to rapid depletion of DMOG from the culture medium. Ensure consistent and appropriate cell seeding densities across experiments.
Incorrect Incubation Time HIF-1α stabilization is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak stabilization time for your cell line and DMOG concentration.
Lysate Preparation and Western Blotting Technique Ensure rapid cell lysis on ice with protease and phosphatase inhibitors to prevent HIF-1α degradation. Use a robust Western blot protocol with a validated HIF-1α antibody. Nuclear fractionation may be necessary as HIF-1α translocates to the nucleus upon stabilization.
Issue 2: Unexpected High Cytotoxicity at Low NOG/DMOG Concentrations
Possible Cause Troubleshooting Step
High MCT2 Transporter Expression Check the literature or perform qPCR/Western blot to determine the expression level of MCT2 in your cell line. If high, consider using a lower concentration range of NOG/DMOG or a different cell line with lower MCT2 expression.
Off-target Metabolic Effects At high intracellular concentrations, NOG can inhibit metabolic enzymes. Assess for off-target effects by measuring cellular ATP levels, TCA cycle intermediates, or the activity of enzymes like GDH and IDH (see experimental protocols below).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.
Contamination Rule out contamination (e.g., mycoplasma) that could be sensitizing your cells to the treatment.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against On-Target and Off-Target Enzymes

Enzyme TargetEnzyme FamilyIC50 (μM)Primary EffectReference(s)
PHD1 HIF Prolyl Hydroxylase2.1HIF-1α Stabilization[6]
PHD2 HIF Prolyl Hydroxylase5.6HIF-1α Stabilization[6]
JMJD2A Histone Demethylase250Histone Demethylation[6]
JMJD2C Histone Demethylase500Histone Demethylation[6]
JMJD2E Histone Demethylase24Histone Demethylation
Glutamate Dehydrogenase (GDH) Metabolic EnzymeHigh (mM range)Inhibition of Glutamate Metabolism[8]
Isocitrate Dehydrogenase (IDH) Metabolic EnzymeHigh (mM range)Disruption of TCA Cycle[8]

Signaling and Experimental Workflow Diagrams

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition cluster_hypoxia_response Hypoxic Response Activation cluster_nucleus_internal HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD O2, α-KG VHL pVHL HIF1a->VHL Binding HIF1a_stable Stable HIF-1α PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound (NOG) NOG->PHD Inhibition HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Off_Target_Effects cluster_tca TCA Cycle Disruption cluster_consequences Cellular Consequences NOG High Intracellular This compound (NOG) GDH Glutamate Dehydrogenase (GDH) NOG->GDH Inhibition IDH Isocitrate Dehydrogenase (IDH) NOG->IDH Inhibition Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Isocitrate Isocitrate Isocitrate->alpha_KG GDH->Glutamate Conversion IDH->Isocitrate Conversion Metabolic_Stress Metabolic Stress TCA_Cycle->Metabolic_Stress ATP_Depletion ATP Depletion Metabolic_Stress->ATP_Depletion ROS_Production Increased ROS Metabolic_Stress->ROS_Production Cytotoxicity Cytotoxicity / Apoptosis ATP_Depletion->Cytotoxicity ROS_Production->Cytotoxicity Experimental_Workflow start Cell Seeding treatment NOG/DMOG Treatment (Dose-Response & Time-Course) start->treatment on_target On-Target Effect Assessment treatment->on_target off_target Off-Target Effect Assessment treatment->off_target hif HIF-1α Stabilization (Western Blot) on_target->hif kdm Histone Methylation (Western Blot / MS) on_target->kdm cytotoxicity Cytotoxicity Assays (MTT, LDH) off_target->cytotoxicity metabolism Metabolic Analysis off_target->metabolism ros ROS Production Assay off_target->ros data Data Analysis & Concentration Optimization hif->data kdm->data apoptosis Apoptosis Assay (Caspase-3 Activity) cytotoxicity->apoptosis apoptosis->data atp Cellular ATP Levels metabolism->atp tca TCA Cycle Intermediates (LC-MS) metabolism->tca atp->data tca->data ros->data

References

Potential cytotoxicity of N-Oxalylglycine at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Oxalylglycine (NOG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential cytotoxicity of this compound at high concentrations and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound (NOG) cytotoxic at high concentrations?

A1: Yes, high intracellular concentrations of this compound can induce cytotoxicity. The cytotoxic effect is not due to its primary activity as an inhibitor of α-ketoglutarate-dependent dioxygenases (e.g., PHDs and JMDJs), but rather to off-target effects on cellular metabolism.

Q2: What is the mechanism of NOG-induced cytotoxicity?

A2: The primary mechanism of NOG-induced cytotoxicity at high concentrations is the inhibition of key enzymes in glutamine metabolism, specifically glutamate dehydrogenase (GDH) and isocitrate dehydrogenase (IDH).[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to decreased mitochondrial respiration and reduced ATP production, ultimately resulting in cell death.[1]

Q3: Why is cytotoxicity observed in some cell lines but not others?

A3: The selective cytotoxicity of NOG is largely dependent on the expression levels of the monocarboxylate transporter 2 (MCT2).[1] Cells with high MCT2 expression can accumulate millimolar intracellular concentrations of NOG, which are sufficient to inhibit glutaminolysis enzymes and cause cytotoxicity.[1] Cell lines with low or absent MCT2 expression do not accumulate NOG to toxic levels.

Q4: I am using the cell-permeable prodrug Dimethyl-Oxalylglycine (DMOG). Does this impact cytotoxicity?

A4: Yes. DMOG is rapidly and non-enzymatically converted to methyl-oxalylglycine (MOG) in cell culture media. It is MOG that is actively transported into cells by MCT2, where it is then converted to NOG.[1] Therefore, when using DMOG, the observed cytotoxicity is a result of intracellular NOG accumulation facilitated by MOG transport via MCT2.

Q5: At what concentrations are the cytotoxic effects of NOG typically observed?

A5: Cytotoxicity is generally observed when intracellular NOG concentrations reach the millimolar range. For comparison, the IC50 values for its intended targets, such as prolyl hydroxylase domain-containing proteins (PHDs) and Jumonji C-domain-containing histone demethylases (JMDJs), are in the micromolar range.[2][3][4][5]

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity in my experiments.
  • Possible Cause 1: High MCT2 expression in your cell line.

    • Recommendation: Verify the MCT2 expression level in your cell line of interest through qPCR, western blotting, or by consulting literature databases. If MCT2 expression is high, consider using a lower concentration of NOG or its prodrugs.

  • Possible Cause 2: Extended incubation time.

    • Recommendation: High concentrations of NOG can lead to significant cell death over longer incubation periods. Perform a time-course experiment to determine the optimal incubation time for your desired effect without excessive cytotoxicity.

  • Possible Cause 3: Off-target effects.

    • Recommendation: At high millimolar concentrations, NOG inhibits glutaminolysis.[1] If your experimental aim is to study α-ketoglutarate-dependent dioxygenases, use the lowest effective concentration of NOG to minimize these off-target metabolic effects.

Problem 2: No observable cytotoxicity, even at high concentrations.
  • Possible Cause 1: Low or no MCT2 expression in your cell line.

    • Recommendation: Confirm the MCT2 expression status of your cells. If MCT2 is not expressed, the cells will not efficiently take up MOG to generate high intracellular NOG concentrations, and thus will be resistant to its cytotoxic effects. Consider using a different cell line with known MCT2 expression or genetically engineering your current cell line to express MCT2.

  • Possible Cause 2: Instability of DMOG/MOG in media.

    • Recommendation: Dimethyl-oxalylglycine (DMOG) has a short half-life in cell culture media and is rapidly converted to methyl-oxalylglycine (MOG).[1] Ensure that your experimental setup accounts for this conversion and that the effective concentration of MOG is sufficient for transport.

  • Possible Cause 3: Inactive compound.

    • Recommendation: Ensure the proper storage and handling of this compound and its prodrugs as per the manufacturer's instructions to maintain their activity.

Data Presentation

Table 1: Effect of Methyl-Oxalylglycine (MOG) on Cell Mass and Intracellular this compound (NOG) Concentration in Breast Cancer Cell Lines with Differential MCT2 Expression.

Cell LineMCT2 ExpressionTreatment (1 mM MOG, 48h)Effect on Cell Mass Accumulation (relative to control)Intracellular NOG Concentration (mM, after 4h incubation with 1 mM MOG)
HCC1569HighSignificant Decrease~48
MCF7LowMinimal EffectNot reported in this study

Data synthesized from Fets et al. (2018) and Bevan et al. (2022).

Table 2: IC50 Values of this compound for Target Enzymes.

EnzymeIC50 (µM)
JMJD2A250[2][5]
JMJD2C500[2][5]
JMJD2E24[5]
PHD12.1[2][5]
PHD25.6[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with NOG Precursor (MOG or DMOG):

    • Prepare a stock solution of MOG or DMOG in an appropriate solvent (e.g., DMSO or sterile PBS).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol provides a general framework for detecting apoptosis by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of NOG precursor (MOG or DMOG) for the chosen duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing NOG Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed cells in multi-well plates prepare_nog Prepare serial dilutions of NOG precursor (MOG/DMOG) treat_cells Treat cells with NOG precursor for a defined period (e.g., 24-72h) prepare_nog->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay measure_absorbance Measure absorbance (MTT) viability_assay->measure_absorbance flow_cytometry Analyze by flow cytometry (Annexin V/PI) apoptosis_assay->flow_cytometry calculate_viability Calculate % viability vs. control measure_absorbance->calculate_viability quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis

Caption: Workflow for NOG cytotoxicity assessment.

signaling_pathway Mechanism of NOG-Induced Cytotoxicity at High Concentrations cluster_transport Cellular Uptake cluster_metabolism Metabolic Disruption DMOG_ext DMOG (extracellular) MOG_ext MOG (extracellular) DMOG_ext->MOG_ext Hydrolysis in media MCT2 MCT2 Transporter MOG_ext->MCT2 MOG_int MOG (intracellular) MCT2->MOG_int NOG_int NOG (intracellular) MOG_int->NOG_int Conversion GDH_IDH GDH / IDH NOG_int->GDH_IDH Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH TCA_cycle TCA Cycle alpha_KG->TCA_cycle IDH ATP_production Mitochondrial Respiration & ATP Production TCA_cycle->ATP_production Cell_Death Cytotoxicity / Cell Death ATP_production->Cell_Death Leads to

Caption: NOG cytotoxicity signaling pathway.

References

Common pitfalls to avoid when using N-Oxalylglycine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that arise during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth execution and accurate interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NOG) is a structural analog of α-ketoglutarate.[1][2] It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3][4] This inhibition prevents the hydroxylation of various substrates. Key enzyme families inhibited by NOG include prolyl hydroxylases (PHDs) and Jumonji C-domain-containing (JMJD) histone lysine demethylases.[5][6] By inhibiting PHDs, NOG can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[7][8]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is a crystalline solid that is soluble in several common laboratory solvents.[9] For long-term storage, it should be kept as a solid at -20°C, where it is stable for at least four years.[9] Stock solutions can be prepared in organic solvents like DMSO and ethanol (at approximately 10 mg/mL) or in aqueous buffers such as PBS (pH 7.2) at around 10 mg/mL.[9] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[9]

Q3: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?

Dimethyloxalylglycine (DMOG) is a cell-permeable ester prodrug of this compound.[8] In cell culture media and within cells, DMOG is rapidly hydrolyzed to form this compound and its monomethyl ester, methyl-oxalylglycine (MOG).[10] The primary advantage of DMOG is its enhanced cell permeability compared to NOG.[8] However, DMOG is unstable in aqueous solutions, with a short half-life.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no observable effect of NOG in cell-based assays. Poor Cell Permeability: this compound itself has limited cell permeability.Consider using the cell-permeable prodrug, Dimethyloxalylglycine (DMOG), which is converted to NOG intracellularly.[8]
Degradation of NOG in Solution: Aqueous solutions of NOG are not stable for long periods.[9]Prepare fresh aqueous solutions of NOG for each experiment. Avoid storing aqueous solutions for more than a day.[9]
Incorrect Concentration: The effective concentration of NOG can vary significantly between different cell types and target enzymes.Perform a dose-response curve to determine the optimal concentration for your specific experimental system. Refer to the IC50 values for your target enzyme as a starting point.
High Serum Concentration in Media: Proteins in serum may bind to NOG, reducing its effective concentration.Consider reducing the serum concentration in your cell culture media during the treatment period, if compatible with your experimental design.
High levels of cytotoxicity observed. Off-Target Effects: At high concentrations, NOG can inhibit other α-ketoglutarate-dependent enzymes, leading to unintended cellular effects.[10]Use the lowest effective concentration of NOG as determined by a dose-response experiment. Ensure the treatment duration is appropriate for the desired effect.
Solvent Toxicity: The solvent used to dissolve NOG (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability between experimental replicates. Inconsistent Drug Preparation: NOG may not be fully dissolved or may have precipitated out of solution.Ensure NOG is completely dissolved in the solvent before adding it to the culture media. Visually inspect for any precipitate. Sonication may aid in dissolution.[11]
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of NOG.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Unexpected changes in cellular metabolism. Inhibition of TCA Cycle Enzymes: As an analog of α-ketoglutarate, high intracellular concentrations of NOG can interfere with the TCA cycle.[10]Monitor key metabolic readouts if metabolic effects are a concern. Use MOG analogues that do not inhibit glutaminolysis if the primary goal is PHD inhibition without metabolic disruption.[10]

Quantitative Data Summary

The inhibitory activity of this compound is dependent on the specific enzyme being targeted. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for NOG against various enzymes.

Enzyme Family Specific Enzyme IC50 / Ki Value Reference
Prolyl Hydroxylases (PHDs) PHD1IC50: 2.1 µM[5][6]
PHD2IC50: 5.6 µM[5][6]
Prolyl 4-hydroxylaseKi: 1.9 - 7.8 µM[12][13]
Jumonji C-domain-containing (JMJD) Histone Demethylases JMJD2AIC50: 250 µM[6][14]
JMJD2CIC50: 500 µM[6][14]
JMJD2EIC50: 24 µM[6][14]

Key Experimental Protocols

Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on PHD activity.

  • Reagents and Materials:

    • Recombinant PHD enzyme

    • HIF-1α peptide substrate

    • α-ketoglutarate

    • Ascorbate

    • Fe(II)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • This compound

    • Detection reagent (e.g., antibody-based detection for hydroxylated HIF-1α or mass spectrometry)

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Create a serial dilution of this compound to test a range of concentrations.

    • In a microplate, combine the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

    • Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA or acid).

    • Detect the level of hydroxylated HIF-1α peptide using a suitable detection method.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular HIF-1α Stabilization Assay

This protocol describes how to assess the ability of this compound (or its prodrug DMOG) to stabilize HIF-1α in cultured cells.

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • Cell culture medium and supplements

    • This compound or Dimethyloxalylglycine (DMOG)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibody against HIF-1α

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Protein quantification assay (e.g., BCA assay)

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare fresh solutions of NOG or DMOG in cell culture medium at various concentrations.

    • Treat the cells with the NOG or DMOG solutions for the desired time period (e.g., 4-8 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration in each lysate.

    • Perform SDS-PAGE and Western blotting to detect HIF-1α levels.

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

    • Analyze the dose-dependent increase in HIF-1α stabilization.

Visualizations

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition O2 Oxygen (O2) PHD Prolyl Hydroxylase (PHD) O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH VHL pVHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound (NOG) PHD_inhibited Prolyl Hydroxylase (PHD) NOG->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization & Binding HIF1b HIF-1β HIF1b->Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting gene expression.

Experimental_Workflow_HIF-1a_Stabilization start Start: Cell Seeding treatment Treatment with this compound (or DMOG) at various concentrations start->treatment incubation Incubation (e.g., 4-8 hours) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot detection Detection of HIF-1α and Loading Control western_blot->detection analysis Data Analysis: Densitometry and Normalization detection->analysis end End: Determine HIF-1α Stabilization analysis->end

Caption: Workflow for assessing HIF-1α stabilization by this compound in cells.

References

Improving the cellular uptake of N-Oxalylglycine in specific cell types.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular uptake and experimental use of NOG in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and what is its primary mechanism of action?

A1: this compound (NOG) is a structural analog of α-ketoglutarate. It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylase domain enzymes (PHDs) and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). By inhibiting these enzymes, NOG can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) and alter histone methylation patterns, thereby influencing gene expression.

Q2: Why is the cellular uptake of NOG challenging?

A2: this compound itself has poor cell permeability due to its charged nature at physiological pH. This limits its ability to passively diffuse across the cell membrane, making direct application to cell culture often inefficient.

Q3: What is DMOG, and why is it commonly used in place of NOG in cell-based assays?

A3: Dimethyl-N-oxalylglycine (DMOG) is a cell-permeable prodrug of NOG. The ester groups in DMOG increase its lipophilicity, allowing it to readily cross cell membranes. Inside the cell and in the culture media, esterases hydrolyze DMOG to its active form, NOG.

Q4: How does DMOG enter the cell?

A4: DMOG is first rapidly converted to methyl-oxalylglycine (MOG) in the cell culture media. MOG is then actively transported into the cell primarily by the monocarboxylate transporter 2 (MCT2). The level of MCT2 expression is a critical determinant of intracellular NOG concentration.[1]

Q5: What are the potential off-target effects of NOG and DMOG?

A5: High intracellular concentrations of NOG can lead to off-target effects by inhibiting other α-ketoglutarate-dependent enzymes involved in cellular metabolism. This can impact the TCA cycle, glutamine metabolism, and lipid metabolism, potentially leading to cytotoxicity.[2][3][4] DMOG has been shown to inhibit mitochondrial respiration independently of HIF stabilization.[5][6]

Q6: Are there alternative strategies to improve NOG delivery to specific cells?

A6: Yes, one strategy involves creating macromolecular prodrugs. For example, NOG has been conjugated to hyaluronic acid (HA-NOG) to facilitate controlled release and potentially target cells expressing HA receptors.

Troubleshooting Guide

Issue 1: Low or no observable effect of DMOG on my cells.

  • Possible Cause 1: Low expression of MCT2 in the target cell line.

    • Troubleshooting Step: Assess the mRNA and protein expression levels of MCT2 (gene name: SLC16A7) in your cell line using qPCR and Western blot, respectively. Compare your results to cell lines known to have high MCT2 expression.

  • Possible Cause 2: Suboptimal concentration of DMOG.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of DMOG for your specific cell type and experimental endpoint (e.g., HIF-1α stabilization). Concentrations typically range from 100 µM to 1 mM.

  • Possible Cause 3: Instability of DMOG in culture media.

    • Troubleshooting Step: Prepare fresh solutions of DMOG for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: High cytotoxicity observed after DMOG treatment.

  • Possible Cause 1: High expression of MCT2 leading to excessive intracellular NOG accumulation.

    • Troubleshooting Step: If your cells have high MCT2 expression, reduce the concentration of DMOG and/or the incubation time. Consider using a cell line with lower MCT2 expression if experimentally feasible.

  • Possible Cause 2: Off-target effects on cellular metabolism.

    • Troubleshooting Step: Lowering the DMOG concentration can help mitigate off-target metabolic effects. Ensure that the observed phenotype is not due to general metabolic distress by including appropriate controls.

  • Possible Cause 3: Contamination of DMOG stock solution.

    • Troubleshooting Step: Ensure the purity of your DMOG. If in doubt, purchase from a reputable supplier.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell density at the time of treatment.

    • Troubleshooting Step: Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase at the start of the experiment.

  • Possible Cause 2: Differences in DMOG stock solution preparation and storage.

    • Troubleshooting Step: Prepare a large batch of DMOG stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment.

  • Possible Cause 3: Fluctuation in incubator conditions (e.g., CO2, temperature).

    • Troubleshooting Step: Ensure your cell culture incubator is properly calibrated and maintained.

Data Presentation

Table 1: Cytotoxicity of DMOG in various cancer cell lines and its correlation with MCT2 expression.

Cell LineCancer TypeDMOG IC50 (µM)Relative MCT2 mRNA Expression
HCC1569Breast~100High
MCF7Breast>1000Low
LNCaPProstateHigh SensitivityHigh
PC3ProstateModerate SensitivityModerate
22RV1ProstateLow SensitivityLow

Data synthesized from publicly available datasets and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of MCT2 mRNA Expression by qPCR
  • RNA Extraction: Isolate total RNA from your cell line of interest using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix and primers specific for SLC16A7 (MCT2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Human SLC16A7 Forward Primer: 5'-GCTGGCTTTGGCATTTGTC-3'

    • Human SLC16A7 Reverse Primer: 5'-AGGGGCCTTTCTTCATTGG-3'

  • Data Analysis: Calculate the relative expression of SLC16A7 using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol 2: Assessment of MCT2 Protein Expression by Western Blot
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: Quantification of Intracellular NOG by LC-MS/MS
  • Cell Treatment: Treat cells with DMOG for the desired time.

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate NOG from other cellular components using an appropriate LC column and gradient.

    • Detect and quantify NOG using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in negative ion mode. A stable isotope-labeled internal standard is recommended for accurate quantification.

Protocol 4: In-Cell PHD Activity Assay (HIF-1α Hydroxylation)
  • Cell Treatment: Treat cells with your test compound (e.g., DMOG as a positive control).

  • Cell Lysis: Prepare cell lysates as described in the Western blot protocol.

  • Western Blot Analysis: Perform a Western blot as described above, using an antibody that specifically recognizes the hydroxylated form of HIF-1α (e.g., anti-HIF-1α Pro564). A decrease in the signal for hydroxylated HIF-1α indicates PHD inhibition. Total HIF-1α levels should also be assessed as a control.

Protocol 5: Histone Demethylase (H3K9) Activity Assay
  • Nuclear Extraction: Isolate nuclear extracts from treated and untreated cells using a commercial nuclear extraction kit.

  • Activity Assay: Use a commercial histone demethylase activity assay kit that measures the formaldehyde produced during the demethylation reaction.

    • Incubate the nuclear extracts with a methylated H3K9 substrate.

    • Measure the generated formaldehyde using a fluorescent or colorimetric readout.

    • A decrease in formaldehyde production in treated cells compared to untreated cells indicates inhibition of H3K9 demethylase activity.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular DMOG DMOG (Prodrug) MOG MOG DMOG->MOG Esterases MCT2 MCT2 Transporter MOG->MCT2 NOG NOG (Active) MCT2->NOG Transport & Esterase PHD PHD Enzymes NOG->PHD Inhibition KDM Histone Demethylases (KDMs) NOG->KDM Inhibition HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_stable Stable HIF-1α Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Ubiquitination Gene_Expression Altered Gene Expression HIF1a_stable->Gene_Expression Histone_DeMe Demethylated Histones KDM->Histone_DeMe Histone_Me Methylated Histones Histone_Me->Histone_DeMe Demethylation Histone_DeMe->Gene_Expression

Caption: NOG signaling pathway.

experimental_workflow cluster_troubleshooting Troubleshooting Low DMOG Efficacy start Low/No DMOG Effect Observed check_mct2 Assess MCT2 Expression (qPCR & Western Blot) start->check_mct2 mct2_low MCT2 Expression is Low check_mct2->mct2_low mct2_high MCT2 Expression is Adequate check_mct2->mct2_high outcome_fail Consider Alternative Delivery Method mct2_low->outcome_fail optimize_dmog Optimize DMOG Concentration (Dose-Response) mct2_high->optimize_dmog check_stability Check DMOG Stability (Prepare Fresh) optimize_dmog->check_stability outcome_success Improved Efficacy check_stability->outcome_success

Caption: Troubleshooting workflow for low DMOG efficacy.

logical_relationship DMOG DMOG Concentration NOG_intra Intracellular NOG DMOG->NOG_intra MCT2 MCT2 Expression MCT2->NOG_intra Efficacy On-Target Efficacy (e.g., HIF-1α stabilization) NOG_intra->Efficacy Low-Mid Conc. Toxicity Cytotoxicity & Off-Target Effects NOG_intra->Toxicity High Conc.

Caption: Relationship between DMOG, MCT2, and cellular effects.

References

Addressing variability in experimental results with N-Oxalylglycine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using N-Oxalylglycine (NOG). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Storage

Q1.1: How should I properly store and handle this compound powder and solutions to ensure stability and activity?

A: Proper storage and handling are critical to maintain the integrity of this compound.

  • Powder: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] It should be kept in a tightly sealed container, desiccated, and protected from moisture.

  • Stock Solutions:

    • For organic-based stock solutions (e.g., in DMSO or ethanol), it is recommended to store them in aliquots at -80°C for up to six months or at -20°C for up to one month.[2] This avoids repeated freeze-thaw cycles which can degrade the compound.

    • Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If storage is necessary, it should not exceed one day.[1]

2. Solubility and Solution Preparation

Q2.1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A: this compound has varying solubility in different solvents. The table below summarizes the solubility data. For aqueous solutions, sonication may be required to aid dissolution.[3] It is crucial to ensure that any residual organic solvent from the stock solution is insignificant in the final experimental concentration, as solvents themselves can have physiological effects.[1]

Table 1: Solubility of this compound

SolventSolubility
Water>10 mg/mL, 25 mg/mL (with sonication)[3]
PBS (pH 7.2)~10 mg/mL[1]
Ethanol~10 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethyl formamide (DMF)~5 mg/mL[1]

Q2.2: What is the best way to prepare a working solution for my cell culture experiments?

A: To prepare a working solution for cell culture, first create a concentrated stock solution in a suitable solvent like DMSO or sterile water. This stock solution should then be diluted to the final desired concentration in your cell culture medium. It is important to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.

3. Experimental Design and Cellular Uptake

Q3.1: My experimental results with this compound are inconsistent. What could be the cause?

A: Variability in experimental outcomes with this compound can stem from several factors. A primary reason for this variability, especially when using its prodrug Dimethyloxalylglycine (DMOG), is related to its conversion and cellular uptake.[4][5][6]

  • DMOG Instability: DMOG is unstable in aqueous solutions like cell culture media and rapidly hydrolyzes to Methyl-oxalylglycine (MOG).[4][6]

  • MCT2-Dependent Uptake: MOG is then transported into the cell by the monocarboxylate transporter 2 (MCT2).[4][5][6][7] Inside the cell, MOG is further converted to the active compound, this compound.

  • Variable MCT2 Expression: The expression levels of MCT2 can vary significantly between different cell lines.[4][5] Cells with high MCT2 expression will accumulate higher intracellular concentrations of NOG, leading to more pronounced effects, and potentially off-target effects and cytotoxicity.[4][6][8] Conversely, cells with low MCT2 expression will have lower intracellular NOG levels, resulting in weaker or no observable effects.

Q3.2: How can I control for the variability caused by DMOG instability and MCT2-dependent uptake?

A: To mitigate this variability, consider the following:

  • Directly use this compound: If your cells have adequate uptake mechanisms for NOG, using it directly can bypass the complexities of DMOG conversion. However, NOG itself has poor cell permeability.[6]

  • Characterize MCT2 expression: Before conducting experiments, assess the MCT2 expression levels in your cell lines of interest. This will help in interpreting the results and selecting appropriate concentrations.

  • Use MOG analogues: Newer analogues of MOG have been developed that are more stable and can help to deconvolute the cellular effects of NOG.[4][5]

  • Optimize concentration and incubation time: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

4. Mechanism of Action and Target Effects

Q4.1: What is the primary mechanism of action of this compound?

A: this compound is a structural analogue of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[9] This includes:

  • Prolyl Hydroxylases (PHDs): Inhibition of PHDs prevents the hydroxylation of Hypoxia-Inducible Factor-1α (HIF-1α). This leads to the stabilization of HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes.[2]

  • Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): NOG also inhibits JMJDs, which are involved in epigenetic regulation through histone demethylation.[2]

Table 2: Inhibitory Activity of this compound (IC₅₀ Values)

Target EnzymeIC₅₀
PHD12.1 µM[2]
PHD25.6 µM[2]
JMJD2A250 µM[10]
JMJD2C500 µM[10]
JMJD2E24 µM[10]

Q4.2: I am not observing the expected stabilization of HIF-1α. What could be wrong?

A: Several factors can contribute to a lack of HIF-1α stabilization:

  • Suboptimal Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit PHDs in your specific cell type (see Table 2 for IC₅₀ values).

  • Cellular Uptake Issues: As discussed in Q3.1, low MCT2 expression can lead to insufficient intracellular concentrations of NOG when using DMOG.

  • Experimental Conditions: The stabilization of HIF-1α is a dynamic process. Ensure your experimental timeline is appropriate to observe the effect. Additionally, factors like the presence of ascorbate and iron, which are cofactors for PHDs, can influence the efficacy of NOG.[11]

  • Compound Quality: Verify the purity and integrity of your this compound. Lot-to-lot variability can occur, and it is advisable to test new batches before use in critical experiments.[12][13]

5. Off-Target Effects and Cytotoxicity

Q5.1: I am observing cytotoxicity in my experiments. Is this a known effect of this compound?

A: Yes, cytotoxicity can be an issue, particularly at higher concentrations and in cells with high MCT2 expression.[4][6][8] High intracellular levels of NOG can lead to the inhibition of other α-ketoglutarate-dependent enzymes involved in critical metabolic pathways, such as glutaminolysis, leading to metabolic disruption and cell death.[4][6][7]

Q5.2: How can I minimize off-target effects and cytotoxicity?

A: To reduce the risk of off-target effects and cytotoxicity:

  • Use the lowest effective concentration: Perform a careful dose-response analysis to identify the minimum concentration of this compound that achieves the desired biological effect (e.g., HIF-1α stabilization) without causing significant cell death.

  • Monitor cell viability: Always include a cell viability assay in your experiments to assess the cytotoxic effects of the compound.

  • Consider alternative compounds: If off-target effects are a major concern, explore the use of more selective PHD inhibitors or the MOG analogues mentioned in Q3.2.

Experimental Protocols & Methodologies

Detailed Methodology: In Vitro HIF-1α Stabilization Assay

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

N-Oxalylglycine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Intracellular DMOG Dimethyloxalylglycine (DMOG) MOG Methyl-oxalylglycine (MOG) DMOG->MOG Hydrolysis (in media) MCT2 MCT2 Transporter MOG->MCT2 Transport NOG This compound (NOG) PHDs Prolyl Hydroxylases (PHDs) NOG->PHDs Inhibition HIF1a_hydroxylation HIF-1α Hydroxylation PHDs->HIF1a_hydroxylation Catalyzes HIF1a_stabilization HIF-1α Stabilization PHDs->HIF1a_stabilization Inhibited by NOG HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation Leads to Gene_expression Hypoxia-responsive Gene Expression HIF1a_stabilization->Gene_expression Promotes MCT2->NOG Conversion

Caption: this compound (NOG) signaling pathway.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed with NOG/DMOG Check_Compound Verify Compound Integrity: - Proper storage? - Freshly prepared solutions? - Lot-to-lot variation? Start->Check_Compound Check_Uptake Assess Cellular Uptake: - Using DMOG or NOG? - What is the MCT2 expression  level of the cell line? Start->Check_Uptake Check_Concentration Optimize Concentration: - Perform dose-response  experiment? Start->Check_Concentration Check_Time Optimize Incubation Time: - Perform time-course  experiment? Start->Check_Time Check_Toxicity Evaluate Cytotoxicity: - Perform cell viability assay? Start->Check_Toxicity Solution_Compound Use fresh compound. Test new lot. Check_Compound->Solution_Compound Solution_Uptake Use cell line with known MCT2 expression. Consider MOG analogues. Check_Uptake->Solution_Uptake Solution_Concentration Use optimal concentration from dose-response. Check_Concentration->Solution_Concentration Solution_Time Use optimal incubation time from time-course. Check_Time->Solution_Time Solution_Toxicity Lower concentration or use a more selective inhibitor. Check_Toxicity->Solution_Toxicity

Caption: Troubleshooting workflow for this compound experiments.

References

N-Oxalylglycine degradation pathways and how to mitigate them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the N-Oxalylglycine (NOG) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its derivatives in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges related to the stability and efficacy of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and what is its primary mechanism of action?

This compound is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate).[1] It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a broad family of enzymes involved in various cellular processes, including histone demethylation and prolyl hydroxylation.[2][3] By binding to the active site of these enzymes, NOG can modulate signaling pathways related to hypoxia and epigenetic regulation.[4]

Q2: What is the difference between this compound (NOG), Dimethyl-Oxalylglycine (DMOG), and Monomethyl-Oxalylglycine (MOG)?

  • This compound (NOG): This is the active, cell-impermeable form of the inhibitor.[4]

  • Dimethyl-Oxalylglycine (DMOG): This is a cell-permeable prodrug of NOG.[4][5] Once inside the cell or in aqueous media, it is rapidly converted to MOG and then to NOG.[4]

  • Monomethyl-Oxalylglycine (MOG): This is an intermediate in the conversion of DMOG to NOG.[4]

The use of the prodrug DMOG allows for the effective delivery of NOG into cells for in vitro experiments.[4]

Q3: How stable is this compound and its prodrugs?

The stability of these compounds varies significantly:

  • This compound (NOG): As a crystalline solid, NOG is stable for at least four years when stored at -20°C.[6][7] However, aqueous solutions of NOG are less stable and it is recommended not to store them for more than one day.[6]

  • Dimethyl-Oxalylglycine (DMOG) and Monomethyl-Oxalylglycine (MOG): Both DMOG and MOG are unstable in aqueous solutions, such as cell culture media.[4] They undergo rapid, non-enzymatic conversion to NOG. The presence of esterases, for instance in blood, can further accelerate this degradation.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected results in cell-based assays with DMOG.

  • Potential Cause: Degradation of DMOG in the cell culture medium before it can effectively penetrate the cells. The rapid conversion of DMOG to the cell-impermeable NOG in the medium can lead to lower intracellular concentrations of the active inhibitor.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of DMOG and add them to your cell cultures immediately.

    • Minimize Incubation Time in Media: If possible, reduce the time between adding DMOG to the media and its application to the cells.

    • Consider Serum-Free Media for a Short Duration: If your experimental design allows, consider a short pre-incubation with DMOG in serum-free media to reduce esterase-mediated degradation, followed by the addition of serum.

    • Confirm Intracellular NOG Levels: If you have access to analytical techniques like LC-MS, you can measure the intracellular concentration of NOG to verify efficient delivery.

Issue 2: High variability between experimental replicates.

  • Potential Cause: Inconsistent handling and preparation of NOG or DMOG solutions. Given the instability of DMOG in aqueous solutions, slight variations in preparation time or temperature can lead to different effective concentrations.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and rapid protocol for dissolving and diluting DMOG. Prepare solutions for all replicates at the same time and add them to the experimental setup in a consistent manner.

    • Control Temperature: Prepare solutions on ice to slow down degradation, especially for stock solutions that will be used for multiple dilutions.

    • Use High-Quality Solvents: Ensure that solvents like DMSO or ethanol used for stock solutions are anhydrous and of high purity.

Data Presentation

Table 1: Half-life of DMOG and MOG in Aqueous Solutions

CompoundMediumHalf-LifeProduct
Dimethyl-Oxalylglycine (DMOG)Whole Mouse Blood0.61 minutesMonomethyl-Oxalylglycine (MOG)
Monomethyl-Oxalylglycine (MOG)Whole Mouse Blood~10 minutesThis compound (NOG)

Data extracted from a study on MOG analogues. The rapid degradation highlights the importance of fresh solution preparation for experiments.[4]

Experimental Protocols

Protocol 1: Preparation of this compound (NOG) and Dimethyl-Oxalylglycine (DMOG) Stock Solutions

  • For this compound (NOG):

    • NOG is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[6]

    • To prepare a stock solution, dissolve the crystalline solid directly in the aqueous buffer.

    • Due to limited stability in aqueous solutions, it is recommended to prepare fresh solutions daily and not to store them for more than 24 hours.[6]

  • For Dimethyl-Oxalylglycine (DMOG):

    • DMOG is typically dissolved in organic solvents such as DMSO or ethanol to create a concentrated stock solution.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution into your aqueous experimental buffer or cell culture medium immediately before use.

Protocol 2: Workflow for Assessing Compound Stability in Experimental Media

This protocol provides a general workflow to determine the stability of a compound like DMOG in your specific experimental conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation:

    • Prepare a stock solution of the compound of interest (e.g., DMOG) in an appropriate solvent (e.g., DMSO).

    • Prepare your experimental medium (e.g., cell culture medium with serum).

  • Incubation:

    • Spike the experimental medium with a known concentration of your compound.

    • Incubate the medium at the desired experimental temperature (e.g., 37°C).

  • Sampling:

    • Collect aliquots of the medium at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench any further degradation by adding a cold organic solvent (e.g., acetonitrile) and placing the samples on ice.

  • Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the concentration of the parent compound and its degradation products (e.g., MOG and NOG) at each time point.

  • Data Interpretation:

    • Plot the concentration of the parent compound versus time to determine its degradation rate and half-life in your experimental medium.

Visualizations

NOG_Degradation_Pathway cluster_media Extracellular/In Vitro Media DMOG Dimethyl-Oxalylglycine (DMOG) (Cell-Permeable Prodrug) MOG Monomethyl-Oxalylglycine (MOG) (Intermediate) DMOG->MOG Rapid De-esterification (t½ ≈ 0.61 min in blood) NOG This compound (NOG) (Active Inhibitor) MOG->NOG De-esterification (t½ ≈ 10 min in blood) NOG->Inhibition Enzyme 2-Oxoglutarate- Dependent Dioxygenases Inhibition->Enzyme

Caption: Degradation pathway of DMOG to the active inhibitor NOG.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., DMOG in DMSO) start->prep_stock spike Spike Medium with Compound prep_stock->spike prep_media Prepare Experimental Medium (e.g., Cell Culture Medium) prep_media->spike incubate Incubate at Experimental Temperature (e.g., 37°C) spike->incubate sample Collect Aliquots at Different Time Points incubate->sample quench Quench Degradation (e.g., with cold acetonitrile) sample->quench analyze Analyze by LC-MS quench->analyze interpret Determine Half-Life and Degradation Products analyze->interpret end End interpret->end

Caption: Workflow for assessing compound stability in experimental media.

References

Determining the optimal incubation time for N-Oxalylglycine treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for N-Oxalylglycine (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NOG)?

A1: this compound is a cell-permeable inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] Its primary targets include prolyl hydroxylase domain-containing proteins (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases.[3][4] By inhibiting PHDs, NOG prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the activation of hypoxia-responsive genes.[5][6]

Q2: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?

A2: this compound is the active inhibitor. Dimethyloxalylglycine (DMOG) is a cell-permeable ester prodrug of NOG.[4] Once inside the cell, DMOG is hydrolyzed to form NOG. For cell culture experiments, DMOG is often used to ensure efficient uptake and intracellular activity.

Q3: What is a typical starting concentration and incubation time for DMOG treatment to achieve HIF-1α stabilization?

A3: Based on published studies, a common starting point for DMOG concentration is in the range of 100 µM to 1 mM.[5][7][8] The incubation time can vary significantly depending on the cell type and the specific research question, ranging from a few hours to 96 hours.[7][8][9] For initial experiments, a 24-hour incubation is often a good starting point to observe HIF-1α stabilization.[5][8]

Q4: How long does it take to observe an effect on histone demethylation?

A4: The effect of NOG on histone demethylation can also be time-dependent. While significant inhibition of JMJD2A and JMJD2C activity by NOG (at 1 mM) has been shown in enzymatic assays, the time course in cellular assays for observing changes in histone methylation marks may vary.[3] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and the histone mark of interest.

Troubleshooting Guide

Issue 1: No or weak HIF-1α stabilization is observed after DMOG treatment.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: The optimal concentration of DMOG can be cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM) to determine the most effective concentration for your cells.[5]

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The kinetics of HIF-1α stabilization can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak time for HIF-1α accumulation in your specific cell model.[8]

  • Possible Cause 3: Reagent instability.

    • Solution: DMOG solutions, particularly in aqueous media, can be unstable. Prepare fresh stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture media for each experiment.[10] Store stock solutions at -20°C or -80°C as recommended by the supplier.

Issue 2: Cell toxicity or death is observed after DMOG treatment.

  • Possible Cause 1: High concentration of DMOG.

    • Solution: High concentrations of DMOG can be cytotoxic to some cell lines.[7] Reduce the concentration of DMOG used. It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTox) to determine the maximum non-toxic concentration for your specific cells over the desired incubation period.[7]

  • Possible Cause 2: Prolonged incubation time.

    • Solution: Long-term exposure to DMOG may induce cellular stress and death. Determine if a shorter incubation time is sufficient to achieve the desired biological effect. A time-course experiment can help identify the earliest time point at which the desired effect is observed.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Ensure consistency in cell density, passage number, and media composition between experiments. Changes in these parameters can affect cellular responses to DMOG.

  • Possible Cause 2: Freeze-thaw cycles of stock solutions.

    • Solution: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to maintain compound integrity.[3]

Data Presentation

Table 1: Summary of Experimental Conditions for DMOG Treatment

Cell TypeConcentrationIncubation TimeObserved EffectReference
Cortical Neurons50-500 µM24 hoursIncreased HIF-1α protein expression.[5]
Human Tendon Stem Cells0.01, 0.1, 1 mM96 hoursDose-dependent activation of HIF-1α.[7]
MCF-7 (Breast Cancer)1 mM10 hoursStabilization of HIF-1α.[8]
MCF-7 (Breast Cancer)1 mM24 hoursIncreased H3K9me3 levels.[8][11]
HEK293T1 mM24 hoursIncreased H3K9me3 levels.[8][11]
PC12 (Pheochromocytoma)0.1 mM24-96 hoursUpregulation of HIF-1α expression.[9]

Experimental Protocols

Protocol 1: Determination of Optimal DMOG Concentration for HIF-1α Stabilization

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • DMOG Preparation: Prepare a 100 mM stock solution of DMOG in sterile DMSO. From this, prepare a series of working solutions in complete cell culture medium to achieve final concentrations ranging from 50 µM to 1 mM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMOG. Include a vehicle control (DMSO) at the same final concentration as the highest DMOG treatment.

  • Incubation: Incubate the cells for a fixed time, for example, 24 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein extraction.

  • Western Blot Analysis: Perform Western blotting to detect the levels of HIF-1α. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Protocol 2: Time-Course Analysis of HIF-1α Stabilization

  • Cell Seeding: Plate cells as described in Protocol 1.

  • DMOG Preparation: Prepare a working solution of DMOG in complete cell culture medium at the optimal concentration determined from Protocol 1.

  • Treatment: Treat the cells with the DMOG-containing medium.

  • Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) post-treatment.

  • Analysis: Perform cell lysis and Western blot analysis for HIF-1α at each time point as described in Protocol 1.

Mandatory Visualization

HIF1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_treatment This compound Treatment HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation PHDs PHDs O2 O2 O2->PHDs aKG α-KG aKG->PHDs VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound PHDs_inhibited PHDs NOG->PHDs_inhibited Inhibition HIF1a_stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and target gene expression.

Experimental_Workflow cluster_analysis Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_dmog Prepare DMOG dilutions (and vehicle control) seed_cells->prepare_dmog treat_cells Treat Cells prepare_dmog->treat_cells incubate Incubate for Desired Time(s) treat_cells->incubate lysis Cell Lysis incubate->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot for HIF-1α protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for determining optimal this compound/DMOG incubation time.

References

Technical Support Center: Accounting for the Metabolic Effects of N-Oxalylglycine in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively account for the metabolic effects of N-Oxalylglycine (NOG) and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic effect of this compound (NOG)?

A1: this compound is a structural analog of α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[1][2] Its primary and most widely studied effect is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[1][3] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the subsequent activation of hypoxic signaling pathways, even under normoxic conditions.[4][5]

Q2: What is Dimethyloxalylglycine (DMOG) and why is it often used instead of NOG?

A2: DMOG is a cell-permeable ester prodrug of NOG.[5][6] NOG itself has poor cell membrane permeability.[5] Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, NOG.[5] Therefore, DMOG is commonly used in cell-based assays to achieve intracellular inhibition of α-KG-dependent dioxygenases.

Q3: What are the potential off-target metabolic effects of NOG/DMOG?

A3: While PHD inhibition is a primary effect, high intracellular concentrations of NOG can lead to off-target inhibition of other α-KG-dependent enzymes. These include:

  • Jumonji C (JmjC) domain-containing histone demethylases: Affecting epigenetic regulation.[2][3]

  • Isocitrate Dehydrogenase (IDH) and Glutamate Dehydrogenase (GDH): Key enzymes in the TCA cycle and amino acid metabolism.[6] Inhibition of these enzymes can lead to significant metabolic disruption and cytotoxicity, which may confound experimental results.[6]

Q4: How does the cellular uptake of NOG occur and why is it important?

A4: The uptake of NOG (derived from DMOG) into cells is mediated by the monocarboxylate transporter MCT2.[6][7] The expression level of MCT2 can vary significantly between cell types.[6] Cells with high MCT2 expression can accumulate millimolar concentrations of intracellular NOG, increasing the likelihood of off-target effects and cytotoxicity.[6] It is crucial to consider the MCT2 expression status of your experimental cell line.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak HIF-1α stabilization observed after DMOG treatment. 1. DMOG degradation: DMOG is unstable in cell culture media, with a half-life of about 10 minutes, converting to methyl-oxalylglycine (MOG).[6] 2. Suboptimal DMOG concentration: The effective concentration can vary between cell lines. 3. Incorrect sample preparation: HIF-1α is rapidly degraded under normoxic conditions.[8]1. Prepare fresh DMOG solutions for each experiment. Minimize the time between adding DMOG to the media and treating the cells. 2. Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM DMOG) to determine the optimal concentration for your cell type. 3. Lyse cells quickly on ice after treatment. Use a lysis buffer containing protease inhibitors and consider using a nuclear extraction protocol to enrich for stabilized HIF-1α.[8][9]
Significant cytotoxicity observed after DMOG treatment. 1. High intracellular NOG concentration: Due to high MCT2 expression in the cell line.[6] 2. Off-target effects: Inhibition of essential metabolic enzymes like IDH and GDH.[6] 3. Extended incubation time. 1. If possible, measure or check the literature for MCT2 expression in your cell line. Consider using a cell line with lower MCT2 expression. 2. Reduce the DMOG concentration or the incubation time. Even short-term exposure (e.g., 4-8 hours) can be sufficient to stabilize HIF-1α. 3. Perform a time-course experiment to find the shortest incubation time that yields the desired effect.
Inconsistent results between experiments. 1. Variability in DMOG activity: Due to degradation of stock solutions. 2. Cell passage number and confluency: These can affect cellular metabolism and drug response.1. Prepare fresh DMOG stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density for each experiment.
Observed metabolic changes are not consistent with HIF-1α activation. 1. Direct mitochondrial effects: DMOG/NOG can directly inhibit mitochondrial respiration, independent of HIF-1α.[10] 2. Alterations in the TCA cycle: Inhibition of IDH and GDH can disrupt the TCA cycle.[6]1. Consider using HIF-1α knockdown (siRNA) or knockout cells as a control to distinguish between HIF-1α-dependent and -independent effects. 2. Perform metabolomic analysis to assess the impact on the TCA cycle and other metabolic pathways. Compare the metabolic profile of DMOG-treated cells with that of cells exposed to true hypoxia.[5]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Various Dioxygenases

Target EnzymeIC₅₀ (µM)Reference(s)
Prolyl Hydroxylase Domain 1 (PHD1)2.1[1][2][3]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[1][2][3]
JMJD2A (Histone Demethylase)250[2][3]
JMJD2C (Histone Demethylase)500[2][3]
JMJD2E (Histone Demethylase)24[2][3]

Table 2: Solubility and Stability of this compound and Dimethyloxalylglycine

CompoundSolventSolubilityStability NotesReference(s)
This compoundPBS (pH 7.2)~10 mg/mLAqueous solutions are not recommended for storage for more than one day.[11]
This compoundDMSO~10 mg/mL[11]
This compoundEthanol~10 mg/mL[11]
DimethyloxalylglycineWaterup to 100 mMSolutions are unstable and should be prepared fresh.[4][12]
DimethyloxalylglycineDMSOup to 100 mM[12]

Experimental Protocols

Protocol 1: Western Blot Analysis of HIF-1α Stabilization

Objective: To detect the stabilization of HIF-1α in cells treated with DMOG.

Materials:

  • Cell culture medium

  • DMOG (prepare fresh stock solution, e.g., 100 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or nuclear extraction kit) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin, Lamin B1 for nuclear extracts)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the desired concentration of DMOG (e.g., 1 mM) for the desired time (e.g., 4-8 hours). Include a vehicle-treated control.

  • After treatment, immediately place the culture dish on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold lysis buffer. For nuclear enrichment, follow the manufacturer's protocol for the nuclear extraction kit.[9]

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (or nuclear extract) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT or MTS)

Objective: To assess the cytotoxic effects of DMOG on cells.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • DMOG

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DMOG in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DMOG (and a vehicle control).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

cluster_0 Normoxia cluster_1 NOG/DMOG Treatment a_kg α-Ketoglutarate phd PHD a_kg->phd o2 O₂ o2->phd hif1a HIF-1α phd->hif1a Hydroxylation vhl VHL hif1a->vhl proteasome Proteasome vhl->proteasome degradation Degradation proteasome->degradation nog NOG phd2 PHD nog->phd2 Inhibition hif1a_s HIF-1α (Stabilized) nucleus Nucleus hif1a_s->nucleus hif1b HIF-1β hif1b->nucleus hre HRE nucleus->hre Dimerization & Binding gene_exp Gene Expression (e.g., VEGF, GLUT1) hre->gene_exp

Figure 1. Signaling pathway of HIF-1α regulation by NOG/DMOG.

start Start Experiment seed_cells Seed cells in 96-well plate start->seed_cells dmog_treat Treat with DMOG (Dose-response) seed_cells->dmog_treat incubate Incubate for defined period dmog_treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent read_plate Measure absorbance add_reagent->read_plate analyze Analyze data and determine IC₅₀ read_plate->analyze end End analyze->end

Figure 2. Experimental workflow for assessing DMOG cytotoxicity.

cluster_On_target On-Target Effects cluster_Off_target Potential Off-Target Effects dmog DMOG (Prodrug) nog NOG (Active) dmog->nog Esterase Conversion phd PHD Inhibition nog->phd nog2 NOG (High Conc.) hif HIF-1α Stabilization phd->hif hypoxic_response Hypoxic Response hif->hypoxic_response jmjc JmjC Demethylase Inhibition nog2->jmjc tca_enzymes TCA Cycle Enzyme Inhibition (IDH, GDH) nog2->tca_enzymes epigenetic_alt Epigenetic Alterations jmjc->epigenetic_alt metabolic_disrupt Metabolic Disruption & Cytotoxicity tca_enzymes->metabolic_disrupt

Figure 3. On-target vs. potential off-target effects of DMOG/NOG.

References

Validation & Comparative

A Comparative Guide to N-Oxalylglycine and Other Inhibitors of α-Ketoglutarate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Oxalylglycine (NOG) and other prominent inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases. This diverse enzyme superfamily plays a critical role in various physiological processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis, making their inhibitors valuable tools for research and potential therapeutic agents.

Introduction to α-Ketoglutarate-Dependent Enzyme Inhibitors

α-KG-dependent dioxygenases utilize α-KG and molecular oxygen as co-substrates to catalyze a wide range of oxidative reactions. This compound, a structural analog of α-KG, acts as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the natural co-substrate.[1][2] This guide focuses on comparing NOG with other well-characterized inhibitors, including the broad-spectrum inhibitor IOX1 and a class of more specific inhibitors targeting the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), such as Vadadustat, Roxadustat, and Daprodustat.

Mechanism of Action

This compound and the other compounds discussed here primarily function as competitive inhibitors of α-ketoglutarate.[1] By mimicking the structure of α-KG, they occupy the co-substrate binding site on the enzyme, preventing the catalytic cycle from proceeding. The HIF prolyl hydroxylase inhibitors (HIF-PHIs) like Vadadustat, Roxadustat, and Daprodustat are designed to specifically target the PHD enzymes, leading to the stabilization of HIF-α subunits.[3][4] This mimics a hypoxic state and stimulates erythropoiesis, making them effective treatments for anemia associated with chronic kidney disease.[5][6][7] IOX1 is a broad-spectrum inhibitor that affects a wider range of 2-oxoglutarate-dependent oxygenases, including both histone demethylases and HIF hydroxylases.[8][9]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors against various α-ketoglutarate-dependent enzymes. It is important to note that these values are compiled from different studies and assay methods, which can influence the apparent potency. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Inhibitor Potency (IC50) against HIF Prolyl Hydroxylases (PHDs) and Factor Inhibiting HIF (FIH)

InhibitorPHD1 (IC50)PHD2 (IC50)PHD3 (IC50)FIH (IC50)Assay Method
This compound 2.1 µM[10]5.6 µM[11][10]--Not Specified
IOX1 -14.3 µM[12]-20.5 µM[12]MALDI-TOF MS
Vadadustat -215.1 nM[13]->100 µM[14]Fluorescence Polarization
Roxadustat 1.4 µM[7]591 nM / 1.26 µM[7] / 120.8 nM[13]1.32 µM[7]>100 µM[14]Fluorescence Polarization / Not Specified
Daprodustat 3.5 nM[15][16]22.2 nM[15][16]2.2 nM[15] / 5.5 nM[16]>9800 nM[15]Not Specified

Table 2: Inhibitor Potency (IC50) against Jumonji Domain-Containing Histone Demethylases (KDMs)

InhibitorKDM4A (JMJD2A) (IC50)KDM4C (JMJD2C) (IC50)KDM4E (JMJD2E) (IC50)Other KDMs (IC50)Assay Method
This compound 250 µM[11][17]500 µM[11][17]24 µM[11][17]-Not Specified
IOX1 0.6 µM[18] / 1.7 µM[12] / 0.2 µM0.6 µM[8]2.3 µM[8]KDM3A: 0.1 µM[8][18], KDM2A: 1.8 µM[8], KDM6B: 1.4 µM[8]Not Specified / MALDI-TOF MS / Not Specified
Vadadustat -----
Roxadustat >100 µM[7]>100 µM[7]-KDM5A, KDM5B, KDM5D, KDM6B: >100 µM[7]Not Specified
Daprodustat -----

Experimental Protocols

JMJD2A Histone Demethylase Activity Assay (AlphaLISA)

This protocol is adapted from a standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method for measuring JMJD2A activity.[19]

Materials:

  • JMJD2A enzyme

  • Biotinylated histone H3 (21-44, K36me3) peptide substrate

  • α-Ketoglutarate (2OG)

  • Ferrous ammonium sulfate (Fe(II))

  • L-Ascorbic acid

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20

  • Anti-di-methyl-Histone H3 Lysine 36 (H3K36me2) AlphaLISA Acceptor beads

  • Streptavidin Donor beads

  • White opaque 384-well microplate

Procedure:

  • Prepare a reaction mixture containing JMJD2A enzyme, 2OG, Fe(II), and ascorbate in Assay Buffer.

  • Add the inhibitor to be tested at various concentrations to the wells of the microplate.

  • Initiate the demethylase reaction by adding the biotinylated H3K36me3 peptide substrate to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads (coated with an antibody specific for the demethylated product) and Streptavidin Donor beads (which bind to the biotinylated peptide).

  • Incubate the plate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product formed.

HIF Prolyl Hydroxylase (PHD2) Enzymatic Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of PHD2.[13]

Materials:

  • Recombinant human PHD2

  • Fluorescein-labeled HIF-1α peptide substrate

  • α-Ketoglutarate (2OG)

  • Ferrous sulfate (Fe(II))

  • L-Ascorbic acid

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

  • Black, low-volume 384-well microplate

Procedure:

  • Prepare a solution of PHD2, 2OG, Fe(II), and ascorbate in Assay Buffer.

  • Add the inhibitor to be tested at various concentrations to the wells of the microplate.

  • Add the PHD2 enzyme mixture to the wells.

  • Initiate the reaction by adding the fluorescein-labeled HIF-1α peptide substrate.

  • Incubate the plate at room temperature.

  • Measure the fluorescence polarization of each well using a suitable plate reader. The binding of the peptide substrate to the larger enzyme results in a higher polarization value. Inhibition of the enzyme-substrate interaction by the inhibitor leads to a decrease in fluorescence polarization.

Signaling Pathway and Experimental Workflow Diagrams

HIF_Prolyl_Hydroxylase_Pathway cluster_nucleus Nucleus Normoxia Normoxia PHD_active PHD (active) Normoxia->PHD_active O2, Fe2+ α-KG Hypoxia Hypoxia PHD_inactive PHD (inactive) Hypoxia->PHD_inactive HIF_alpha_stable HIF-α (stable) Hypoxia->HIF_alpha_stable HIF_alpha_OH HIF-α-OH PHD_active->HIF_alpha_OH Hydroxylation HIF_alpha HIF-α HIF_alpha->HIF_alpha_OH HIF_alpha->HIF_alpha_stable VHL VHL HIF_alpha_OH->VHL Degradation Degradation Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF_complex HIF Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex HRE HRE HIF_complex->HRE Nucleus Nucleus Gene_expression Target Gene Expression (e.g., EPO) HRE->Gene_expression Inhibitor HIF-PHI (e.g., Vadadustat) Inhibitor->PHD_active Inhibition

Caption: HIF Prolyl Hydroxylase Signaling Pathway.

Jumonji_Demethylase_Workflow start Start prepare_reagents Prepare Reagents: - JMJD Enzyme - Histone Peptide Substrate - α-KG, Fe(II), Ascorbate start->prepare_reagents add_inhibitor Add Inhibitor (e.g., this compound, IOX1) prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction add_inhibitor->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection of Demethylated Product (e.g., MS, Antibody) stop_reaction->detection analyze_data Data Analysis (IC50 determination) detection->analyze_data end End analyze_data->end

Caption: Experimental Workflow for JMJD Inhibition Assay.

Conclusion

This compound serves as a valuable, broad-spectrum research tool for studying α-ketoglutarate-dependent enzymes. Its structural similarity to α-KG allows it to inhibit a wide range of these enzymes, albeit with varying potency. In contrast, inhibitors like Vadadustat, Roxadustat, and Daprodustat have been developed for high potency and selectivity towards the HIF prolyl hydroxylases, leading to their clinical application in treating anemia. IOX1 offers a middle ground as a potent, cell-permeable, broad-spectrum inhibitor. The choice of inhibitor will ultimately depend on the specific research question, whether it requires broad inhibition of the enzyme class or targeted inhibition of a specific member. The provided data and protocols offer a foundation for researchers to make informed decisions in their experimental design.

References

N-Oxalylglycine's Interaction with Metabolic Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a widely utilized small molecule in biomedical research, primarily recognized for its role as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases. Its structural similarity to 2-oxoglutarate allows it to bind to the active site of these enzymes, thereby modulating their activity. This guide provides a comparative analysis of this compound's cross-reactivity with various metabolic enzymes, supported by experimental data, detailed protocols, and pathway visualizations to aid in its effective application in research and drug development.

Quantitative Comparison of this compound Inhibition

This compound exhibits inhibitory activity against a range of 2-oxoglutarate-dependent dioxygenases, with varying potencies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NOG for several key enzymes.

Enzyme FamilyTarget EnzymeThis compound IC50 (µM)Reference
Jumonji Domain-Containing (JMJD) Histone Demethylases JMJD2A250[1]
JMJD2C500[1]
JMJD2E24[1]
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases PHD12.1[1]
PHD25.6[1]

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound functions as a structural analog of 2-oxoglutarate (2OG), a key co-substrate for a large family of non-heme iron-containing dioxygenases. These enzymes play critical roles in various cellular processes, including histone demethylation and the hypoxic response. NOG competitively binds to the 2OG binding site within the enzyme's catalytic domain, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. This inhibition is crucial for its function in stabilizing Hypoxia-Inducible Factor (HIF) and altering histone methylation patterns.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway and this compound's Role

A primary application of this compound is in the study of the cellular response to hypoxia, which is mediated by the HIF transcription factors. Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. This compound inhibits PHDs, preventing HIF-α hydroxylation and degradation. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or NOG Treatment HIFa_normoxia HIF-α HIFa_OH Hydroxylated HIF-α HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL E3 Ligase HIFa_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIFa_hypoxia HIF-α (Stabilized) HIF_complex HIF-α/HIF-β Dimer HIFa_hypoxia->HIF_complex HIFb HIF-β (ARNT) HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes NOG This compound NOG->PHD Inhibits

Caption: HIF signaling pathway under normoxia and hypoxia/NOG treatment.

Experimental Protocols

JMJD2A Inhibition Assay using MALDI-TOF Mass Spectrometry

This protocol outlines a method to assess the inhibitory effect of this compound on the histone demethylase JMJD2A.

Materials:

  • Recombinant human JMJD2A

  • H3K9me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA)

  • This compound

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • HEPES buffer (50 mM, pH 7.5)

  • Methanol (for quenching)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), recombinant JMJD2A (e.g., 1 µM), H3K9me3 peptide substrate (e.g., 10 µM), 2OG (e.g., 50 µM), ascorbate (e.g., 100 µM), and (NH4)2Fe(SO4)2 (e.g., 10 µM).

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Add the this compound dilutions to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quench the reaction by adding an equal volume of methanol.

  • Spot the quenched reaction mixture onto a MALDI plate with CHCA matrix.

  • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

  • Determine the extent of demethylation by monitoring the mass shift of the peptide substrate (a decrease of 14 Da per methyl group removed).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay using ELISA

This protocol describes an ELISA-based method to measure the inhibition of PHD activity by this compound.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate containing the hydroxylation site (e.g., biotinylated-DLDLEMLAPYIPMDDDFQL)

  • This compound

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • FeCl2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Streptavidin-coated 96-well plates

  • Anti-hydroxy-HIF-1α antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated HIF-1α peptide substrate and wash to remove unbound peptide.

  • Prepare a reaction mixture containing assay buffer, recombinant PHD enzyme, 2OG, ascorbate, and FeCl2.

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions to the wells, followed by the reaction mixture. Include a control with no inhibitor.

  • Incubate the plate at 37°C to allow the hydroxylation reaction to occur.

  • Wash the plate to remove the reaction components.

  • Add the anti-hydroxy-HIF-1α antibody and incubate to allow binding to the hydroxylated peptide.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate to allow binding.

  • Wash the plate and add the TMB substrate. A blue color will develop.

  • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Comparison with Alternative Inhibitors

While this compound is a broad-spectrum inhibitor of 2OG-dependent dioxygenases, other small molecules have been developed with varying degrees of selectivity and potency.

  • Pyridine-2,4-dicarboxylate (2,4-PDCA): Another broad-spectrum inhibitor that competes with 2OG. It has been shown to inhibit various 2OG oxygenases, including PHDs and some JMJD histone demethylases.[1]

  • Dimethyloxalylglycine (DMOG): A cell-permeable ester derivative of NOG. Once inside the cell, it is hydrolyzed to NOG, making it an effective tool for in-cell and in-vivo studies.

  • Selective PHD Inhibitors (e.g., Vadadustat, Roxadustat): A number of more selective PHD inhibitors have been developed and are in clinical trials or approved for the treatment of anemia associated with chronic kidney disease. These compounds offer higher specificity for PHDs over other 2OG-dependent dioxygenases.[1]

  • Selective JMJD Inhibitors: Efforts are ongoing to develop selective inhibitors for specific JMJD family members due to their roles in cancer and other diseases. These compounds often have distinct chemical scaffolds compared to NOG.

The choice of inhibitor will depend on the specific research question, the desired level of selectivity, and the experimental system (in vitro, in-cell, or in-vivo).

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing inhibitors of 2-oxoglutarate-dependent dioxygenases.

Caption: A general workflow for inhibitor screening and validation.

Conclusion

This compound is a valuable research tool for studying the function of 2-oxoglutarate-dependent dioxygenases. Its broad-spectrum inhibitory activity makes it particularly useful for investigating cellular processes regulated by this enzyme family, such as the hypoxic response and histone demethylation. However, for studies requiring high selectivity, the use of more specific inhibitors should be considered. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the effective design and interpretation of their experiments involving this compound and related compounds.

References

N-Oxalylglycine: A Comparative Analysis of its Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Oxalylglycine's Performance with Supporting Experimental Data.

This compound (NOG), a cell-permeable analog of α-ketoglutarate, has emerged as a significant tool in cancer research. Its primary mechanism of action involves the competitive inhibition of α-ketoglutarate-dependent dioxygenases, a broad family of enzymes that play critical roles in cellular signaling and metabolism. This guide provides a comparative analysis of the effects of this compound and its widely used pro-drug, Dimethyl-oxalylglycine (DMOG), across various cancer cell lines, supported by experimental data and detailed protocols.

Mechanism of Action: HIF-1α Stabilization

This compound's most well-characterized effect in cancer cells is the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. NOG, by inhibiting PHDs, prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, cell survival, and metastasis.

Comparative Effects of this compound on Cancer Cell Viability

The cytotoxic and anti-proliferative effects of this compound and its pro-drug DMOG can vary significantly among different cancer cell lines. This variability is influenced by several factors, including the expression levels of the monocarboxylate transporter MCT2, which is involved in the uptake of DMOG's active form, methyl-oxalylglycine (MOG).[1]

Below is a summary of the available quantitative data on the effects of NOG and DMOG on the viability of various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineCancer TypeCompoundIC50 (µM)Reference
SRNot SpecifiedDMOG4.58[2]
LB996-RCCRenal Cell CarcinomaDMOG5.69[2]
LOUCYNot SpecifiedDMOG10.35[2]

Qualitative Observations:

  • LN229 (Glioblastoma), MCF7 (Breast Cancer), SN12C (Kidney Cancer): Treatment with DMOG has been shown to attenuate cell mass accumulation in these cell lines.[1]

  • HCC1569 (Breast Cancer): The cytotoxic effects of MOG (the active form of DMOG) were significantly higher in cells engineered to express the MCT2 transporter, leading to increased apoptosis.[1] This highlights the importance of transporter expression in determining cellular sensitivity.

  • U937 and HL-60 (Leukemia): DMOG treatment in these cell lines leads to decreased cell growth.[3]

  • SGC-7901 and AGS (Gastric Cancer): DMOG (at 300µM) has been shown to stabilize HIF-1α in these cell lines.[4]

  • PC12 (Pheochromocytoma): DMOG treatment at concentrations of 1 mM and 2 mM resulted in the stabilization of HIF-1α.[5] In another study, DMOG inhibited oxygen consumption in PC12 and HCT116 (colon cancer) cells.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its effects.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_nog Hypoxia or this compound O2 Oxygen PHD Prolyl Hydroxylases (PHDs) O2->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binds Degradation Degradation Proteasome Proteasome VHL->Proteasome Targets for Proteasome->Degradation NOG This compound NOG->PHD Inhibits HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes Activates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Metabolic Adaptation Target_Genes->Metabolism Survival Cell Survival Target_Genes->Survival

Caption: this compound inhibits PHDs, stabilizing HIF-1α and promoting downstream target gene transcription.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound/DMOG start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis protein Protein Extraction treatment->protein analysis Data Analysis and Comparison viability->analysis apoptosis->analysis western Western Blot for HIF-1α protein->western western->analysis

Caption: A typical workflow for evaluating the effects of this compound on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound or DMOG stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or DMOG and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating with this compound or DMOG for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot for HIF-1α Stabilization

This protocol is used to detect the levels of HIF-1α protein in cell lysates to confirm its stabilization following treatment with this compound or DMOG.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or DMOG for the desired time to induce HIF-1α stabilization. It is crucial to process samples quickly after treatment as HIF-1α has a short half-life in the presence of oxygen.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

In Vivo Validation of N-Oxalylglycine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases, a broad class of enzymes that play critical roles in various cellular processes, including hypoxia sensing and epigenetic regulation. By competitively inhibiting these enzymes, NOG has demonstrated significant therapeutic potential in preclinical studies. However, its direct in vivo applications have been limited, leading to the widespread use of its cell-permeable prodrug, dimethyloxalylglycine (DMOG), for in vivo validation of the therapeutic concept. This guide provides a comprehensive comparison of the in vivo experimental data supporting the therapeutic potential of inhibiting α-KG dependent dioxygenases, primarily through studies involving DMOG.

Mechanism of Action: HIF-1α Stabilization and Beyond

This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, NOG stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival. This pathway is a key therapeutic target for ischemic conditions and tissue injury.

Beyond HIF-1α stabilization, NOG also inhibits other α-KG dependent dioxygenases, such as the Jumonji C (JmjC) domain-containing histone demethylases, implicating it in the epigenetic regulation of gene expression and presenting potential applications in cancer therapy.[1][2]

From this compound to Dimethyloxalylglycine for In Vivo Studies

While NOG is a powerful tool for in vitro studies, its clinical translation is hampered by poor cell permeability. To overcome this, the cell-permeable ester derivative, dimethyloxalylglycine (DMOG), is extensively used in animal models.[3] Once inside the cell, DMOG is rapidly hydrolyzed to release the active inhibitor, NOG. Therefore, the in vivo studies utilizing DMOG serve as a crucial validation of the therapeutic strategy of targeting α-KG dependent dioxygenases with NOG.

Comparative In Vivo Efficacy of DMOG in Disease Models

The therapeutic potential of inhibiting α-KG dependent dioxygenases has been explored in vivo using DMOG in various disease models, primarily focusing on its neuroprotective effects.

Ischemic Stroke

In rodent models of ischemic stroke, DMOG administration has been shown to reduce infarct volume and improve neurological outcomes.[4][5][6][7]

Animal Model Dosage and Administration Key Findings Reference
Rat (pMCAO)40 mg/kg, i.p. (pre- and post-treatment)Significantly reduced infarct volumes and improved behavioral outcomes. Increased VEGF and eNOS expression.[4][5]
Rat (tMCAO)40 mg/kg, i.p. (post-treatment)Significantly reduced infarct volumes, improved behavior, and enhanced regional cerebral blood flow.[4][5]
Mouse (dMCAO)50 mg/kg, i.p. (30 or 60 min post-occlusion)Reduced ischemic infarct volume, decreased caspase-3 activation, and improved behavioral deficits. Neuroprotection was dependent on HIF-1α.[6][8]
Traumatic Brain Injury (TBI)

DMOG has demonstrated neuroprotective effects in a mouse model of TBI, promoting angiogenesis and improving cognitive function.[9]

Animal Model Dosage and Administration Key Findings Reference
Mouse (TBI)20 mg/kg, i.p. (daily for 22 days)Sustained increase in VEGF, stimulated angiogenesis, reduced lesion volume, and improved cognitive function.[9]
Spinal Cord Injury (SCI)

In a rat model of SCI, DMOG treatment promoted functional recovery by inhibiting apoptosis and enhancing axonal regeneration.[10]

Animal Model Dosage and Administration Key Findings Reference
Rat (SCI)Not specified in abstractIncreased HIF-1α expression, decreased apoptotic proteins, enhanced axonal regeneration, and improved functional recovery.[10]
Steroid-Associated Osteonecrosis of the Femoral Head (SONFH)

DMOG has shown promise in a rat model of SONFH by improving the function of endothelial progenitor cells and promoting angiogenesis and osteogenesis.[11]

Animal Model Dosage and Administration Key Findings Reference
Rat (SONFH)Not specified in abstractAlleviated glucocorticoid-induced osteonecrosis, promoted angiogenesis and osteogenesis in the femoral head.[11]

Experimental Protocols

Ischemic Stroke Model (Mouse dMCAO)
  • Animal Model : Adult male C57BL/6 mice.

  • Surgical Procedure : Distal occlusion of the middle cerebral artery (MCA) is performed by electrocoagulation.

  • Drug Administration : DMOG (50 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 30 or 60 minutes after the onset of ischemia.[6]

  • Outcome Measures :

    • Infarct Volume : Measured at 24 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Behavioral Deficits : Assessed using a battery of motor and sensory tests.

    • Western Blot Analysis : To quantify the expression of HIF-1α and downstream target genes (e.g., VEGF, EPO) in the peri-infarct cortex.[6][8]

    • Immunohistochemistry : To assess for markers of apoptosis (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflows

HIF1a_Stabilization_by_NOG cluster_0 Normoxia cluster_1 Hypoxia / NOG Treatment PHD PHD HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound (NOG) PHD_inhibited PHD NOG->PHD_inhibited HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation ARE Antioxidant Response Element Gene_Expression Gene Expression (VEGF, EPO, etc.) ARE->Gene_Expression

Caption: HIF-1α stabilization by this compound.

Experimental_Workflow_Stroke_Model cluster_animal_model Animal Model cluster_procedure Procedure cluster_treatment Treatment cluster_outcome Outcome Assessment Animal Rodent (Mouse/Rat) MCAO Middle Cerebral Artery Occlusion (pMCAO, tMCAO, or dMCAO) Animal->MCAO DMOG_Admin DMOG Administration (i.p.) MCAO->DMOG_Admin Vehicle_Admin Vehicle Administration (Control) MCAO->Vehicle_Admin Infarct_Volume Infarct Volume (TTC Staining) DMOG_Admin->Infarct_Volume Behavioral_Tests Behavioral Tests DMOG_Admin->Behavioral_Tests Molecular_Analysis Molecular Analysis (Western Blot, IHC) DMOG_Admin->Molecular_Analysis Vehicle_Admin->Infarct_Volume Vehicle_Admin->Behavioral_Tests Vehicle_Admin->Molecular_Analysis

Caption: Workflow for in vivo stroke model experiments.

References

N-Oxalylglycine and its Analogs: A Comparative Review of their Impact on Hypoxia-Inducible Factor Signaling and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) and its widely used cell-permeable derivative, dimethyloxalylglycine (DMOG), have emerged as critical tools in the study of cellular responses to hypoxia. By acting as competitive inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases, these molecules play a pivotal role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of oxygen homeostasis. This review synthesizes findings from various studies, presenting a comparative analysis of their effects on different enzymatic targets, their efficacy in preclinical models, and the experimental approaches used to elucidate their mechanisms of action.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits a broad spectrum of inhibitory activity against 2OG-dependent enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NOG against key prolyl hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), providing a quantitative basis for comparing its potency across different enzyme families.

Enzyme TargetIC50 (µM)Reference
Prolyl Hydroxylase Domain 1 (PHD1)2.1[1][2][3]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[1][2][3]
Jumonji Domain-Containing Protein 2A (JMJD2A)250[1][2]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[1][2]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[1][2]

In Vivo Efficacy of Dimethyloxalylglycine (DMOG): A Comparative Overview

The neuroprotective and therapeutic potential of DMOG has been investigated in various preclinical models. This section provides a comparative summary of the dose-dependent effects of DMOG in rodent models of cerebral ischemia and spinal cord injury.

Neuroprotection in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
Treatment GroupInfarct Volume Reduction (vs. Vehicle)HIF-1α Protein Levels (Normalized Immunoreactivity)Reference
40 mg/kg DMOGSignificant reduction291 ± 36[4]
200 mg/kg DMOGSignificant reduction370 ± 26[4]
Functional Recovery in a Rat Model of Spinal Cord Injury (SCI)

Studies have shown that DMOG treatment significantly increases the expression of HIF-1α, leading to decreased apoptosis and enhanced axonal regeneration, which contributes to improved functional recovery after SCI.[5]

Key Signaling Pathways Modulated by this compound

The primary mechanism of action of NOG and DMOG involves the stabilization of HIF-1α. This is achieved through the inhibition of prolyl hydroxylases (PHDs), which under normoxic conditions, hydroxylate HIF-1α, targeting it for proteasomal degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOG This compound PHDs Prolyl Hydroxylases (PHD1, PHD2) NOG->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates (Normoxia) HIF1a_OH Hydroxylated HIF-1α nucleus_HIF1a HIF-1α HIF1a->nucleus_HIF1a Translocates (Stabilized) VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF1a_OH->VHL Binds HIF1_complex HIF-1 Complex nucleus_HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes Target Genes (VEGF, EPO, etc.) HRE->Target_Genes Activates Transcription

Caption: HIF-1α Signaling Pathway Modulation by this compound.

Beyond the canonical HIF pathway, studies have indicated that NOG can influence other signaling networks. For instance, the metabolic effects of NOG have been shown to be uncoupled from its PHD inhibitory activity, particularly in the context of mTORC1 signaling.[6]

Experimental Methodologies: A Guide for Researchers

The following sections detail the experimental protocols employed in key studies investigating the effects of DMOG.

In Vivo Neuroprotection Study in a Rat Model of Cerebral Ischemia
  • Animal Model: Adult male Wistar rats (250 g ± 10%).

  • Induction of Ischemia: Permanent middle cerebral artery occlusion (pMCAO).

  • Treatment Protocol:

    • Animals were randomly assigned to receive intraperitoneal (i.p.) injections of either vehicle (saline), 40 mg/kg DMOG, or 200 mg/kg DMOG.

    • Injections were administered at 0, 8, and 16 hours prior to pMCAO, with a final dose given 4 hours post-occlusion.

  • Outcome Measures:

    • Infarct volume was assessed using magnetic resonance imaging (MRI).

    • HIF-1α protein levels in the brain were quantified by Western blotting.

    • Expression of HIF-1 target genes (VEGF and eNOS) was measured by RT-PCR and Western blotting.[4]

Experimental_Workflow_pMCAO cluster_pre_treatment Pre-Treatment Phase cluster_ischemia Ischemia and Post-Treatment cluster_analysis Outcome Analysis rand Randomization of Wistar Rats inj1 Injection 1 (0h) Vehicle, 40 or 200 mg/kg DMOG rand->inj1 inj2 Injection 2 (8h) inj1->inj2 inj3 Injection 3 (16h) inj2->inj3 pMCAO pMCAO Procedure (20h) inj3->pMCAO inj4 Injection 4 (24h) pMCAO->inj4 MRI MRI for Infarct Volume inj4->MRI WB Western Blot for HIF-1α, VEGF, eNOS inj4->WB RTPCR RT-PCR for VEGF, eNOS mRNA inj4->RTPCR

Caption: Experimental Workflow for DMOG in a Rat pMCAO Model.
In Vitro HIF-1α Stabilization and VEGF Secretion Assay

  • Cell Lines: Adipose tissue-derived stem cells (ASCs) and human umbilical vein endothelial cells (HUVECs).

  • Treatment Protocol:

    • ASCs were treated with single or repeated doses of 100 µM and 500 µM of soluble DMOG.

  • Outcome Measures:

    • Cell viability was assessed.

    • Vascular Endothelial Growth Factor (VEGF) secretion into the cell culture supernatant was quantified using ELISA.

    • Endothelial tube formation by HUVEC-ASC co-cultures was evaluated in a fibrin-based assay.[7]

Concluding Remarks

This compound and its derivatives are invaluable pharmacological tools for probing the intricate mechanisms of cellular oxygen sensing and response. The comparative data presented in this review highlight the dose-dependent and context-specific effects of these compounds. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers aiming to design and interpret studies in this dynamic field. Future investigations should focus on developing more selective inhibitors for specific 2OG-dependent enzymes to dissect their individual roles in health and disease, paving the way for novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of N-Oxalylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of N-Oxalylglycine, a compound commonly used in research and development.

This compound is classified as harmful if swallowed and its full toxicological properties have not been completely investigated.[1] Therefore, adherence to strict disposal protocols is essential to mitigate potential risks to personnel and the environment. This document outlines the necessary personal protective equipment, spill management, and approved disposal methods in accordance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2]
Hand Protection Impermeable and chemical-resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if workplace conditions warrant its use.[1] All respiratory protection programs must comply with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately shut off any potential sources of ignition in the vicinity.

  • Ensure Proper Ventilation: Ventilate the area of the spill to disperse any airborne particles.

  • Contain the Spill: Carefully use a shovel or other appropriate tool to collect the spilled material.

  • Transfer to Waste Container: Place the collected this compound into a designated and clearly labeled waste disposal container.

  • Decontaminate the Area: Thoroughly rinse the contaminated surface with copious amounts of water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Approved Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility. It is imperative that disposal practices adhere to all federal, state, and local environmental regulations.[1][2]

Experimental Protocol for Preparing this compound for Incineration:

  • Solubilization: Dissolve or mix the this compound waste with a suitable combustible solvent.

  • Packaging: Place the resulting mixture in a sealed, properly labeled container suitable for chemical incineration.

  • Incineration: The packaged waste must be transported to a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.

Important Considerations:

  • Do Not Dispose in Drains: this compound should not be disposed of down the drain or released into the environment.[2]

  • Regulatory Compliance: All disposal activities must be in full compliance with the regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_detected Spill Detected start->spill_detected fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve in Combustible Solvent fume_hood->dissolve containerize Seal in Labeled Hazardous Waste Container dissolve->containerize incinerate Transfer to Licensed Facility for Chemical Incineration containerize->incinerate end End: Disposal Complete incinerate->end isolate_spill Isolate Area & Remove Ignition Sources spill_detected->isolate_spill contain_spill Contain Spill with Inert Absorbent isolate_spill->contain_spill collect_waste Collect & Place in Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->containerize

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Oxalylglycine, a compound widely used as an inhibitor of α-ketoglutarate-dependent enzymes. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1][2] While it is generally not considered irritating to the skin, appropriate PPE should always be worn to prevent contact. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[3]

Recommended Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following PPE is recommended when handling this compound.

Situation Required PPE
Routine Handling (weighing, preparing solutions) Lab coat, splash goggles, and nitrile gloves.[3]
Risk of Aerosolization or Dust Generation Approved fume hood, respiratory protection (NIOSH/MSHA or European Standard EN 149 approved respirator).[3][4]
Spill Cleanup Chemical-resistant gloves, splash goggles or face shield, lab coat, and respiratory protection as needed.
Fire Emergency Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3][4]
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (5262-39-5) on the label match the order.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[4]

  • For long-term stability, it is recommended to store the compound at -20°C.[3][5]

  • Keep away from strong oxidizing agents.[4]

3. Preparation of Solutions:

  • All handling of the solid compound should be conducted in an approved fume hood to avoid inhalation of dust.[3]

  • This compound is soluble in organic solvents such as ethanol and DMSO, and in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/ml.[5]

  • When dissolving, purge the solvent of choice with an inert gas.[5]

  • Aqueous solutions are not recommended for storage for more than one day.[5]

4. Handling:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not ingest or inhale the compound.[5]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3][4]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3][4]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Call a poison center or doctor if you feel unwell.[3][4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3][4]

Spill Response:

  • Ensure adequate ventilation and shut off all sources of ignition.[3]

  • Wear appropriate personal protective equipment.[4]

  • For small spills, use a shovel to put the material into a convenient waste disposal container.[3]

  • Finish cleaning by rinsing any contaminated surfaces with copious amounts of water.[3]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

  • Do not empty into drains.[4]

  • Contaminated materials, such as gloves and lab coats, should be disposed of as chemical waste.

Visual Workflow and Emergency Protocols

To further clarify the handling procedures and emergency responses, the following diagrams provide a step-by-step visual guide.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Weigh Weigh in Fume Hood Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Dispose_Waste Dispose of Chemical Waste Prepare->Dispose_Waste Dispose_Contaminated Dispose of Contaminated PPE Dispose_Waste->Dispose_Contaminated

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Emergency_Response_Plan cluster_spill Spill cluster_exposure Personal Exposure Emergency Emergency Event Evacuate_Spill Evacuate Area Emergency->Evacuate_Spill Remove_Contaminated Remove Contaminated Clothing Emergency->Remove_Contaminated Ventilate Ensure Ventilation Evacuate_Spill->Ventilate Wear_PPE_Spill Wear Spill PPE Ventilate->Wear_PPE_Spill Contain_Spill Contain Spill Wear_PPE_Spill->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Spill Dispose of Waste Clean_Up->Dispose_Spill Flush_Area Flush Affected Area Remove_Contaminated->Flush_Area Seek_Medical Seek Medical Attention Flush_Area->Seek_Medical

Caption: Emergency response plan for spills and personal exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.